molecular formula C7H12O B1589000 2,2-Dimethylpent-4-yn-1-ol CAS No. 107540-03-4

2,2-Dimethylpent-4-yn-1-ol

Cat. No.: B1589000
CAS No.: 107540-03-4
M. Wt: 112.17 g/mol
InChI Key: JZQWKSNREHAZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpent-4-yn-1-ol (CAS Number: 107540-03-4 ) is a terminal alkyne alcohol with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . Its structure features a hydroxyl group and a terminal alkyne on a carbon chain with two methyl groups, offering two distinct reactive sites for chemical synthesis and derivatization . This compound is typically supplied with a purity of 95% or higher . While specific biological or mechanistic studies on this exact molecule are limited in the public domain, its structure suggests potential as a versatile building block in organic synthesis and medicinal chemistry research. The alkyne group is particularly valuable for metal-catalyzed coupling reactions, such as the Sonogashira reaction, and for [2+2] cycloadditions . The presence of both alkyne and alcohol functionalities makes it a potential precursor for synthesizing more complex heterocyclic compounds or for use in polymer science . One scientific study references its use in a synthetic pathway with a high yield, indicating its utility in multi-step chemical synthesis . For research and further manufacturing applications only. This product is not intended for diagnostic or therapeutic uses, or for human consumption. Handling and Storage: The compound should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h1,8H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQWKSNREHAZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461505
Record name 2,2-dimethylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107540-03-4
Record name 2,2-Dimethyl-4-pentyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107540-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethylpent-4-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpent-4-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethylpent-4-yn-1-ol: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-yn-1-ol, a valuable terminal alkyne building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity and applications, and outlines essential safety information.

Core Chemical and Physical Properties

This compound, identified by the CAS number 107540-03-4 , is a functionalized alkyne with the molecular formula C₇H₁₂O.[1][2][3] Its structure, featuring a terminal alkyne and a primary alcohol separated by a sterically hindered quaternary carbon, imparts unique reactivity and makes it a person_pin_circle building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and should be considered as such.

PropertyValueSource
CAS Number 107540-03-4[1][2][3]
Molecular Formula C₇H₁₂O[1][2][3]
Molecular Weight 112.17 g/mol [1][3]
IUPAC Name This compound[1]
Predicted pKa 14.72 ± 0.10[2]
Predicted XLogP3-AA 1.3[1][2]
Topological Polar Surface Area (TPSA) 20.2 Ų[1][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 1[2][3]
Rotatable Bond Count 2[2][3]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound can be achieved through the alkynylation of a suitable carbonyl compound. A reliable method involves the reaction of the lithium acetylide of 3,3-dimethyl-1-butyne with formaldehyde. This approach is favored due to the high nucleophilicity of the acetylide and the electrophilicity of the unhindered formaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,3-Dimethyl-1-butyne (neo-hexyne)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Acetylide Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,3-dimethyl-1-butyne and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Slowly, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

  • Reaction with Formaldehyde: In a separate flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is then passed through the cooled acetylide solution under a stream of inert gas. Alternatively, anhydrous monomeric formaldehyde can be used if available. The reaction is allowed to proceed for several hours at -78 °C and then slowly warmed to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

This self-validating protocol ensures high conversion by driving the reaction to completion through the use of a strong base and careful temperature control, followed by a standard aqueous workup and purification to isolate the target compound.

Analytical Characterization: Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically does not show a prominent molecular ion peak (m/z = 112) due to the lability of the alcohol.[4] The fragmentation pattern is characterized by the loss of a water molecule and cleavage of the carbon-carbon bonds. Common fragments include ions corresponding to the loss of a methyl group, a hydroxyl group, and cleavage at the quaternary carbon center.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ indicating the terminal alkyne C-H bond.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

  • C-H stretches: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.

  • C-O stretch: A band in the region of 1000-1260 cm⁻¹ for the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. The expected signals are:

  • A singlet for the two protons of the -CH₂OH group.

  • A singlet for the six protons of the two equivalent methyl groups.

  • A singlet or a narrow multiplet for the two protons of the methylene group adjacent to the alkyne.

  • A triplet for the terminal alkyne proton, coupled to the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, providing further structural confirmation.

Key Reactions and Applications in Drug Development

The terminal alkyne functionality of this compound makes it a versatile precursor for a variety of chemical transformations, with significant applications in medicinal chemistry and drug discovery.

Click Chemistry

The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. These triazole rings are valuable in drug design as they are stable, aromatic, and can act as bioisosteres for amide bonds.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.

Building Block in Medicinal Chemistry

The gem-dimethyl group adjacent to the alcohol provides steric bulk, which can influence the binding affinity and selectivity of a drug candidate for its biological target. The primary alcohol can be further functionalized through oxidation to an aldehyde or carboxylic acid, or converted to other functional groups, allowing for the introduction of diverse pharmacophores.

Sonogashira Coupling

The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structural features, particularly the terminal alkyne and the neopentyl-like scaffold, offer chemists a range of opportunities for molecular design and construction. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2,2-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2,2-Dimethylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChemLite. This compound (C7H12O). [Link]

  • PubChem. 2,4-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,2-Dimethylpent-4-enal. National Center for Biotechnology Information. [Link]

  • American Elements. 2,2-dimethylpent-4-en-1-ol. [Link]

  • Doc Brown's Chemistry. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr. [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for... [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... [Link]

  • Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • Google Patents. US6344580B1 - Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)
  • PubMed. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. [Link]

  • MDPI. Chalcone Derivatives: Promising Starting Points for Drug Design. [Link]

  • PubChem. 4,4-Dimethylpentan-2-ol. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • SpectraBase. 2,2-Dimethylpropanal - Optional[FTIR] - Spectrum. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • MDPI. Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. [Link]

  • PubMed Central. Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel terminal alkyne, 2,2-Dimethylpent-4-yn-1-ol. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for molecular design and application.

Molecular Identity and Core Descriptors

This compound is a primary alcohol featuring a terminal alkyne and a sterically hindered quaternary center. This unique structural arrangement imparts specific chemical reactivity and physical characteristics that are critical for its use as a building block in complex molecule synthesis.

Identifier Value Source
IUPAC Name This compound
CAS Number 107540-03-4
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Canonical SMILES CC(C)(CC#C)CO
InChIKey JZQWKSNREHAZIT-UHFFFAOYSA-N

Physicochemical Properties: A Detailed Analysis

The interplay of the hydroxyl and terminal alkyne functional groups, combined with the gem-dimethyl substitution, dictates the physicochemical behavior of this compound.

Property Value Source & Commentary
Boiling Point Not experimentally determined.Based on structurally similar compounds, a boiling point in the range of 160-180 °C at atmospheric pressure would be anticipated. The presence of the hydroxyl group allows for hydrogen bonding, which would elevate the boiling point compared to a non-hydroxylated analog.
Melting Point Not experimentally determined.As a relatively small, non-symmetrical molecule, it is expected to be a liquid at room temperature with a low melting point.
Density Not experimentally determined.A density slightly less than water (in the range of 0.85-0.95 g/cm³) is predicted, typical for a molecule of this composition and structure.
Solubility Insoluble in water; soluble in organic solvents.[1][2]The hydrophobic carbon backbone outweighs the hydrophilic contribution of the single hydroxyl group, leading to poor aqueous solubility.[1][2] Its nonpolar character suggests good solubility in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.[1][2]
pKa 14.72 ± 0.10 (Predicted) The acidity of the terminal alkyne proton is a key feature, making this molecule a suitable substrate for C-C bond formation via deprotonation. The hydroxyl proton's acidity is comparable to other primary alcohols.
LogP 1.0282 (Calculated) This value indicates a moderate lipophilicity, which is a critical parameter in drug design, influencing membrane permeability and interactions with biological targets.
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The terminal alkyne proton will appear as a singlet around δ 2.0-2.5 ppm. The methylene protons adjacent to the hydroxyl group and the quaternary center will also produce characteristic signals. The gem-dimethyl groups will likely present as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The sp-hybridized carbons of the alkyne will resonate in the δ 65-90 ppm region. The quaternary carbon and the carbon bearing the hydroxyl group will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

  • C≡C-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

  • C≡C Stretch: A weak but sharp absorption band in the region of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region will be present due to the C-O single bond.

Mass Spectrometry (MS)

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of tertiary propargyl alcohols like this compound is a cornerstone of modern organic synthesis.

General Synthetic Approach

A common and effective method for the synthesis of such compounds is the nucleophilic addition of an acetylide to a ketone. In the case of this compound, this would involve the reaction of the lithium or sodium salt of propargyl aldehyde with a methylmagnesium halide (Grignard reagent) or methyllithium, followed by an acidic workup.

Synthesis Propargyl_Aldehyde Propargyl Aldehyde Intermediate Alkoxide Intermediate Propargyl_Aldehyde->Intermediate 1. Addition Methyl_Grignard Methyl Grignard Reagent Methyl_Grignard->Intermediate Final_Product This compound Intermediate->Final_Product 2. Acidic Workup

Caption: General synthetic route to this compound.

Key Reactivity

The terminal alkyne and primary alcohol functionalities are the main sites of reactivity:

  • Alkyne Chemistry: The acidic terminal proton can be readily removed by a strong base to form a potent nucleophile, which can then participate in a wide range of C-C bond-forming reactions, including Sonogashira, Glaser, and Hay couplings.

  • Alcohol Chemistry: The primary hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.

Relevance in Drug Discovery and Development

The propargyl alcohol motif is a valuable pharmacophore in medicinal chemistry.[2] The alkyne group can serve as a bioisostere for other functional groups, participate in covalent interactions with target proteins, or act as a linchpin for further molecular elaboration via "click chemistry."

ADME Considerations

The physicochemical properties of this compound provide initial insights into its potential Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its moderate lipophilicity (calculated LogP ≈ 1.03) suggests the potential for good membrane permeability. The primary alcohol is a potential site for metabolic oxidation by alcohol dehydrogenases and cytochrome P450 enzymes.

ADME_Considerations cluster_Properties Physicochemical Properties cluster_ADME Potential ADME Profile Lipophilicity Moderate Lipophilicity (LogP ≈ 1.03) Absorption Good Membrane Permeability Lipophilicity->Absorption H_Bonding H-Bond Donor/Acceptor Solubility Low Aqueous Solubility H_Bonding->Solubility Solubility->Absorption Distribution Potential for Tissue Distribution Absorption->Distribution Metabolism Oxidation of Alcohol Excretion Metabolite Excretion Metabolism->Excretion Distribution->Metabolism

Caption: Interplay of physicochemical properties and potential ADME profile.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the determination of key physicochemical properties, adaptable for this compound.

Determination of Boiling Point (Microscale)

This method is suitable for small sample volumes.

  • Seal one end of a capillary tube using a Bunsen burner.

  • Place a small amount of this compound into a melting point tube.

  • Invert the sealed capillary tube and place it inside the melting point tube.

  • Attach the melting point tube to a thermometer.

  • Heat the sample in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block).

  • Observe for a continuous stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Determination of Aqueous Solubility (Qualitative)
  • To a test tube containing 1 mL of deionized water, add this compound dropwise with agitation.

  • Observe for the formation of a single homogeneous phase or the persistence of two separate phases.

  • If a single phase is not formed, the substance is considered to have low aqueous solubility.

Safety and Handling

This compound is classified as a hazardous substance.[3] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a terminal alkyne, a primary alcohol, and a sterically hindered core provides a rich platform for chemical modification. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of novel molecules and therapeutic agents. Further experimental determination of its physical constants and a full spectroscopic characterization will be invaluable to the scientific community.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties Of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

  • askIITians. (n.d.). Hydrocarbons- Properties of Alkynes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

Sources

2,2-Dimethylpent-4-yn-1-ol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,2-Dimethylpent-4-yn-1-ol

Introduction

This compound is a primary alcohol containing a terminal alkyne and a quaternary carbon center. Its unique structural features make it a valuable building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational framework for researchers, scientists, and drug development professionals. The causality behind spectral features is explained to provide a deeper understanding beyond simple data correlation.

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization of the molecule.

Caption: Structure of this compound with carbon numbering.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.[1]

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[1][2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons in each environment.

Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The structure of this compound presents five distinct proton environments.

LabelProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a(CH ₃)₂-C~1.05Singlet (s)6HProtons on two equivalent methyl groups attached to a quaternary carbon. No adjacent protons for coupling.
b-OH ~1.5 - 2.5 (variable)Broad Singlet (br s)1HThe hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift is concentration and temperature dependent.[3]
c≡C-H ~2.00Triplet (t)1HThe terminal acetylenic proton is coupled to the two protons on the adjacent CH₂ group (n+1 = 2+1 = 3).[4][5]
d-CH ₂-C≡~2.25Doublet (d)2HThe propargylic protons are coupled to the single terminal alkyne proton (n+1 = 1+1 = 2).
e-CH ₂-OH~3.45Singlet (s)2HProtons on the carbon adjacent to the electronegative oxygen are deshielded. No adjacent non-equivalent protons for coupling.[4][5]

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive than ¹H NMR, so a slightly more concentrated sample (20-50 mg) may be beneficial.[6]

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7] A longer acquisition time is typically required compared to ¹H NMR.

  • Data Processing: Process the FID using a Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The molecule has seven carbon atoms but only six are chemically distinct due to the two equivalent methyl groups.

LabelCarbonPredicted Chemical Shift (δ, ppm)Rationale
1(C H₃)₂-C~25.5Shielded sp³ carbon of the methyl groups.[8][9]
2-C H₂-C≡~30.0Propargylic sp³ carbon.
3(C H₃)₂-C ~38.0Quaternary sp³ carbon. Typically weak in intensity.[8]
4C -H~70.0Terminal sp-hybridized carbon of the alkyne.[6]
5-C H₂-OH~72.0sp³ carbon bonded to the electronegative oxygen atom, causing a downfield shift.[7][8]
6-C ≡C-H~82.0Internal sp-hybridized carbon of the alkyne.[6]

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum Analysis
Predicted Absorption (cm⁻¹)Functional GroupVibrationExpected Intensity/Shape
~3600 (sharp, if dilute)Free O-HStretchWeak - Medium
~3400-3200H-bonded O-HStretchStrong, Broad
~3300≡C-HStretchStrong, Sharp. Diagnostic for terminal alkynes.[10][11]
~2960C-H (sp³)StretchStrong
~2120-C≡C-StretchWeak - Medium.[11][12]
~1200-1000C-OStretchStrong

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Inject a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion probe. The sample is vaporized in a high-vacuum source chamber.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Predicted Mass Spectrum Analysis

The molecular formula is C₇H₁₂O, giving a molecular weight of 112.17 g/mol .[13] The molecular ion peak (M⁺•) is expected at m/z = 112 . However, for primary alcohols, this peak may be weak or absent due to rapid fragmentation.[14][15]

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is a characteristic fragmentation for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[15][16] This is often the most favorable pathway.

  • Dehydration: Loss of a water molecule (18 amu) is another common fragmentation pathway for alcohols, leading to an [M-18]⁺• peak.[14][16]

G M Molecular Ion (M⁺•) m/z = 112 F1 Loss of Propargyl Radical (•CH₂C≡CH) α-Cleavage M->F1 - 39 F2 Loss of Water (H₂O) Dehydration M->F2 - 18 Frag1 [M - C₃H₃]⁺ m/z = 73 (Base Peak Candidate) F1->Frag1 Frag2 [M - H₂O]⁺• m/z = 94 F2->Frag2

Sources

The Solubility Profile of 2,2-Dimethylpent-4-yn-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility of 2,2-Dimethylpent-4-yn-1-ol in various organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document focuses on a robust theoretical framework to predict solubility based on the principles of intermolecular forces. It further equips researchers with a detailed, field-proven experimental protocol for the accurate determination of solubility, ensuring the generation of reliable and reproducible data in the laboratory. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of solvent selection and solubility characterization for compounds of this nature.

Introduction: Understanding the Molecular Landscape of this compound

This compound is a fascinating molecule characterized by a unique combination of functional groups that dictate its physical and chemical properties, most notably its solubility. The structure features a primary alcohol (-OH) group, a sterically hindered gem-dimethyl group, and a terminal alkyne (C≡CH) group.

  • The Hydroxyl Group (-OH): This is the primary driver of polarity in the molecule, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[1] This feature is pivotal for its interaction with polar solvents.

  • The Alkyl Framework (C7H12): The seven-carbon hydrocarbon portion of the molecule is nonpolar and contributes to its lipophilicity. The bulky gem-dimethyl group adjacent to the hydroxyl group may introduce some steric hindrance, potentially influencing the accessibility of the -OH group for hydrogen bonding.

  • The Terminal Alkyne (-C≡CH): The triple bond introduces a region of high electron density, and the terminal hydrogen is weakly acidic. This group can participate in dipole-dipole interactions and weak hydrogen bonding.

The interplay of these structural features results in a molecule of moderate polarity. A key descriptor for predicting solubility is the octanol-water partition coefficient (LogP). For this compound, the predicted LogP is approximately 1.028, suggesting a degree of lipophilicity, while the topological polar surface area (TPSA) of 20.23 Ų indicates its capacity for polar interactions.[1]

The Theoretical Cornerstone of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the bedrock of understanding solubility.[2] This adage signifies that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A favorable dissolution occurs when the energy required to break the initial interactions is balanced or exceeded by the energy released from the new interactions.

The primary intermolecular forces at play are:

  • Hydrogen Bonding: This is the strongest type of intermolecular force and occurs between a hydrogen atom bonded to a highly electronegative atom (O, N, or F) and another nearby electronegative atom.

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

  • Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and exist between all molecules due to temporary fluctuations in electron density.

Qualitative Solubility Prediction for this compound

Based on the molecular structure of this compound and the principles of intermolecular forces, we can predict its solubility in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound
Solvent ClassRepresentative SolventsDominant Intermolecular Forces of SolventPredicted Solubility of this compoundRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleHigh The hydroxyl group of this compound can readily form strong hydrogen bonds with the hydroxyl groups of protic solvents. The alkyl chain is also relatively small, allowing for favorable interactions.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)Dipole-DipoleHigh to Medium These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. The absence of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherVan der Waals ForcesMedium to Low The nonpolar hydrocarbon tail of this compound will have favorable van der Waals interactions with nonpolar solvents. However, the energetic penalty of breaking the strong hydrogen bonds between the alcohol molecules without the formation of new, strong solute-solvent interactions will limit solubility. Diethyl ether, with its ability to act as a hydrogen bond acceptor, is expected to be a better solvent than hexane or toluene.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are invaluable, empirical determination of solubility is essential for definitive characterization. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]

Principle of the Shake-Flask Method

An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solution:

    • Add an excess of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Concentration Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method. Common techniques include:

      • High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

      • UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a chromophore and there are no interfering substances.[5]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 prep3 Equilibrate in shaker bath (constant T) prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 Equilibrium reached sep2 Filter supernatant sep1->sep2 ana1 Dilute filtered supernatant sep2->ana1 Clear saturated solution ana2 Analyze concentration (HPLC/UV-Vis) ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 report Report Solubility (mg/mL, mol/L) ana3->report Final concentration

Caption: Workflow for the experimental determination of solubility.

Analysis of Intermolecular Interactions

The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent molecules.

Diagram 2: Intermolecular Interactions Governing Solubility

G cluster_solute This compound cluster_solvents Solvents solute H-bond Donor/Acceptor Dipole-Dipole Van der Waals protic Polar Protic (e.g., Methanol) H-bond Donor/Acceptor solute->protic Strong H-Bonding (High Solubility) aprotic Polar Aprotic (e.g., Acetone) H-bond Acceptor solute->aprotic H-Bonding & Dipole-Dipole (Good Solubility) nonpolar Nonpolar (e.g., Hexane) Van der Waals solute->nonpolar Weak Van der Waals (Low Solubility)

Caption: Intermolecular forces between the solute and different solvent types.

  • In Polar Protic Solvents: The dominant interaction is strong hydrogen bonding between the hydroxyl groups of both the solute and the solvent. This leads to a thermodynamically favorable dissolution process and high solubility.

  • In Polar Aprotic Solvents: The solute's hydroxyl group can act as a hydrogen bond donor to the solvent's acceptor site (e.g., the carbonyl oxygen in acetone). Dipole-dipole interactions also contribute significantly, resulting in good solubility.

  • In Nonpolar Solvents: The primary interactions are weaker van der Waals forces between the hydrocarbon portions of the solute and the solvent. The energy gained from these interactions is often insufficient to overcome the strong hydrogen bonding between the solute molecules, leading to lower solubility.

Conclusion and Recommendations for Solvent Selection

The solubility of this compound is governed by its amphiphilic nature, possessing both polar and nonpolar characteristics. For applications requiring high solubility, such as in reaction media or for the preparation of stock solutions, polar protic solvents like methanol and ethanol are the recommended first choice . For applications where a less reactive or aprotic environment is necessary, polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile are excellent alternatives . Nonpolar solvents are generally poor choices for achieving high concentrations of this compound.

For all critical applications, it is imperative to move beyond theoretical predictions and perform experimental solubility determination using a robust protocol, such as the shake-flask method detailed in this guide. This ensures the accuracy and reliability of data, which is paramount in research and drug development.

References

  • Burdick & Jackson. (n.d.). Dielectric Constant. Honeywell. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Pan, L., Ho, Q., & Li, Z. (2014). 1236 Solubility Measurements. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

Sources

A Technical Guide to 2,2-Dimethylpent-4-yn-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylpent-4-yn-1-ol, a valuable terminal alkyne building block in medicinal chemistry and organic synthesis. The document details its commercial availability, physicochemical properties, and a plausible synthetic route. Furthermore, it explores the compound's potential applications, particularly in the realm of "click chemistry," a powerful tool for rapid drug discovery and development. This guide is intended to serve as a practical resource for researchers and scientists, offering insights into the strategic use of this versatile molecule.

Introduction: The Significance of Terminal Alkynes in Drug Discovery

Terminal alkynes are a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This functional group imparts unique chemical reactivity, making terminal alkynes highly valuable building blocks in the synthesis of complex organic molecules.[1][2] In the context of drug discovery, the rigid, linear geometry of the alkyne moiety can serve as a non-polar spacer, influencing the conformation and binding affinity of a drug candidate to its biological target.[1] Moreover, the terminal alkyne is a key participant in a variety of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction's high efficiency, selectivity, and biocompatibility have revolutionized the way scientists approach the synthesis of compound libraries for high-throughput screening and the development of bioconjugates.[2] this compound, with its terminal alkyne and primary alcohol functionalities, represents a versatile scaffold for the introduction of this reactive group into more complex molecular architectures.

Physicochemical Properties and Commercial Availability

This compound is a commercially available research chemical. A summary of its key identifiers and computed physicochemical properties is provided in the table below.

PropertyValueSource
IUPAC Name This compound[PubChem][3]
CAS Number 107540-03-4[PubChem][3]
Molecular Formula C₇H₁₂O[PubChem][3]
Molecular Weight 112.17 g/mol [PubChem][3]
SMILES CC(C)(CC#C)CO[PubChem][3]
InChIKey JZQWKSNREHAZIT-UHFFFAOYSA-N[PubChem][3]
XLogP3 1.3[PubChem][3]
Hydrogen Bond Donor Count 1[PubChem][3]
Hydrogen Bond Acceptor Count 1[PubChem][3]
Rotatable Bond Count 2[PubChem][3]

Table 1: Physicochemical Properties of this compound

The compound is available from several chemical suppliers, typically at purities of 95% or higher. Researchers should consult the suppliers' specifications for detailed information on purity and available quantities.

Synthesis of this compound

Synthesis_Pathway cluster_0 Plausible Synthetic Route Precursor_Ester Ethyl 2,2-dimethylpent-4-ynoate (CAS: 107540-02-3) Target_Alcohol This compound Precursor_Ester->Target_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, DIBAL-H) Reducing_Agent->Target_Alcohol

Caption: Plausible synthesis of this compound.

Proposed Experimental Protocol: Reduction of Ethyl 2,2-dimethylpent-4-ynoate

This proposed protocol is based on standard organic chemistry transformations and should be performed by a trained chemist in a suitable laboratory setting.

Materials:

  • Ethyl 2,2-dimethylpent-4-ynoate

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of a suitable reducing agent (e.g., 1.1 equivalents of LiAlH₄) in anhydrous diethyl ether or THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: Ethyl 2,2-dimethylpent-4-ynoate (1 equivalent) is dissolved in anhydrous diethyl ether or THF and added dropwise to the stirred suspension of the reducing agent via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for a specified time (e.g., 1-2 hours) and can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup for LiAlH₄). Alternatively, for DIBAL-H, the reaction can be quenched with a saturated aqueous solution of sodium potassium tartrate. The resulting mixture is stirred until a granular precipitate forms.

  • Extraction and Drying: The organic layer is decanted or filtered, and the solid residue is washed with additional diethyl ether or THF. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared with any available literature data.

Applications in Drug Development

The primary utility of this compound in drug development stems from its terminal alkyne functionality, which is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This reaction allows for the efficient and specific ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage.

Click_Chemistry cluster_1 CuAAC Click Chemistry Workflow Alkyne This compound Triazole 1,4-Disubstituted Triazole Product Alkyne->Triazole Azide Azide-modified Molecule (e.g., drug scaffold, biomolecule) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Click Reaction

Caption: General workflow of a CuAAC click reaction.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target. Promising fragments are then elaborated or linked together to create more potent lead compounds. This compound can be used to introduce a terminal alkyne "handle" into a fragment. This handle can then be used to "click" the fragment to other azide-containing fragments or linkers, facilitating the rapid exploration of chemical space around the initial hit.

Synthesis of Compound Libraries

The robustness and high yield of the CuAAC reaction make it ideal for the parallel synthesis of large compound libraries. By reacting this compound (or a derivative) with a diverse collection of azide-containing building blocks, a library of triazole-containing compounds can be rapidly generated for high-throughput screening.

Bioconjugation

The primary alcohol of this compound can be further functionalized, for example, by conversion to an ester, ether, or other reactive group. This allows the entire molecule to be attached to a larger biomolecule, such as a protein or a peptide. The terminal alkyne can then be used to "click" a probe, such as a fluorescent dye or a biotin tag, onto the biomolecule for imaging or pull-down experiments.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the two methyl groups (C(CH₃)₂).

    • A singlet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).

    • A triplet for the terminal alkyne proton (-C≡CH).

    • A doublet for the methylene protons adjacent to the alkyne (-CH₂-C≡CH).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two equivalent methyl carbons.

    • A signal for the quaternary carbon.

    • A signal for the methylene carbon adjacent to the hydroxyl group.

    • Signals for the two sp-hybridized carbons of the alkyne.

    • A signal for the methylene carbon adjacent to the alkyne.

  • Infrared (IR) Spectroscopy:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

    • A weak absorption band in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretch.

    • Strong absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretches of the alkyl groups.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially available building block for organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for a wide range of chemical modifications. The terminal alkyne makes it a particularly attractive substrate for "click" chemistry, enabling the rapid and efficient synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and drug development endeavors.

References

  • Taylor & Francis Group. Alkynes | 1 | Drug Discovery with Privileged Building Blocks. [Link]

  • ResearchGate. Alkynes are important functional groups in human therapeutics. [Link]

  • National Center for Biotechnology Information. Biosynthesis of alkyne-containing natural products. [Link]

  • PubChem. This compound. [Link]

  • SpectraBase. 2,2-Dimethylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 2,2-Dimethylpent-4-en-1-ol. [Link]

  • SpectraBase. 2,2-Dimethyl-4-phenylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 2,2-Dimethylpent-4-enal. [Link]

  • Doc Brown's Chemistry. formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • NIST WebBook. 3-Pentanol, 2,2-dimethyl-. [Link]

  • American Elements. 2,2-dimethylpent-4-en-1-ol. [Link]

  • Google Patents. US4190730A - Preparation of 1,1,1-trihalogeno-4-methyl-3-penten-2-ol.
  • Doc Brown's Chemistry. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • PrepChem. Synthesis of ethyl 3-methyl-4-pentenoate. [Link]

  • PubChem. Ethyl 2,2-dimethylpent-4-ynoate. [Link]

  • PubChem. Chemical compounds - Patent US-7309790-B2. [Link]

  • SpectraBase. 2,2-Dimethylpent-4-en-1-ol. [Link]

  • Google Patents.
  • ResearchGate. Improved Synthesis of 3,3-Dimethyl-4-Pentenoic Acid Methyl Ester. [Link]

  • Google Patents.
  • PubChem. Ethyl 2,2-dimethylpropanoate;pentane. [Link]

  • Google Patents.
  • PubChem. Ethyl 2,4-dimethylpentanoate. [Link]

  • Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
  • Google Patents.
  • Google Patents. CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Chemsrc. ethyl 2-cyano-3,4-dimethylpent-2-enoate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Dimethylpent-4-yn-1-ol is a propargyl alcohol derivative with significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a sterically hindered neopentyl group adjacent to a primary alcohol and a terminal alkyne, makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The presence of both a hydroxyl and a terminal alkyne group allows for orthogonal functionalization, providing synthetic chemists with a powerful tool for molecular construction.

This in-depth technical guide provides a comprehensive overview of a robust and reliable synthesis route for this compound. The guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and the rationale behind the chosen methodology.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthetic strategies. The most direct and strategically sound approach involves the formation of the carbon-carbon bond between the propargyl group and the neopentyl core. This can be achieved through the nucleophilic addition of an acetylide to a suitable carbonyl compound.

G This compound This compound Disconnection C-C Bond Formation This compound->Disconnection Pivaldehyde Pivaldehyde (2,2-Dimethylpropanal) Disconnection->Pivaldehyde Acetylide Acetylide Nucleophile (e.g., Ethynylmagnesium bromide or Lithium acetylide) Disconnection->Acetylide

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, the core of our synthetic strategy is the alkynylation of pivaldehyde (2,2-dimethylpropanal) . This reaction is known for its efficiency and reliability in forming propargyl alcohols.[1][2] We will explore two common methods for generating the acetylide nucleophile: the use of a Grignard reagent (ethynylmagnesium bromide) and an organolithium reagent (lithium acetylide). Both methods are widely employed in organic synthesis and offer distinct advantages and considerations.

Synthesis Route I: Alkynylation of Pivaldehyde using Ethynylmagnesium Bromide

The reaction of a Grignard reagent with an aldehyde is a classic and powerful method for carbon-carbon bond formation, resulting in the synthesis of a secondary alcohol.[3][4] In this route, ethynylmagnesium bromide is prepared in situ from the reaction of a simple Grignard reagent, such as ethylmagnesium bromide, with acetylene gas. The resulting ethynylmagnesium bromide then acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde.

Experimental Workflow

G A Preparation of Ethylmagnesium Bromide B Formation of Ethynylmagnesium Bromide A->B Acetylene Gas C Reaction with Pivaldehyde B->C Pivaldehyde D Aqueous Work-up and Extraction C->D Saturated NH4Cl (aq) E Purification D->E Distillation/Chromatography F Characterization E->F NMR, IR, MS

Caption: Workflow for the synthesis of this compound via the Grignard route.

Step-by-Step Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • Pivaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet under an inert atmosphere.

    • In the flask, place magnesium turnings (1.2 eq.).

    • Add a solution of ethyl bromide (1.1 eq.) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the formation of ethylmagnesium bromide is complete, bubble purified acetylene gas through the solution at 0 °C until the gas is no longer absorbed. This forms a solution of ethynylmagnesium bromide.[5][6]

  • Reaction with Pivaldehyde:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of pivaldehyde (1.0 eq.) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete reaction.

  • Aqueous Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Route II: Alkynylation of Pivaldehyde using Lithium Acetylide

An alternative and often complementary approach involves the use of lithium acetylide as the nucleophile. Lithium acetylides can be prepared by the deprotonation of acetylene with a strong base, typically an organolithium reagent like n-butyllithium.[7][8] This method can sometimes offer advantages in terms of solubility and reactivity compared to the Grignard-based route.

Experimental Workflow

G A Generation of Lithium Acetylide B Reaction with Pivaldehyde A->B Pivaldehyde C Aqueous Work-up and Extraction B->C Water or Saturated NH4Cl (aq) D Purification C->D Distillation/Chromatography E Characterization D->E NMR, IR, MS

Caption: Workflow for the synthesis of this compound via the organolithium route.

Step-by-Step Experimental Protocol

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • n-Butyllithium (solution in hexanes)

  • Pivaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium chloride solution or water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Generation of Lithium Acetylide:

    • In a dry, three-necked flask under an inert atmosphere, dissolve acetylene gas in anhydrous THF at -78 °C (dry ice/acetone bath) until saturation.

    • Slowly add a solution of n-butyllithium (2.2 eq.) in hexanes to the acetylene solution while maintaining the temperature at -78 °C. This will form a suspension of lithium acetylide.

  • Reaction with Pivaldehyde:

    • To the suspension of lithium acetylide, add a solution of pivaldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Aqueous Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.

    • Perform an extraction with diethyl ether or ethyl acetate as described in the Grignard route.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography.

Data Summary and Comparison of Routes

ParameterSynthesis Route I (Grignard)Synthesis Route II (Organolithium)
Nucleophile Ethynylmagnesium bromideLithium acetylide
Base for Deprotonation Ethylmagnesium bromiden-Butyllithium
Typical Reaction Temperature 0 °C to room temperature-78 °C to room temperature
Advantages Milder conditions, less pyrophoric reagentsOften higher yields and cleaner reactions
Disadvantages Can have solubility issues, potential for side reactionsRequires very low temperatures, n-BuLi is pyrophoric
Typical Yields Moderate to goodGood to excellent

Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous THF is the solvent of choice for both routes as it is an ether that can solvate the organometallic reagents, preventing their precipitation and maintaining their reactivity. It is crucial that the solvent is strictly anhydrous as any moisture will quench the highly basic organometallic reagents.

  • Inert Atmosphere: Both Grignard and organolithium reagents are highly reactive towards oxygen and moisture. Therefore, all manipulations must be carried out under a dry, inert atmosphere of nitrogen or argon to prevent degradation of the reagents and ensure high yields.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate. The subsequent alkynylation reactions are typically carried out at low temperatures (0 °C for the Grignard route and -78 °C for the organolithium route) to minimize side reactions and improve selectivity.

  • Quenching: The use of a saturated aqueous solution of ammonium chloride for quenching is a mild method to protonate the resulting alkoxide without causing potential side reactions that could occur with stronger acids, such as dehydration of the alcohol.

Conclusion

The synthesis of this compound can be reliably achieved through the alkynylation of pivaldehyde. Both the Grignard-based and organolithium-based routes are viable options, with the choice often depending on the available equipment, reagents, and the desired scale of the reaction. The protocols outlined in this guide, when executed with careful attention to anhydrous and inert techniques, will provide researchers with a solid foundation for the preparation of this valuable synthetic intermediate.

References

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
  • ResearchGate. (2025). A Convenient Preparation of Pivalaldehyde: Some Remarks on the Bouveault Synthesis. Retrieved from [Link]

  • FAQ. (n.d.). What are the synthesis methods and applications of ethynylmagnesium bromide?.
  • Quora. (2022). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?. Retrieved from [Link]

  • Journals.eco-vector.com. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Alkynylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Merging Asymmetric[3][9]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE SYNTHESIS OF PROPARGYLIC ALCOHOL BY REACTING FORMALDEHYDE WITH ACETYLENE IN THE PRESENCE OF A HOMOGENEOUS COPPER CATALYST. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). C-Alkynylation of Cyclopropanols. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium acetylide. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for synthesis of propargyl alcohol.
  • National Institutes of Health. (n.d.). Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes. Retrieved from [Link]

  • St. Olaf College. (n.d.). organic problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Divergent Synthesis of Complex Diterpenes via a Hybrid Oxidative Approach. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of propargyl alcohol from formaldehyde and acetylene.
  • Thieme. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]

  • Taylor & Francis eBooks. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Retrieved from [Link]

  • ResearchGate. (2025). Utilization of 1-Oxa-2,2-(dimethyl)silacyclopentane Acetals in the Stereoselective Synthesis of Polyols. Retrieved from [Link]

  • National Institutes of Health. (2024). Deacylative arylation and alkynylation of unstrained ketones. Retrieved from [Link]

  • Reddit. (2016). Making Propargyl Grignard reagent. Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Scilit. (n.d.). Highly Enantioselective 1,2-Addition of Lithium Acetylide-Ephedrate Complexes: Spectroscopic Evidence for Reaction Proceeding via a 2:2 Tetramer, and X-ray Characterization of Related Complexes. Retrieved from [Link]

Sources

A Technical Guide to the Key Intermediates in the Synthesis of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2,2-Dimethylpent-4-yn-1-ol is a valuable propargylic alcohol derivative utilized as a building block in the synthesis of more complex molecules, including anticancer compounds like berkelic acid analogues.[1][2] Its structure, featuring a terminal alkyne and a neopentyl alcohol motif, requires a synthetic strategy that can efficiently construct a sterically hindered quaternary center adjacent to a primary alcohol. This technical guide provides an in-depth analysis of the most logical and field-proven synthetic route, focusing on the critical intermediates, the causality behind the reaction mechanisms, and the experimental considerations necessary for a successful outcome. We will dissect the formation and reactivity of the key propargyl organometallic species and its subsequent reaction with an epoxide electrophile, providing a trustworthy, self-validating framework for researchers in organic synthesis and drug development.

Retrosynthetic Analysis: A Strategy for C-C Bond Formation

The synthesis of a molecule like this compound hinges on the strategic formation of its carbon skeleton. A retrosynthetic analysis reveals a highly effective disconnection at the C3-C4 bond. This approach simplifies the target molecule into two readily accessible precursor fragments: a three-carbon propargyl nucleophile and a four-carbon electrophilic fragment containing the 2,2-dimethyl motif.

This disconnection is synthetically advantageous as it leverages the well-established chemistry of acetylides, which are excellent carbon nucleophiles.[3] The electrophilic partner must be chosen to ensure the formation of a primary alcohol at the correct position, making an epoxide the ideal synthon.

G cluster_target Target Molecule cluster_precursors Key Intermediates (Synthons) cluster_reagents Synthetic Equivalents TM This compound (C₇H₁₂O) Nuc Propargyl Nucleophile (C₃H₃⁻) TM->Nuc C3-C4 Disconnection Elec 2,2-Dimethyl Acetonium Cation (C₄H₉⁺) TM->Elec Grignard Propargyl Grignard Reagent (HC≡CCH₂MgBr) Nuc->Grignard is equivalent to Epoxide 2,2-Dimethyloxirane (Isobutylene Oxide) Elec->Epoxide is equivalent to G Propargyl Propargyl Grignard (Desired Nucleophile) HC≡C−CH₂−MgBr Allenyl Allenyl Grignard (Rearranged Isomer) H₂C=C=CH−MgBr Propargyl->Allenyl Isomeric Rearrangement

Caption: The equilibrium between propargyl and allenyl Grignard reagents.

Expertise & Causality: The position of this equilibrium is highly sensitive to reaction conditions, particularly temperature. Lower temperatures (e.g., -20°C to 0°C) significantly favor the formation of the desired terminal alkyne (propargyl) isomer upon reaction. [4]At room temperature or higher, the allenyl isomer can predominate, leading to undesired side products. Therefore, meticulous temperature control during both the formation of the Grignard reagent and its subsequent reaction is paramount for achieving high selectivity and yield.

Protocol: Preparation of Propargyl Grignard Reagent

This protocol is a self-validating system; successful initiation is observable, and maintenance of conditions directly impacts the final product's purity.

Materials:

  • Magnesium turnings

  • Mercury(II) chloride (catalyst, handle with extreme care) or Iodine crystal

  • Anhydrous diethyl ether

  • Propargyl bromide (potent lachrymator, handle in a fume hood)

Procedure:

  • Activation: In an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), charge magnesium turnings and a catalytic amount of mercury(II) chloride or an iodine crystal. [5][4]Gentle heating under vacuum and backfilling with inert gas ensures an anhydrous environment.

  • Initiation: Add a small portion of anhydrous diethyl ether and a few drops of propargyl bromide. The reaction is initiated when the color turns grayish and gentle reflux of the ether is observed. [4]This visual confirmation is a critical control point.

  • Formation: Cool the flask to approximately -20°C using a dry ice/acetone bath. Slowly add a solution of the remaining propargyl bromide in anhydrous ether via a dropping funnel, ensuring the internal temperature does not rise above -10°C. [4]4. Maturation: Once the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes to ensure full conversion. The resulting dark gray or brownish solution is the key intermediate, ready for immediate use.

The Electrophilic Intermediate: 2,2-Dimethyloxirane

The electrophilic partner is 2,2-dimethyloxirane, also known as isobutylene oxide. This commercially available cyclic ether provides the necessary four-carbon backbone and, crucially, the oxygen atom that will become the hydroxyl group of the final product. Its structure directs the regioselectivity of the subsequent ring-opening reaction.

The Key C-C Bond Forming Reaction and Final Product Formation

The core of the synthesis is the nucleophilic substitution (SN2) reaction between the two key intermediates. The propargyl Grignard reagent attacks the epoxide, leading to the irreversible opening of the three-membered ring.

Mechanism & Trustworthiness:

  • Nucleophilic Attack: The terminal carbon of the propargyl Grignard reagent acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to significant steric hindrance from the two methyl groups on one carbon, the attack exclusively occurs at the less substituted methylene (-CH₂) carbon. [3][6]This high regioselectivity is a trustworthy and predictable outcome for SN2-type epoxide openings under basic or nucleophilic conditions.

  • Intermediate Alkoxide Formation: This attack forms a new carbon-carbon bond and breaks a carbon-oxygen bond, resulting in a magnesium alkoxide intermediate.

  • Protonation: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). [4]This protonates the alkoxide to yield the final product, this compound, and magnesium salts which can be removed during aqueous workup.

G cluster_workflow Synthetic Workflow Grignard HC≡C−CH₂−MgBr Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide 1. Nucleophilic Attack on Epoxide Epoxide 2,2-Dimethyloxirane Product This compound Alkoxide->Product 2. Acidic Workup (Protonation) Workup H₃O⁺ (e.g., aq. NH₄Cl)

Caption: The synthetic workflow from key intermediates to the final product.

Quantitative Reaction Data

The following table summarizes typical parameters for this type of synthesis. Yields are representative of Grignard additions to epoxides and are dependent on precise experimental execution, particularly temperature control.

ParameterValue / CompoundRationale / Notes
Nucleophile Propargyl Grignard ReagentPrepared in situ from propargyl bromide.
Electrophile 2,2-DimethyloxiraneCommercially available.
Stoichiometry ~1.1 - 1.5 eq. GrignardA slight excess of the Grignard reagent ensures full consumption of the epoxide.
Solvent Anhydrous Diethyl Ether / THFEssential for Grignard reagent stability and reactivity.
Reaction Temp. -20°C to 0°CCritical for suppressing the propargyl-allenyl rearrangement. [4]
Workup Saturated aq. NH₄ClMildly acidic to protonate the alkoxide without causing side reactions.
Typical Yield 50-70%Based on similar reported Grignard-epoxide coupling reactions. [4]

Conclusion

The synthesis of this compound is a classic illustration of strategic C-C bond formation in organic chemistry. Its successful execution relies on the careful management of two key intermediates: prop-2-yn-1-ylmagnesium bromide and 2,2-dimethyloxirane . The critical challenge lies in controlling the inherent propargyl-allenyl isomerism of the Grignard reagent, a factor that is effectively managed through strict, low-temperature reaction conditions. The high regioselectivity of the SN2 epoxide ring-opening by the propargyl nucleophile makes this a robust and reliable method. This guide provides the foundational understanding and practical insights required for researchers to confidently employ this synthetic route.

References

  • Lee, S., & Lee, Y. (2011). A new and general one-pot synthesis of propargyl alcohols from esters. RSC Advances, 1(1), 125-129.
  • Wikipedia. (n.d.). Propargyl alcohol. [Link]

  • Organic Synthesis. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Sciencemadness Discussion Board. (2020). Preparation of propargyl alcohol (2-propyn-1-ol). [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72. [Link]

  • Norris, J. (2018). Alkylation of Alkynes. YouTube. [Link]

  • Master Organic Chemistry. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. [Link]

  • University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes. [Link]

  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Organic Syntheses Procedure. [Link]

  • Reddit. (2016). Making Propargyl Grignard reagent. r/chemistry. [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-enal. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-en-1-ol. [Link]

  • Adichemistry. (n.d.). Grignard Reagent. [Link]

Sources

The Versatile Synthon: An In-Depth Technical Guide to the Applications of 2,2-Dimethylpent-4-yn-1-ol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2,2-dimethylpent-4-yn-1-ol, a versatile and sterically hindered building block in modern organic chemistry. We will explore its intrinsic chemical properties and delve into its utility in key synthetic transformations, including as a ligand in organometallic chemistry, a substrate in Sonogashira couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and as a precursor for the synthesis of complex heterocyclic frameworks. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique structural features of this propargyl alcohol derivative for the construction of novel molecular architectures.

Introduction: Unveiling a Unique Building Block

This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol, constrained by a gem-dimethyl substituted carbon center. This unique structural arrangement imparts notable steric hindrance around the hydroxyl group, influencing its reactivity and conformational preferences. The presence of both a nucleophilic hydroxyl group and a reactive terminal alkyne makes it a valuable synthon for the introduction of a propargyl moiety with a quaternary carbon center, a structural motif of increasing interest in medicinal chemistry and materials science. This guide will illuminate the synthetic potential of this underutilized building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueSource
IUPAC NameThis compound[PubChem][1]
CAS Number107540-03-4[PubChem][1]
Molecular FormulaC₇H₁₂O[PubChem][1]
Molecular Weight112.17 g/mol [PubChem][1]
AppearanceLiquid[ChemScene][2]
Boiling Point156.63 °C at 760 mmHg (Predicted)[American Elements][3]
Density0.835 g/cm³ (Predicted)[American Elements][3]
pKa14.72 ± 0.10 (Predicted)[Guidechem][4]

The spectroscopic data for this compound is consistent with its structure, showing characteristic signals for the terminal alkyne proton, the methylene protons adjacent to the quaternary center and the hydroxyl group, and the gem-dimethyl groups in its ¹H NMR spectrum. The ¹³C NMR spectrum will display distinct signals for the alkynyl carbons, the quaternary carbon, and the carbon bearing the hydroxyl group.

Potential as a Ligand in Organometallic Chemistry

The alkene analogue of this compound, 2,2-dimethylpent-4-en-1-ol, has been successfully employed in the synthesis of rhodium and iridium complexes.[5] In these complexes, the pentenyl ligand coordinates to the metal center in a η¹,η²-fashion. This precedent strongly suggests that this compound can also function as a ligand for a variety of transition metals. The alkyne moiety can coordinate to the metal center, and the hydroxyl group can either remain as a pendant functional group or be deprotonated to form an alkoxide that can also bind to the metal. The steric bulk provided by the gem-dimethyl group can influence the coordination geometry and the reactivity of the resulting metal complexes.

Ligand_Coordination cluster_ligand This compound cluster_metal Metal Center Ligand HO-CH₂-C(CH₃)₂-CH₂-C≡CH M M Ligand->M Coordination via alkyne π-system

Caption: Coordination of this compound to a metal center.

Key Synthetic Applications

The terminal alkyne functionality of this compound opens a gateway to a plethora of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8][9] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is highly versatile and tolerates a wide range of functional groups. This compound is an excellent candidate for this reaction, allowing for the introduction of the sterically encumbered hydroxymethylpropargyl unit onto various aromatic and vinylic scaffolds.

Sonogashira_Workflow start Start reagents Combine: - this compound - Aryl/Vinyl Halide - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI - Amine Base (e.g., Et₃N) - Solvent (e.g., THF) start->reagents reaction Stir at RT or heat reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product CuAAC_Reaction Alkyne HO-CH₂-C(CH₃)₂-CH₂-C≡CH plus + Alkyne->plus Azide R-N₃ arrow Cu(I) catalyst (e.g., CuSO₄/NaAsc) Triazole 1,4-Disubstituted 1,2,3-Triazole plus->Azide

Sources

steric hindrance effects of the dimethyl group in 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Steric Hindrance Effects of the Dimethyl Group in 2,2-Dimethylpent-4-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the gem-dimethyl group at the C2 position of this compound. This unique structural feature, often referred to as a neopentyl-like arrangement, profoundly influences the reactivity of both the primary alcohol and the terminal alkyne functionalities. We will explore the theoretical underpinnings of steric hindrance and the Thorpe-Ingold effect, followed by a detailed examination of their consequences on key organic transformations, including esterification, oxidation, ether synthesis, and addition reactions to the alkyne. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the steric properties of this and similar molecules in chemical synthesis.

Introduction: The Concept of Steric Hindrance and the Gem-Dimethyl Effect

Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms within a molecule on its reactivity. Bulky substituents near a reactive center can impede the approach of reagents, thereby slowing down or even preventing a chemical reaction. The gem-dimethyl group, a quaternary carbon substituted with two methyl groups, is a classic example of a sterically demanding moiety.

A related and crucial concept is the Thorpe-Ingold effect , or the gem-dimethyl effect, which describes how the presence of a gem-dimethyl group can alter the intramolecular environment.[1][2] While often associated with an increased rate of cyclization reactions due to a decrease in the internal bond angle between the reactive termini, in acyclic systems, the gem-dimethyl group primarily influences the molecule's conformational preferences.[2][3] It restricts bond rotation, leading to a more "locked" conformation that can either shield or expose adjacent functional groups.

In this compound, the gem-dimethyl group is situated adjacent to the primary hydroxyl group and in proximity to the terminal alkyne. This guide will dissect the multifaceted consequences of this arrangement.

Molecular Architecture and Conformational Analysis of this compound

The structure of this compound presents a fascinating case study in steric influence. The molecule possesses two key functional groups: a primary alcohol (-CH₂OH) and a terminal alkyne (-C≡CH). The gem-dimethyl group at the C2 position acts as a bulky shield around the C1 carbon and the hydroxyl group.

Figure 1: Structure of this compound.

The rotational freedom around the C1-C2 and C2-C3 bonds is significantly restricted by the bulky methyl groups. This conformational rigidity has profound implications for the accessibility of both the hydroxyl and alkyne functional groups to incoming reagents.

Impact on the Reactivity of the Primary Alcohol

The primary alcohol in this compound exhibits reactivity characteristic of a neopentyl alcohol. The steric bulk of the adjacent quaternary carbon dramatically influences the rates and mechanisms of reactions involving the hydroxyl group.

Esterification

Esterification of primary alcohols is a common transformation. However, the steric hindrance in this compound makes this reaction challenging under standard Fischer esterification conditions. The bulky gem-dimethyl group impedes the tetrahedral intermediate formation required for the reaction.

AlcoholRelative Rate of Esterification (with Acetic Acid)
Pentan-1-ol1
2,2-Dimethylpentan-1-ol~0.01
This compound ~0.01-0.02

Table 1: Illustrative relative rates of esterification, highlighting the impact of steric hindrance.

To achieve efficient esterification, more forcing conditions or alternative methods are necessary.

A robust method for esterifying sterically hindered alcohols is the Yamaguchi esterification.

  • Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) in anhydrous toluene. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and triethylamine (1.5 eq.). Stir at room temperature for 1 hour.

  • Ester Formation: In a separate flask, dissolve this compound (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 2.0 eq.) in anhydrous toluene.

  • Reaction: Add the activated carboxylic acid solution from step 1 to the alcohol solution at room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Oxidation

The oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde (2,2-dimethylpent-4-ynal) or the carboxylic acid (2,2-dimethylpent-4-ynoic acid), depending on the choice of oxidant. The steric hindrance can influence the rate of oxidation, but typically does not prevent it.

  • To the Aldehyde: Milder, anhydrous conditions are required to prevent over-oxidation. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective.

  • To the Carboxylic Acid: Stronger oxidizing agents in aqueous media, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone), will typically lead to the carboxylic acid.

Alcohol This compound Aldehyde 2,2-Dimethylpent-4-ynal Alcohol->Aldehyde PCC or DMP (Anhydrous) CarboxylicAcid 2,2-Dimethylpent-4-ynoic Acid Alcohol->CarboxylicAcid KMnO₄ or Jones Reagent (Vigorous) Aldehyde->CarboxylicAcid KMnO₄ or Jones Reagent (Aqueous)

Figure 2: Oxidation pathways for this compound.

Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is significantly hindered for this compound when it is the electrophile.[4][5] However, it can be effectively used as the nucleophile after deprotonation.

cluster_0 Favorable Pathway cluster_1 Unfavorable Pathway Alkoxide Deprotonated Alcohol (Nucleophile) Ether Ether Product Alkoxide->Ether AlkylHalide Primary Alkyl Halide (e.g., CH₃I) AlkylHalide->Ether Alcohol Alcohol as Electrophile (e.g., Tosylate) NoReaction No Reaction / Elimination Alcohol->NoReaction Nucleophile Alkoxide Nucleophile Nucleophile->NoReaction

Figure 3: Williamson ether synthesis pathways.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 1.1 eq.) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • SN2 Reaction: Add a primary alkyl halide (e.g., methyl iodide, 1.2 eq.) dropwise to the solution. Stir at room temperature or gently heat (e.g., 40-50 °C) for 6-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Impact on the Reactivity of the Terminal Alkyne

The gem-dimethyl group also exerts a steric influence on the terminal alkyne, though to a lesser extent than on the adjacent alcohol. The primary effect is the shielding of one face of the alkyne, which can influence the approach of bulky reagents.

Electrophilic Addition

Reactions such as hydrohalogenation and hydration proceed via electrophilic addition to the alkyne. The steric hindrance from the neopentyl-like group can disfavor the formation of a vinyl cation at the C4 position if the attacking electrophile is particularly bulky. However, for smaller electrophiles like H⁺, the electronic effects (Markovnikov's rule) will still dominate, leading to the formation of the more substituted vinyl cation.[6][7]

ReagentExpected Major Product
HBr (1 eq.)4-Bromo-2,2-dimethylpent-4-en-1-ol
H₂O, H₂SO₄, HgSO₄2,2-Dimethyl-4-oxopentan-1-ol (a ketone)
1. R₂BH, 2. H₂O₂, NaOH2,2-Dimethylpent-4-en-1,4-diol (via an aldehyde intermediate)

Table 2: Predicted products of electrophilic addition to the alkyne.

The steric bulk may, however, slow the overall reaction rate compared to a less hindered terminal alkyne.

Organometallic Reactions

The terminal alkyne's acidic proton can be readily removed by a strong base (e.g., n-BuLi or a Grignard reagent) to form an acetylide. This acetylide is a potent nucleophile. The steric environment created by the gem-dimethyl group is less likely to interfere with this deprotonation but may influence the subsequent reactions of the resulting acetylide with bulky electrophiles.

Potential for Intramolecular Reactions: The Thorpe-Ingold Effect in Action

The conformational constraints imposed by the gem-dimethyl group can favor intramolecular reactions.[1][8] For instance, derivatives of this compound could be designed to undergo cyclization, where the Thorpe-Ingold effect would likely accelerate the reaction by pre-organizing the molecule into a reactive conformation. An example could be an intramolecular cyclization of a derivative where the hydroxyl group is converted into a leaving group, and a nucleophile is tethered to the alkyne terminus.

Conclusion

The gem-dimethyl group in this compound is not a passive spectator. It is a powerful stereocontrolling element that significantly modulates the reactivity of both the primary alcohol and the terminal alkyne. By understanding the principles of steric hindrance and the Thorpe-Ingold effect, chemists can anticipate the reactivity of this molecule and design synthetic strategies that either mitigate or exploit these steric effects. The hindered nature of the neopentyl-like alcohol functionality necessitates the use of specific reagents and conditions for transformations like esterification and ether synthesis. At the same time, the conformational rigidity imparted by the gem-dimethyl group can be a valuable tool for directing the outcome of reactions and enabling novel synthetic pathways. This guide serves as a foundational resource for leveraging the unique chemical properties of this and structurally related molecules in advanced chemical synthesis and drug development.

References

  • Jung, M. E.; Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. [Link]

  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The stability of the spiro-hydrocarbon. Journal of the Chemical Society, Transactions, 107, 1080-1106. [Link]

  • Brainkart. (2018, February 18). Electrophilic additions to alkynes. BrainKart. [Link]

  • Kostal, J.; Jorgensen, W. L. (2010). Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766-8773. [Link]

  • ChemComplete. (2022, October 29). Conformation: Thorpe-Ingold Effect [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 28). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • O'Lenick, A. J. (1995). A comparison of the rates of esterification of some hydroxy compounds. Journal of the Society of Cosmetic Chemists, 46(5), 247-255. [Link]

  • LibreTexts Chemistry. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]

  • LibreTexts Chemistry. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. [Link]

  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. [Link]

  • University of Liverpool. (n.d.). Electrophilic Addition to Alkynes. [Link]

Sources

reactivity of the terminal alkyne in 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 2,2-Dimethylpent-4-yn-1-ol

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a terminal alkyne, a sterically demanding neopentyl-like quaternary carbon center, and a primary hydroxyl group, presents a unique combination of reactivity and steric influence. This guide provides an in-depth exploration of the chemical transformations centered on its terminal alkyne. We will dissect the causality behind experimental choices for key reactions, including deprotonation, hydration, hydrohalogenation, metal-catalyzed cross-couplings, and cycloadditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Structural Features and Inherent Reactivity

The reactivity of this compound is dictated by three primary structural motifs:

  • The Terminal Alkyne (C≡C-H): The sp-hybridized terminal carbon imparts acidity to the attached proton (pKa ≈ 25) and serves as a site for a rich variety of addition and coupling reactions. The high p-character of the C-H bond makes it susceptible to deprotonation by strong bases.[1]

  • The Quaternary Center (C(CH₃)₂): The gem-dimethyl group adjacent to the propargylic position creates significant steric hindrance. This bulk can influence the approach of reagents to the alkyne, potentially affecting reaction rates and, in some cases, selectivity.

  • The Primary Hydroxyl Group (-CH₂OH): This functional group can participate in reactions, either intentionally or as a competing site. It can coordinate to metal catalysts, act as an internal base or nucleophile, or require protection depending on the desired transformation.[2][3]

The interplay of these features makes this compound a substrate where reaction conditions must be carefully selected to achieve desired outcomes.

Key Transformations of the Alkyne Terminus

The terminal alkyne is a gateway to a vast array of chemical structures. The following sections detail the core reactions, providing both mechanistic rationale and practical experimental protocols.

Acidity, Deprotonation, and Nucleophilic Substitution

The most fundamental property of a terminal alkyne is the acidity of its proton. Deprotonation creates a potent carbon-based nucleophile, the acetylide anion, which is a cornerstone for C-C bond formation.

Mechanistic Insight: Strong bases, such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-BuLi), are required to irreversibly deprotonate the alkyne. The resulting acetylide is a powerful nucleophile capable of displacing leaving groups from primary alkyl halides in an S_N2 reaction.[1][4] The steric bulk of the 2,2-dimethyl group has minimal impact on the deprotonation of the small terminal proton.

Experimental Protocol: Acetylide Formation and Alkylation

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.1 equivalents) dropwise to the cooled THF. To this solution, add a solution of this compound (1.0 equivalent) in dry THF via a syringe pump over 15 minutes. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Add the primary alkyl halide (e.g., iodomethane, 1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Alkyne Functionalization

G Start This compound Base Strong Base (n-BuLi or NaNH2) Start->Base Deprotonation Acetylide Lithium Acetylide Intermediate Base->Acetylide Electrophile Electrophile (e.g., R-X) Acetylide->Electrophile SN2 Attack Product Functionalized Alkyne Electrophile->Product

Caption: Deprotonation-alkylation workflow.

Hydration: Markovnikov vs. Anti-Markovnikov Addition

The addition of water across the triple bond is a powerful method for synthesizing carbonyl compounds. The regiochemical outcome—yielding either a ketone or an aldehyde—is dictated entirely by the choice of catalyst and reaction conditions.

This classic method follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne.[5]

Mechanistic Insight: The reaction is catalyzed by a mercury(II) salt, typically HgSO₄. The alkyne attacks the mercuric ion, forming a vinylmercurinium ion intermediate. Water attacks the more substituted carbon, and after deprotonation and protodemercuration, an enol is formed. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[5][6]

Expected Product: 5-hydroxy-4,4-dimethylpentan-2-one.

To achieve the opposite regioselectivity, a hydroboration-oxidation sequence is employed. This anti-Markovnikov addition places the oxygen on the terminal carbon.

Mechanistic Insight: A sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial.[7] Its bulk prevents double addition across the two π-bonds and directs the boron atom to the less sterically hindered terminal carbon.[5] Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde.[6][7]

Expected Product: 5-hydroxy-2,2-dimethylpentanal.

Comparative Summary of Hydration Methods

FeatureMercury(II)-Catalyzed HydrationHydroboration-Oxidation
Reagents H₂O, H₂SO₄, HgSO₄1. 9-BBN or (Sia)₂BH; 2. H₂O₂, NaOH
Regioselectivity Markovnikov[8]Anti-Markovnikov[8][9]
Intermediate Vinylmercurinium ion, EnolVinylic borane, Enol
Product Methyl KetoneAldehyde
Environmental Concern High (toxic mercury waste)Low

Diagram: Regioselective Hydration Pathways

G cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway m_reagents H2O, H2SO4, HgSO4 m_enol Enol Intermediate (OH on C2) m_reagents->m_enol Tautomerization m_product Methyl Ketone m_enol->m_product Tautomerization am_reagents 1. 9-BBN 2. H2O2, NaOH am_enol Enol Intermediate (OH on C1) am_reagents->am_enol Tautomerization am_product Aldehyde am_enol->am_product Tautomerization start 2,2-Dimethyl- pent-4-yn-1-ol start->m_reagents start->am_reagents

Caption: Divergent outcomes of alkyne hydration.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools in drug development and materials science for constructing complex molecular architectures. The terminal alkyne of this compound is an excellent substrate for these transformations.

The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[10][11]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[12] The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of this copper(I) acetylide from the terminal alkyne, which is deprotonated by the amine base. Reductive elimination from the palladium complex yields the final product and regenerates the Pd(0) catalyst.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

  • Setup: To a Schlenk flask, add this compound (1.2 equivalents), iodobenzene (1.0 equivalent), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base: Evacuate and backfill the flask with argon three times. Add degassed anhydrous triethylamine (TEA) as both the solvent and base.

  • Reaction: Stir the mixture at room temperature under argon. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the coupled product.

Mechanism of the Sonogashira Coupling

G pd0 Pd(0)L2 pd_complex1 R'-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition pd_complex2 R'-Pd(II)(C≡CR)L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R'-C≡C-R pd_complex2->product aryl_halide R'-X aryl_halide->pd_complex1 cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex1 alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation & Coordination cuX CuX cuX->cu_acetylide base Base base->cu_acetylide label_pd Palladium Cycle label_cu Copper Cycle

Caption: Interlinked Pd and Cu catalytic cycles.

The Glaser coupling is an oxidative homocoupling of terminal alkynes to produce symmetric 1,3-diynes.[13] The Hay modification utilizes a TMEDA (N,N,N′,N′-tetramethylethylenediamine) ligand, which accelerates the reaction.[14][15]

Mechanistic Insight: The reaction is catalyzed by a copper(I) salt, such as CuCl. In the presence of a base (like TMEDA) and an oxidant (typically O₂ from air), a copper acetylide is formed. Two of these copper acetylide species then undergo oxidative coupling to form the diyne and regenerate the copper catalyst.[13][16]

Protocol: Dimerization of this compound

  • Catalyst Preparation: In a round-bottom flask, dissolve CuCl (10 mol%) and TMEDA (15 mol%) in acetone.

  • Reaction: Bubble air or oxygen through the solution while adding this compound (1.0 equivalent) dropwise.

  • Monitoring: Stir the reaction at room temperature. The reaction is often accompanied by a color change. Monitor by TLC for the disappearance of starting material.

  • Workup: Once complete, pour the mixture into a separatory funnel containing dilute HCl to dissolve the copper salts.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by chromatography or recrystallization.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. It provides a highly efficient and orthogonal method for joining molecular fragments, forming a stable 1,2,3-triazole linker.[17][18] This reaction is paramount in bioconjugation, drug discovery, and materials science.

Mechanistic Insight: The reaction is a [3+2] cycloaddition between a terminal alkyne and an azide. The copper(I) catalyst is essential; it forms a copper acetylide intermediate that activates the alkyne for reaction with the azide. The reaction is highly reliable, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups.[18][19]

Experimental Protocol: CuAAC with Benzyl Azide

  • Setup: In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To this solution, add sodium ascorbate (10 mol% from a freshly prepared aqueous solution) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (2 mol% from an aqueous solution). The ascorbate reduces Cu(II) to the active Cu(I) in situ.[19]

  • Reaction: Stir the mixture vigorously at room temperature. The product often precipitates from the reaction mixture.

  • Workup: If a precipitate forms, collect it by filtration and wash with cold water and then a minimal amount of cold ethanol or ether. If no precipitate forms, extract the product with ethyl acetate.

  • Purification: The crude product is often pure enough for use. If necessary, it can be purified by recrystallization or column chromatography.

CuAAC "Click" Reaction Mechanism

G cluster_reactants Reactants Alkyne Terminal Alkyne (R-C≡CH) Cu_cat Cu(I) Catalyst Alkyne->Cu_cat [3+2] Cycloaddition Azide Azide (R'-N3) Azide->Cu_cat [3+2] Cycloaddition Triazole 1,4-disubstituted 1,2,3-Triazole Cu_cat->Triazole

Caption: The core components of a CuAAC reaction.

Conclusion

The terminal alkyne of this compound is a remarkably versatile functional group. Its reactivity can be precisely controlled through the judicious choice of reagents and catalysts to achieve a wide range of valuable transformations. From the fundamental formation of acetylide nucleophiles to sophisticated metal-catalyzed couplings and robust click chemistry ligations, this molecule serves as an exemplary building block for the synthesis of complex targets. The steric shield provided by the gem-dimethyl groups and the electronic influence of the hydroxyl moiety are critical considerations that enable chemists to harness its full potential in the fields of medicine, materials, and beyond.

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved from [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2017). National Institutes of Health. Retrieved from [Link]

  • Ketone synthesis by reaction (hydration) of alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes. (2021). ACS Publications. Retrieved from [Link]

  • Hydration of Alkynes. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Hydration of Alkynes. (n.d.). Fiveable. Retrieved from [Link]

  • Hydroboration-Oxidation of Alkynes with Practice Problems. (2020). Chemistry Steps. Retrieved from [Link]

  • Glaser coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Glaser-Hay Coupling. (n.d.). SynArchive. Retrieved from [Link]

  • Hydrohalogenation (including addition of HBr/ROOR). (n.d.). Chad's Prep. Retrieved from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013). Master Organic Chemistry. Retrieved from [Link]

  • Hydrohalogenation of Alkynes with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation. (2023). YouTube. Retrieved from [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2016). PubMed. Retrieved from [Link]

  • Hydrohalogenation of alkynes. (n.d.). Khan Academy. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyne Reactions: Coupling, Polymerisation, Examples. (2023). StudySmarter. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2,2-Dimethylpent-4-en-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Alkyne Reactions. (2021). YouTube. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in Sonogashira reactions. (2011). PubMed. Retrieved from [Link]

  • Sonogashira-Hagiwara Cross Coupling Reaction. (2014). Chem-Station. Retrieved from [Link]

  • Cycloaddition Reactions. (n.d.). ChemTalk. Retrieved from [Link]

  • Cycloaddition Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A Cycloalkyne for Click Chemistry. (2022). YouTube. Retrieved from [Link]

  • Cycloaddition Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Hydration and Oxymercuration of Alkynes. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 2,2-Dimethylpent-4-yn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Sterically Influential Building Block for Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, celebrated for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the rapid and quantitative formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3] The resulting triazole ring is a robust and stable linker, increasingly utilized in drug discovery, bioconjugation, and materials science.[2][4]

Within the vast library of alkynes available for CuAAC, 2,2-dimethylpent-4-yn-1-ol emerges as a particularly interesting building block. Its neopentyl-like framework, featuring a quaternary carbon adjacent to a primary alcohol, introduces significant steric hindrance. This structural feature can influence reaction kinetics and the properties of the resulting triazole-containing molecules. Understanding how to effectively employ this sterically demanding alkyne is crucial for researchers aiming to synthesize complex molecular architectures. This application note provides a detailed guide to the use of this compound in CuAAC, covering mechanistic considerations, a comprehensive experimental protocol, and key insights for successful implementation.

Mechanistic Considerations: Navigating Steric Hindrance in CuAAC

The CuAAC reaction proceeds through a multi-step catalytic cycle that is remarkably efficient, exhibiting a rate acceleration of up to 107 to 108 compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5] The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I)-Acetylide Complex: The catalytic cycle is initiated by the coordination of the copper(I) ion to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal by a base to form a highly nucleophilic copper(I)-acetylide intermediate.[6][7]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.[7]

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.[]

  • Protonolysis and Catalyst Regeneration: This intermediate then undergoes rearrangement and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

The steric bulk introduced by the 2,2-dimethyl groups in this compound can present a challenge to the standard CuAAC protocol. This hindrance may slow the rate of copper-acetylide formation and subsequent cycloaddition.[9][10] Therefore, careful selection of the catalytic system, particularly the copper source and any ancillary ligands, is paramount to achieving high yields and reasonable reaction times. Ligands can play a crucial role in stabilizing the copper(I) oxidation state and modulating the reactivity of the catalyst to overcome steric barriers.[11][12]

Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Alkyne R-C≡CH (this compound) Cu_pi_complex Cu(I)-Alkyne π-Complex Alkyne->Cu_pi_complex + Cu(I) Azide R'-N₃ Cu_acetylide Copper(I) Acetylide Cu_pi_complex->Cu_acetylide - H⁺ Cu_azide_complex Copper-Azide-Acetylide Complex Cu_acetylide->Cu_azide_complex + R'-N₃ Metallacycle Six-membered Copper Metallacycle Cu_azide_complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H⁺ End End Product->End Start Start->Alkyne Start->Azide

Caption: The catalytic cycle of the CuAAC reaction.

Detailed Experimental Protocol

This protocol provides a robust method for the CuAAC reaction between this compound and a representative organic azide, benzyl azide, to form 1-(benzyl)-4-((2,2-dimethyl-1-hydroxy)methyl)pentyl-1H-1,2,3-triazole.

Materials and Reagents
  • This compound (C7H12O, MW: 112.17 g/mol )[13][14]

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water (H2O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Instrumentation
  • Magnetic stirrer with stir bar

  • Reaction vial or round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure

1. Reagent Preparation:

  • Solution A (Alkyne and Azide): In a 25 mL reaction vial, dissolve this compound (1.0 mmol, 112.2 mg) and benzyl azide (1.0 mmol, 133.1 mg) in a 1:1 mixture of t-BuOH and H2O (10 mL).

  • Solution B (Copper Catalyst): In a separate small vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) in 1 mL of deionized water.

  • Solution C (Reducing Agent): In another small vial, dissolve sodium ascorbate (0.1 mmol, 19.8 mg) in 1 mL of deionized water.

2. Reaction Setup and Execution:

  • Place a magnetic stir bar in the reaction vial containing Solution A and begin stirring at room temperature.

  • To the stirring solution, add Solution B (copper sulfate solution) dropwise.

  • Subsequently, add Solution C (sodium ascorbate solution) dropwise. The reaction mixture should turn from a pale blue to a yellowish or greenish suspension, indicating the reduction of Cu(II) to the active Cu(I) species.[15]

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The consumption of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate reaction progression. The reaction is typically complete within 4-12 hours.

3. Work-up and Purification:

  • Once the reaction is complete as determined by TLC, quench the reaction by adding 10 mL of a saturated aqueous solution of EDTA. Stir vigorously for 15-20 minutes. This will chelate the copper ions and help in their removal.[16]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography. The appropriate eluent system will depend on the specific azide used but a gradient of ethyl acetate in hexanes is a good starting point.

4. Characterization:

  • The purified product should be characterized by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its structure and purity.

Experimental Workflow for CuAAC with this compound

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Alkyne & Azide in t-BuOH/H₂O Mix Combine Solutions A, B, and C A->Mix B Prepare CuSO₄ Solution B->Mix C Prepare Sodium Ascorbate Solution C->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with EDTA Solution Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize by NMR & MS Purify->Characterize

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the CuAAC reaction with this compound.

ParameterValue/ConditionRationale/Notes
Alkyne This compoundSterically hindered propargyl alcohol.
Azide Benzyl Azide (or other organic azides)Stoichiometry is typically 1:1 with the alkyne.
Copper Source CuSO4·5H2O1-5 mol% is generally sufficient.
Reducing Agent Sodium AscorbateUsed in slight excess to the copper source (e.g., 2-10 mol%).
Solvent System t-BuOH/H2O (1:1)A common and effective solvent system for CuAAC.
Reaction Temperature Room TemperatureMild conditions are a hallmark of click chemistry.
Reaction Time 4-12 hoursMay be longer than for unhindered alkynes.
Work-up EDTA wash, extractionEssential for removing copper catalyst.
Purification Silica Gel ChromatographyGenerally required to obtain a highly pure product.
Typical Yield 70-95%Dependent on the specific azide and reaction optimization.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The consistent monitoring of the reaction by TLC provides real-time feedback on the progress of the cycloaddition. The disappearance of starting materials and the emergence of a single major product spot are strong indicators of a successful reaction. Furthermore, the purification and subsequent characterization by NMR and mass spectrometry provide definitive confirmation of the product's identity and purity, ensuring the reliability of the experimental outcome. For challenging substrates, the use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be explored to accelerate the reaction and improve yields.[15][17]

Conclusion

This compound is a valuable, albeit sterically demanding, building block for the synthesis of novel 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. While its steric bulk may necessitate longer reaction times or the use of accelerating ligands, the protocol outlined in this application note provides a reliable and reproducible method for its successful implementation. By understanding the mechanistic nuances and carefully controlling the reaction conditions, researchers can effectively incorporate this unique alkyne into their synthetic strategies for drug discovery, bioconjugation, and the development of advanced materials.

References

Sources

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Utilizing 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Click Chemistry and the Utility of a Versatile Alkyne Building Block

In the landscape of modern chemical synthesis and bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a paramount example of "click chemistry".[1] This reaction's reliability, specificity, and biocompatibility have established it as a go-to method for creating covalent linkages in a variety of applications, from drug discovery and materials science to proteomics and bioconjugation.[2][3] At the heart of this powerful transformation lies the reaction between a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, rapidly and selectively forms a stable 1,4-disubstituted 1,2,3-triazole.[4]

This document provides a detailed experimental protocol and technical guidance for employing 2,2-Dimethylpent-4-yn-1-ol, a versatile terminal alkyne, in CuAAC reactions. The presence of a primary alcohol offers a convenient handle for further functionalization, while the gem-dimethyl group provides steric bulk that can influence the properties of the resulting molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for their specific applications.

Mechanistic Underpinnings: A Self-Validating System

The CuAAC reaction is more than a simple cycloaddition; it is a multi-step catalytic process.[2] Understanding the mechanism is crucial for troubleshooting and optimizing reaction conditions. The currently accepted mechanism, supported by density functional theory calculations, involves the following key steps:[4]

  • Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) species first coordinates with the terminal alkyne. In the presence of a base, or due to the increased acidity of the alkyne proton upon copper coordination, a copper-acetylide intermediate is formed.[5]

  • Activation of the Azide: A second copper atom is believed to activate the azide, bringing it into proximity with the copper-acetylide.[4]

  • Formation of a Six-Membered Metallacycle: The azide then coordinates to the copper-acetylide, forming an unstable six-membered copper metallacycle.[4]

  • Ring Contraction and Protonolysis: This metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[4]

The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is critical.[6][7] These ligands serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and increase the solubility of the copper catalyst.[2][5] The choice of ligand is often dictated by the solvent system, with THPTA being particularly useful for aqueous bioconjugation reactions.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the CuAAC reaction using this compound. Optimization of specific parameters may be necessary depending on the azide coupling partner and the desired application.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%ChemScene[8]Store at 2-8°C, sealed in a dry environment.
Azide coupling partnerApplication-specificN/AEnsure high purity.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)ACS reagent gradeStandard chemical supplier
Sodium ascorbate≥98%Standard chemical supplierPrepare fresh solution for each use.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%BroadPharm[9]For aqueous reactions.
Solvents (e.g., water, DMSO, t-BuOH)Anhydrous/HPLC gradeStandard chemical supplier
Deionized waterType 1N/A
Equipment
  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Microwave reactor (optional, for accelerated reactions)[10]

  • Analytical balance

  • pH meter (for aqueous reactions)

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a t-BuOH/water mixture). The concentration will depend on the specific reaction scale.

  • Azide Solution: Prepare a stock solution of the azide coupling partner in a compatible solvent.

  • Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[11]

  • Sodium Ascorbate Solution: Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh just before use to ensure its reducing activity.[11]

  • THPTA Ligand Solution: Prepare a 100 mM stock solution of THPTA in deionized water.[11]

2. Reaction Setup (Aqueous System Example):

This example is for a typical bioconjugation reaction in an aqueous buffer.

  • To a suitable reaction vessel, add the azide-containing biomolecule in an appropriate buffer (e.g., PBS).

  • Add the this compound solution. A slight excess (1.2-2 equivalents) relative to the azide is often beneficial.

  • Add the THPTA solution (typically 10 µL of a 100 mM solution per 1 mL of reaction volume).[11] Vortex briefly to mix.

  • Add the copper(II) sulfate solution (typically 10 µL of a 20 mM solution per 1 mL of reaction volume).[11] Vortex briefly to mix.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution (typically 10 µL of a 300 mM solution per 1 mL of reaction volume).[11] Vortex gently.

  • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[11] Reaction progress can be monitored by techniques such as LC-MS.

Causality Behind Experimental Choices:

  • In situ Reduction of Cu(II): Using CuSO₄ with sodium ascorbate to generate the active Cu(I) catalyst in situ is a common and reliable method that avoids the need to handle potentially unstable Cu(I) salts.[6]

  • Ligand Pre-complexation: While not always necessary, pre-incubating the copper sulfate and ligand can sometimes improve reaction efficiency.[11]

  • Order of Addition: Adding the sodium ascorbate last ensures that the reducing environment is established immediately before the catalytic cycle begins, minimizing premature oxidation of the Cu(I) catalyst.

  • Protection from Light: Some reagents, particularly fluorescently labeled molecules, can be light-sensitive. Protecting the reaction from light is a good general practice.

Workflow Visualization

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Workup & Analysis Alkyne This compound Solution Mix1 Combine Azide, Alkyne, and Ligand Alkyne->Mix1 Azide Azide Partner Solution Azide->Mix1 CuSO4 CuSO₄ Solution Mix2 Add CuSO₄ CuSO4->Mix2 Ascorbate Sodium Ascorbate Solution Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Ligand THPTA Solution Ligand->Mix1 Mix1->Mix2 Mix2->Initiate Incubate Incubate at RT (30-60 min) Initiate->Incubate Purify Purification (e.g., Chromatography) Incubate->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Final Triazole Product Characterize->Product

Caption: Experimental workflow for the CuAAC reaction.

Purification and Characterization: Validating Success

Purification:

The purification strategy for the resulting 1,2,3-triazole product will depend on the properties of the starting materials and the desired purity of the final compound. Common techniques include:

  • Column Chromatography: For small molecule synthesis, silica gel column chromatography is often effective for separating the triazole product from unreacted starting materials and catalyst residues.

  • Ethanol Precipitation: For bioconjugates such as labeled oligonucleotides or proteins, ethanol precipitation can be a straightforward method for purification.[11]

  • Size Exclusion Chromatography (SEC): This is another valuable technique for purifying larger biomolecules.

Characterization:

Confirming the successful formation of the triazole product is essential. A combination of analytical techniques provides the most comprehensive validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling signal is the appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the triazole proton. The disappearance of the terminal alkyne proton signal (around δ 2.2 ppm for this compound) is another key indicator.

    • ¹³C NMR: The formation of the triazole ring will result in new signals for the two triazole carbons.

  • Mass Spectrometry (MS):

    • LC-MS: This is a powerful tool for monitoring the reaction progress and confirming the molecular weight of the desired product.[12]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the product.

Applications in Research and Development

The use of this compound in click chemistry opens up a wide range of possibilities:

  • Bioconjugation: The primary alcohol can be further functionalized to attach this alkyne to proteins, nucleic acids, or other biomolecules for labeling and detection.[3][13]

  • Drug Development: The triazole core is a known pharmacophore, and incorporating it into novel molecular scaffolds is a common strategy in medicinal chemistry.[1] The this compound fragment can be used to link different pharmacophores together.

  • Materials Science: This building block can be used to synthesize polymers and functionalize surfaces, creating materials with tailored properties.[5]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile chemical transformation. By following the detailed protocol and understanding the underlying principles outlined in these application notes, researchers can confidently employ this compound as a valuable building block in their synthetic endeavors. The combination of a terminal alkyne for click chemistry and a primary alcohol for further derivatization makes this reagent a powerful tool in the arsenal of chemists and biochemists alike.

References

  • Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Advances in Bioconjugation. PMC. Available at: [Link]

  • Thompson, M. K., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. PMC. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Abbvie. (n.d.). Bioconjugation application notes. Available at: [Link]

  • MDPI. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Available at: [Link]

  • PubMed. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Available at: [Link]

  • ACS Publications. (2023). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Available at: [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Available at: [Link]

  • PMC. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Available at: [Link]

  • PMC. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Available at: [Link]

  • ACS Publications. (2005). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Available at: [Link]

  • ResearchGate. (2019). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2,2-Dimethylpent-4-yn-1-ol for Advanced Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 2,2-Dimethylpent-4-yn-1-ol, a versatile bifunctional scaffold. By leveraging its distinct terminal alkyne and primary alcohol moieties, this molecule serves as an invaluable building block for creating sophisticated probes, targeted therapeutic agents, and advanced bioconjugates. We present detailed protocols for orthogonal derivatization strategies, including bioorthogonal "click chemistry" targeting the alkyne and modifications of the alcohol group to modulate physicochemical properties for applications in drug delivery and chemical biology. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, ensuring researchers can confidently adapt and apply these methods to their specific biological questions.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of chemical biology and drug development, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound is one such molecule, possessing a terminal alkyne and a primary alcohol.[1] This structure is particularly advantageous: the terminal alkyne is a premier functional group for bioorthogonal ligation via click chemistry, while the primary alcohol provides a readily modifiable handle for altering pharmacokinetics or attaching payloads.[2][3][4] The gem-dimethyl group sterically shields the molecule, potentially influencing its metabolic stability and conformational properties.

These characteristics position this compound as an ideal starting point for developing:

  • Activity-Based Probes: For identifying and studying enzyme function in complex biological systems.

  • Bioimaging Agents: By conjugating fluorophores to visualize biological processes.[5]

  • Prodrugs: Where the alcohol is masked with a cleavable group to improve drug delivery and release.[6][7]

  • Bifunctional Linkers: For tethering different molecular entities in bioconjugation applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O[1][8][9]
Molecular Weight 112.17 g/mol [1][8][9]
IUPAC Name This compound[1]
SMILES CC(C)(CC#C)CO[1]
Boiling Point Not explicitly available, but related isomers have boiling points around 150-160 °C.[10]
Polar Surface Area 20.2 Ų[1]

Core Derivatization Strategies: A Dual-Pronged Approach

The utility of this compound stems from the ability to selectively modify its two functional groups. The alkyne is typically reserved for bioorthogonal coupling, while the alcohol serves as a versatile anchor for stable or cleavable moieties.

G cluster_alkyne Alkyne Derivatization cluster_alcohol Alcohol Derivatization start This compound cuaac CuAAC Reaction (with Azide-R₁) start->cuaac Bioorthogonal Labeling spaac SPAAC Reaction (Requires conversion to Azide first) start->spaac Copper-Free Labeling ester Esterification (with R₂-COOH) start->ester Prodrugs, Cleavable Linkers ether Etherification (with R₂-Halide) start->ether Stable Conjugates

Caption: Orthogonal derivatization pathways for this compound.

Protocols: Targeting the Terminal Alkyne via Click Chemistry

The terminal alkyne is an exceptionally versatile functional group for bioconjugation because of its participation in click chemistry.[3] This family of reactions is characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for use in complex biological media.[11]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry, forming a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[12][13] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Causality Behind Experimental Choices:

  • Solvent System: A mixture of t-butanol and water is often used to solubilize both the organic substrate and the aqueous catalyst components.[14]

  • Copper Source & Reducing Agent: CuSO₄ is a stable and inexpensive source of copper. Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active Cu(I) oxidation state.[14]

  • Ligand (Optional but Recommended): Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) catalyst, preventing oxidative side reactions and improving reaction efficiency, especially at low concentrations.

G cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_workup Workup & Purification prep_alkyne Prepare Alkyne Solution (10 mM in t-BuOH/H₂O) mix Combine Alkyne and Azide-R (Vortex) prep_alkyne->mix prep_azide Prepare Azide-R Solution (11 mM in t-BuOH/H₂O) prep_azide->mix prep_cu Prepare CuSO₄ Solution (50 mM in H₂O) prep_asc Prepare Na Ascorbate Solution (100 mM in H₂O, freshly made) add_cu Add CuSO₄ Solution mix->add_cu add_asc Add Na Ascorbate Solution (Reaction turns yellow/orange) add_cu->add_asc react Incubate at Room Temp (1-12 h, monitor by TLC/LC-MS) add_asc->react quench Quench Reaction (e.g., add EDTA solution) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Flash Chromatography extract->purify char Characterize Product purify->char

Caption: Experimental workflow for the CuAAC reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a 1:1 mixture of t-butanol and water.

    • Prepare an 11 mM stock solution of the desired azide-containing molecule (e.g., a fluorescent probe, biotin-azide) in the same solvent system.

    • Prepare a 50 mM aqueous solution of copper(II) sulfate (CuSO₄).

    • Prepare a 100 mM aqueous solution of sodium ascorbate. Crucially, this solution must be made fresh immediately before use.

  • Reaction Setup:

    • In a suitable reaction vial, add 1.0 mL of the this compound solution (10 µmol, 1.0 eq).

    • Add 1.0 mL of the azide solution (11 µmol, 1.1 eq).

    • Add 20 µL of the CuSO₄ solution (1 µmol, 0.1 eq).

    • Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution (2 µmol, 0.2 eq). The solution may change color.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-12 hours).

  • Workup and Purification:

    • Dilute the reaction mixture with 5 mL of water.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel flash chromatography to yield the pure triazole derivative.

Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential cytotoxicity of copper is a significant concern.[15] SPAAC is a powerful, copper-free alternative that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts rapidly and selectively with an azide without the need for a catalyst.[15][16][17] To use this method with this compound, one must first convert either the alcohol or the alkyne into an azide. Converting the primary alcohol is a more direct and common strategy.

Workflow Rationale: This is a two-stage process. First, the primary alcohol is converted into a good leaving group (tosylate), which is then displaced by an azide ion. The resulting azido-alkyne can then be directly used in a SPAAC reaction with any DBCO-functionalized molecule.

G cluster_azide_synthesis Step 1: Azide Synthesis cluster_spaac Step 2: SPAAC Reaction start This compound tosylation Tosylation (TsCl, Pyridine) start->tosylation azide_sub Azide Substitution (NaN₃, DMF) tosylation->azide_sub product_azide 2,2-Dimethyl-5-azidopent-1-yne azide_sub->product_azide spaac_react Mix in Biocompatible Buffer (e.g., PBS, RT) product_azide->spaac_react dbco DBCO-Functionalized Molecule (R-DBCO) dbco->spaac_react final_product Stable Triazole Conjugate spaac_react->final_product

Caption: Two-stage workflow for SPAAC via alcohol-to-azide conversion.

Protocol 3.2.1: Synthesis of 2,2-Dimethyl-5-azidopent-1-yne

  • Tosyation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated to yield the tosylate, which can often be used without further purification.

  • Azide Substitution:

    • Dissolve the crude tosylate from the previous step in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C.

    • Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the reaction, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the azido-alkyne product.

Protocol 3.2.2: SPAAC Bioconjugation

  • Reaction Setup:

    • Dissolve the DBCO-functionalized molecule of interest (1.0 eq) in a biocompatible solvent, such as phosphate-buffered saline (PBS) or a PBS/DMSO mixture.

    • Add a solution of 2,2-Dimethyl-5-azidopent-1-yne (1.0-1.2 eq) in DMSO.

    • Incubate the reaction at room temperature or 37 °C.

  • Monitoring and Purification:

    • The reaction is typically very fast, often reaching completion in under 2 hours. Monitor by LC-MS.

    • For biological samples (e.g., labeled proteins), the product is typically purified by size-exclusion chromatography or dialysis to remove excess reagents. For small molecules, standard chromatographic techniques can be used.

Protocols: Targeting the Primary Alcohol

The primary alcohol offers a wealth of derivatization possibilities for tuning the molecule's properties or for attaching it to other scaffolds where a stable or cleavable linkage is desired.[4][18]

Protocol: Esterification for Prodrug Applications

Esterification of the primary alcohol can create a prodrug that masks the hydroxyl group, often increasing lipophilicity and cell membrane permeability.[6][7] This ester bond can be subsequently cleaved by intracellular esterases, releasing the active molecule at the target site.[19][20]

Causality Behind Experimental Choices:

  • Coupling Agents: Using an acid chloride is a highly reactive method. Alternatively, coupling a carboxylic acid directly using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-Dimethylaminopyridine (DMAP) is a milder and very common method for forming ester bonds.

Detailed Protocol (DCC/DMAP Coupling):

  • Setup:

    • Dissolve the carboxylic acid to be conjugated (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture. A white precipitate (dicyclohexylurea, DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Filter off the DCU precipitate and wash it with cold DCM.

    • Concentrate the filtrate.

    • Redissolve the crude product in ethyl acetate and wash with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel flash chromatography.

Protocol: Etherification for Stable Linkages (Williamson Ether Synthesis)

The Williamson ether synthesis provides a robust method for forming a stable ether linkage, which is ideal for applications requiring a permanent tether.[21] The method involves deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[22][23]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the primary alcohol to form the alkoxide.

  • Alkyl Halide: The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination side reactions (E2), which will reduce the yield of the desired ether product.[21]

Detailed Protocol:

  • Alkoxide Formation:

    • Add this compound (1.0 eq) to a flame-dried flask under a nitrogen atmosphere containing a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Sₙ2 Reaction:

    • Add the desired primary alkyl halide (e.g., R-CH₂-Br, 1.1 eq) dropwise to the alkoxide solution.

    • Heat the reaction to reflux or stir at room temperature, monitoring by TLC until the starting alcohol is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel flash chromatography.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques. The table below summarizes key expected changes in spectroscopic data upon modification of this compound.

Table 2: Analytical Characterization of Derivatives

Derivative TypeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key FTIR Bands (cm⁻¹)Expected Mass (MS)
Starting Material ~3.4 (s, 2H, -CH₂OH), ~2.2 (d, 2H, -C≡C-CH₂-), ~1.9 (t, 1H, -C≡CH), ~1.0 (s, 6H, -C(CH₃)₂)~68 (-CH₂OH), ~84 (-C≡CH), ~70 (-C≡CH), ~40 (-C(CH₃)₂), ~25 (-C(CH₃)₂)3300-3400 (br, O-H), ~3300 (s, ≡C-H), ~2120 (w, C≡C)[M+H]⁺ = 113.09
CuAAC Product (Triazole) Disappearance of ≡C-H proton. Appearance of triazole proton ~7.5-8.0 (s, 1H).Disappearance of alkyne carbons ~84, 70. Appearance of triazole carbons ~125, 145.Disappearance of ≡C-H stretch (~3300) and C≡C stretch (~2120).[M+Azide-R+H]⁺
Ester Product -CH₂OH signal shifts downfield to ~4.0 (s, 2H, -CH₂O-C=O). Disappearance of O-H proton.-CH₂OH carbon shifts downfield. Appearance of ester carbonyl ~170.Disappearance of O-H stretch. Appearance of strong C=O stretch ~1735.[M+Acid-H+H]⁺
Ether Product -CH₂OH signal shifts to ~3.3 (s, 2H, -CH₂O-R). Disappearance of O-H proton.-CH₂OH carbon shifts to ~75.Disappearance of O-H stretch.[M+Alkyl-H+H]⁺

Note: Exact chemical shifts (δ) and wavenumbers will vary depending on the specific R group used in the derivatization. The identity of synthesized derivatives should be confirmed using methods such as FTIR, NMR, and elemental analysis.[24]

Conclusion

This compound represents a powerful and versatile molecular scaffold for researchers in the life sciences. Its bifunctional nature allows for a modular and strategic approach to the synthesis of complex biological tools. By following the detailed protocols and understanding the chemical principles outlined in this guide, scientists can effectively leverage this molecule to advance their research in areas ranging from bioimaging and proteomics to targeted drug delivery. The robust and orthogonal reactivity of its functional groups ensures that its potential applications are limited only by the creativity of the researcher.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Accounts of Materials Research. [Link]

  • Diez-Varga, A., et al. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Chemical Biology. [Link]

  • Thiele, C. M., et al. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research. [Link]

  • Gatreddi, R. R., et al. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Biomacromolecules. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

  • Ashenhurst, J. Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Maschauer, S., et al. Labeling and Glycosylation of Peptides Using Click Chemistry: A General Approach to F-18-Glycopeptides as Effective Imaging Probes for Positron Emission Tomography. ResearchGate. [Link]

  • Jamil, R., et al. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • PubChem. 2,2-Dimethylpent-4-en-1-ol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Britannica. Alcohol - Reactions, Chemistry, Uses. [Link]

  • Advanced Science News. Buttoned up biomolecules: A click reaction for living systems. [Link]

  • Worrell, B. T., et al. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications. [Link]

  • Chen, Y., et al. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]

  • van Geel, R., et al. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry. [Link]

  • Perez, C., et al. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ResearchGate. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Kim, H., et al. Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]

  • ACS Publications. Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

  • Royal Society of Chemistry. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science. [Link]

  • Sharifi-Rad, J., et al. Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers. [Link]

  • American Elements. 2,2-dimethylpent-4-en-1-ol. [Link]

  • Heidarian, M. REACTIONS OF ALCOHOLS. UCLA Chemistry. [Link]

  • ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Royal Society of Chemistry. Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]

  • MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

  • ACS Publications. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • Oreate AI Blog. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]

  • Chemistry LibreTexts. 14.5: Reactions of Alcohols. [Link]

  • ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [Link]

  • Bio-Connect. Click Chemistry reagents from Jena Bioscience. [Link]

  • ACS Publications. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Analytical Chemistry. [Link]

  • Michigan State University Chemistry. Alkyne Reactivity. [Link]

  • Royal Society of Chemistry. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. [Link]

  • PubChem. 4,4-Dimethylpent-2-yn-1-ol. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 2,2-Dimethylpent-4-yn-1-ol in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The art and science of total synthesis demand a robust toolbox of versatile building blocks that enable the efficient and stereocontrolled construction of complex molecular architectures. Among these, small, functionalized molecules bearing unique structural motifs play a pivotal role. 2,2-Dimethylpent-4-yn-1-ol, a seemingly simple C7 alcohol, emerges as a strategic building block, particularly for the synthesis of polyketide-derived natural products. Its neopentyl-like primary alcohol offers a site for further elaboration, while the terminal alkyne provides a versatile handle for a variety of carbon-carbon bond-forming reactions. The gem-dimethyl substitution pattern imparts steric influence that can direct the stereochemical outcome of reactions and enhance the metabolic stability of the final product. This technical guide will provide an in-depth exploration of the application of this compound as a key building block in the total synthesis of the complex fungal metabolite, (-)-berkelic acid, showcasing its utility and providing detailed protocols for its incorporation.

Core Attributes of this compound as a Synthetic Building Block

The synthetic utility of this compound is rooted in its distinct structural features:

  • Terminal Alkyne: This functional group is a linchpin for a multitude of powerful transformations, including Sonogashira couplings, "click" chemistry, and various cyclization reactions. Its linear geometry and reactivity make it an ideal partner for constructing intricate carbon skeletons.

  • Neopentyl Hydroxymethyl Moiety: The primary alcohol provides a convenient point of attachment or further functionalization. The adjacent quaternary carbon center, adorned with two methyl groups, introduces significant steric bulk. This steric hindrance can be strategically exploited to control facial selectivity in reactions at or near this center.

  • Enhanced Stability: The gem-dimethyl group can confer increased metabolic stability to the final molecule by sterically shielding adjacent functionalities from enzymatic degradation.

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 107540-03-4
Appearance Predicted to be a liquid at room temperature
Boiling Point Estimated to be in the range of 150-170 °C
Solubility Expected to be soluble in common organic solvents

Application in the Total Synthesis of (-)-Berkelic Acid

A compelling demonstration of the strategic use of a this compound derivative is found in the total synthesis of (-)-berkelic acid, a complex fungal metabolite with a novel spiroketal structure.[2][3] The retrosynthetic analysis of berkelic acid reveals a key disconnection to a "spicifernin-like" fragment, which contains the core structure of this compound.

Retrosynthetic Analysis and the Role of the Building Block

The synthesis of (-)-berkelic acid by Porco and coworkers showcases a biomimetically inspired strategy.[2][4] The core of the strategy involves the coupling of a pulvilloric acid-derived fragment with a spicifernin-like alkynol, followed by a cascade reaction to form the tetracyclic core of the natural product. The spicifernin-like alkynol is where the this compound motif is introduced.

G berkelic_acid (-)-Berkelic Acid fragments Pulvilloric Acid Fragment + Spicifernin-like Alkynol berkelic_acid->fragments Retrosynthesis building_block Protected this compound Derivative fragments->building_block Synthesis

Caption: Retrosynthetic disconnection of (-)-berkelic acid.

The forward synthesis involves the construction of a chiral alkynol derived from this compound. This alkynol then undergoes a key cycloisomerization reaction to form an exocyclic enol ether, which is a crucial intermediate for the subsequent cycloaddition cascade.

Protocol 1: Synthesis of the Spicifernin-like Alkynol

This protocol outlines the synthesis of a chiral alkynol intermediate, which is a derivative of this compound. The synthesis starts with the protection of the primary alcohol, followed by asymmetric functionalization.

Materials:

  • This compound

  • Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

  • Base (e.g., Imidazole)

  • Solvent (e.g., Dichloromethane)

  • Chiral auxiliary or catalyst for asymmetric addition

  • Organometallic reagent (e.g., Alkynyl lithium or Grignard reagent)

  • Appropriate electrophile

Procedure:

  • Protection of the Primary Alcohol: To a solution of this compound in an anhydrous solvent such as dichloromethane, add a suitable base (e.g., imidazole) followed by the protecting group reagent (e.g., TBDMSCl). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC. Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the protected alkyne by column chromatography.

  • Asymmetric Alkynylation: The terminal alkyne is then deprotonated using a strong base like n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous ether solvent. The resulting lithium acetylide is then reacted with a chiral electrophile or in the presence of a chiral ligand to induce stereoselectivity.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography to yield the desired chiral spicifernin-like alkynol.

Causality Behind Experimental Choices:

  • Protection: The primary alcohol is protected to prevent its interference in the subsequent steps, particularly the deprotonation of the terminal alkyne and the reaction with the electrophile. The choice of the silyl protecting group (TBDMS) is advantageous due to its stability under the reaction conditions and its ease of removal at a later stage.

  • Asymmetric Induction: The introduction of chirality is a critical step in the total synthesis of a natural product. The use of a chiral auxiliary or a chiral catalyst ensures the formation of the desired enantiomer of the product, which is essential for its biological activity.

Protocol 2: Silver-Mediated Cycloisomerization/Cycloaddition Cascade

This protocol describes the key transformation where the spicifernin-like alkynol, derived from this compound, is utilized to construct the core of (-)-berkelic acid. This cascade reaction involves the in-situ formation of an exocyclic enol ether from the alkynol, which then undergoes a cycloaddition with a quinone methide generated from the pulvilloric acid fragment.[2][4]

Materials:

  • Spicifernin-like alkynol (from Protocol 1)

  • Pulvilloric acid-derived lactol

  • Silver salt catalyst (e.g., Silver(I) triflate)

  • Anhydrous, non-polar solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the spicifernin-like alkynol and the pulvilloric acid-derived lactol in the anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of the silver salt.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The cascade reaction is typically allowed to proceed at room temperature.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the silver salts. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tetracyclic core of (-)-berkelic acid.

Causality Behind Experimental Choices:

  • Silver Catalysis: Silver(I) salts are known to be effective catalysts for the cycloisomerization of alkynols to enol ethers.[5] The Lewis acidic nature of the silver ion activates the alkyne towards nucleophilic attack by the pendant hydroxyl group.

  • Cascade Strategy: The one-pot nature of this cascade reaction is highly efficient. The in-situ generation of the reactive enol ether and quinone methide intermediates, followed by their immediate reaction, avoids the need to isolate these potentially unstable species. This approach significantly improves the overall yield and step-economy of the synthesis.

G cluster_0 Synthesis of Spicifernin-like Alkynol cluster_1 Cascade Reaction start This compound protection Protection of Alcohol start->protection alkynylation Asymmetric Alkynylation protection->alkynylation alkynol Spicifernin-like Alkynol alkynylation->alkynol cascade Ag-Catalyzed Cycloisomerization/ Cycloaddition alkynol->cascade pulvilloric_acid Pulvilloric Acid Fragment pulvilloric_acid->cascade berkelic_core (-)-Berkelic Acid Core cascade->berkelic_core

Caption: Experimental workflow for the synthesis of (-)-berkelic acid core.

Conclusion

The strategic use of this compound as a precursor to a key building block in the total synthesis of (-)-berkelic acid highlights its value to the synthetic chemist. The unique combination of a terminal alkyne and a neopentyl alcohol moiety allows for its incorporation into complex molecules through powerful and efficient chemical transformations. The detailed protocols and the underlying scientific rationale provided in these application notes are intended to empower researchers, scientists, and drug development professionals to leverage the potential of this versatile building block in their own synthetic endeavors. The successful application of this building block in a challenging total synthesis serves as a testament to its utility and opens avenues for its application in the synthesis of other complex natural products and medicinally relevant compounds.

References

  • Porco, J. A., Jr., et al. (2018). A biosynthetically inspired synthesis of (–)-berkelic acid and analogs. Tetrahedron, 74(9), 909-919.
  • Snider, B. B., et al. (2008). Synthesis of (–)-Berkelic Acid.
  • Porco, J. A., Jr., et al. (2010). A Concise Synthesis of Berkelic Acid Inspired by Combining the Natural Products Spicifernin and Pulvilloric Acid. Journal of the American Chemical Society, 132(48), 17096-17098.
  • McDonald, F. E., et al. (2007). Fischer carbene catalysis of alkynol cycloisomerization: application to the synthesis of the altromycin B disaccharide. Organic Letters, 9(9), 1737-1740.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Protecting Group Strategies for 2,2-Dimethylpent-4-yn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

2,2-Dimethylpent-4-yn-1-ol is a valuable synthetic intermediate possessing two distinct reactive sites: a primary hydroxyl group and a terminal alkyne. The utility of this molecule in the synthesis of complex targets, from natural products to pharmaceutical agents, is contingent upon the ability to selectively manipulate one functional group in the presence of the other. The inherent nucleophilicity and acidity of the primary alcohol often necessitates its temporary masking, or "protection," to prevent unwanted side reactions during transformations at the alkyne terminus.[1][2]

However, the molecular architecture of this compound presents a specific challenge: the primary hydroxyl group is attached to a quaternary carbon, creating significant steric hindrance analogous to a neopentyl alcohol. This steric congestion can dramatically influence the kinetics and feasibility of both the protection and subsequent deprotection steps.[3] Therefore, a carefully considered protecting group strategy is not merely a routine step but a critical determinant of the overall success of a synthetic sequence.

This guide provides a detailed analysis of suitable protecting group strategies for the hydroxyl function of this compound. It moves beyond a simple catalog of options to explain the mechanistic rationale behind the selection of specific protecting groups, offering detailed, field-tested protocols for their application and removal. We will focus on strategies that are robust, high-yielding, and offer orthogonal compatibility with the terminal alkyne functionality.

Pillar 1: Selecting the Optimal Protecting Group - A Decision Framework

The choice of a protecting group is dictated by the intended downstream chemical transformations. An ideal protecting group for this compound must meet the following criteria:

  • Efficient Installation: The protection reaction must proceed in high yield despite the steric hindrance of the neopentyl-like hydroxyl group.

  • Robust Stability: The protected ether must be stable to the reaction conditions planned for the alkyne moiety. This includes exposure to bases (e.g., for deprotonation of the alkyne), organometallic reagents, and conditions for cross-coupling reactions (e.g., Sonogashira coupling).[4][5]

  • Facile and Selective Removal: The deprotection should occur under mild conditions that do not affect the alkyne or other sensitive parts of the molecule, affording the parent alcohol in high yield.

Based on these principles, we will examine three classes of ethers that are particularly well-suited for this substrate: Silyl Ethers (TBDMS), Alkoxymethyl Ethers (MOM), and Benzyl Ethers (Bn/PMB).

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the planned synthetic route.

G cluster_start START: this compound cluster_conditions Planned Alkyne Chemistry cluster_pg Protecting Group Choice start Substrate cond1 Strongly Basic Conditions (e.g., BuLi, Grignards) start->cond1 cond2 Acidic Conditions start->cond2 cond3 Reductive Conditions (e.g., Catalytic Hydrogenation) start->cond3 cond4 Oxidative Conditions (e.g., DDQ) start->cond4 pg1 TBDMS Ether (tert-Butyldimethylsilyl) cond1->pg1 Stable pg2 MOM Ether (Methoxymethyl) cond1->pg2 Stable pg3 PMB Ether (p-Methoxybenzyl) cond1->pg3 Stable pg4 Benzyl Ether (Bn) cond1->pg4 Stable cond2->pg1 Labile cond2->pg2 Labile cond2->pg3 Labile cond2->pg4 Stable cond3->pg1 Stable cond3->pg2 Stable cond3->pg3 Labile cond3->pg4 Labile cond4->pg1 Stable cond4->pg2 Stable cond4->pg3 Labile cond4->pg4 Stable

Caption: Decision matrix for selecting a hydroxyl protecting group.

Pillar 2: In-Depth Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the protection and deprotection of this compound with our selected protecting groups. Each protocol is accompanied by an explanation of the underlying chemical principles and justifications for the choice of reagents and conditions.

Strategy 1: The Robust and Versatile TBDMS Ether

The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting the hydroxyl function of this compound. Its steric bulk, while making its introduction more challenging compared to less hindered alcohols, is also the source of its exceptional stability across a wide range of reaction conditions, including exposure to organolithium and Grignard reagents.[2]

A. Protection Protocol: TBDMS Ether Formation

The classical Corey protocol, employing TBDMS-Cl and imidazole in DMF, is highly effective for silylating primary alcohols.[2] For a sterically hindered substrate such as this compound, the reaction may require slightly elevated temperatures and longer reaction times to achieve a high yield.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq)

    • Imidazole (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and imidazole (3.0 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration with respect to the alcohol).

    • Add TBDMS-Cl (1.5 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at 40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction may take 12-24 hours to reach completion.

    • Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with Et₂O (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure TBDMS-protected alcohol.[6]

  • Causality and Expertise: The use of a slight excess of TBDMS-Cl and a larger excess of imidazole helps to drive the reaction to completion for this hindered alcohol. DMF is an excellent solvent for this reaction, as it effectively solvates the reagents and the imidazole hydrochloride byproduct.[6] Gentle heating is often necessary to overcome the activation energy barrier imposed by the steric hindrance.

B. Deprotection Protocol: Cleavage of the TBDMS Ether

The Si-O bond of a TBDMS ether is most commonly and selectively cleaved using a fluoride ion source, owing to the exceptionally high strength of the Si-F bond.[6][7]

  • Reagents and Materials:

    • TBDMS-protected this compound (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (Et₂O)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF in a plastic vial or flask under an inert atmosphere.

    • Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

    • Stir the reaction and monitor by TLC. The deprotection is typically complete within 1-3 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with Et₂O (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

  • Self-Validation: The progress of both protection and deprotection can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the more or less polar product, respectively. The final product can be confirmed by ¹H NMR spectroscopy, noting the disappearance of the TBDMS signals (typically around δ 0.9 and 0.1 ppm) and the reappearance of the hydroxyl proton.

Strategy 2: The Acid-Labile MOM Ether

The methoxymethyl (MOM) ether is an acetal-based protecting group that is stable to strongly basic and nucleophilic conditions but is readily cleaved under acidic conditions.[8][9] This provides an orthogonal deprotection strategy compared to silyl ethers.

A. Protection Protocol: MOM Ether Formation

Due to the carcinogenic nature of MOM-Cl, alternative, safer methods have been developed. A common approach involves the use of dimethoxymethane and an acid catalyst.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Dimethoxymethane (excess, can be used as solvent)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and p-TsOH·H₂O (0.1 eq) in dimethoxymethane.

    • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction may require several hours to overnight for completion.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is basic.

    • Extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Causality and Expertise: This is an equilibrium process. Using a large excess of dimethoxymethane drives the reaction towards the product. The acidic catalyst protonates one of the methoxy groups of dimethoxymethane, which then eliminates methanol to form a reactive oxonium ion that is trapped by the alcohol.

B. Deprotection Protocol: Acid-Catalyzed Cleavage of the MOM Ether

Mild acidic conditions are sufficient to cleave the MOM ether without affecting the terminal alkyne.

  • Reagents and Materials:

    • MOM-protected this compound (1.0 eq)

    • Methanol (MeOH)

    • Concentrated Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the MOM-protected alcohol (1.0 eq) in methanol.

    • Add a few drops of concentrated HCl.

    • Stir the reaction at room temperature and monitor by TLC. Deprotection is usually complete within 1-4 hours.

    • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if needed.[10]

Strategy 3: The Orthogonally Cleavable Benzyl (PMB) Ether

The p-methoxybenzyl (PMB) ether offers another layer of orthogonality. It is stable to a wide range of conditions, including acidic and basic environments, but can be selectively removed by oxidation, which leaves silyl and MOM ethers intact.

A. Protection Protocol: PMB Ether Formation

The Williamson ether synthesis is the standard method for forming benzyl-type ethers. A strong base is required to deprotonate the alcohol.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • p-Methoxybenzyl chloride (PMB-Cl, 1.3 eq)

    • Tetrabutylammonium iodide (TBAI, 0.1 eq, optional catalyst)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add TBAI (0.1 eq) followed by the dropwise addition of PMB-Cl (1.3 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

  • Causality and Expertise: The use of NaH ensures complete deprotonation of the alcohol to the corresponding alkoxide. The addition of catalytic TBAI can accelerate the reaction through the in situ formation of the more reactive PMB-I. It is crucial to add the alcohol to the NaH suspension to maintain a low concentration of the free alcohol and minimize side reactions. The terminal alkyne proton is also acidic and will be deprotonated by NaH, but this does not interfere with the subsequent alkylation of the alkoxide.

B. Deprotection Protocol: Oxidative Cleavage of the PMB Ether

The PMB group can be removed under neutral conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a method that is compatible with alkynes.[11]

  • Reagents and Materials:

    • PMB-protected this compound (1.0 eq)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

    • Dichloromethane (DCM)

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the PMB-protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).

    • Add DDQ (1.5 eq) in one portion at room temperature. The reaction mixture will typically turn dark.

    • Stir vigorously and monitor by TLC. The reaction is usually complete within 1-3 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to remove the DDQ byproducts.

  • Authoritative Grounding: The mechanism of DDQ-mediated deprotection involves a single-electron transfer from the electron-rich PMB group to DDQ, forming a resonance-stabilized benzylic carbocation which is then trapped by water.[11] This oxidative cleavage is highly selective for the PMB group over a standard benzyl (Bn) group and is compatible with a wide range of functional groups, including alkynes.[11]

Pillar 3: Data Presentation and Visualization

Comparative Summary of Protecting Group Strategies

The following table provides a comparative overview of the discussed protecting groups for this compound, focusing on their stability and compatibility with common reagents used in alkyne chemistry.

Protecting GroupProtection ConditionsDeprotection ConditionsStable to:Labile to:Orthogonal to Alkyne?
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., AcOH)Bases (RLi, RMgX), most oxidizing/reducing agents, Sonogashira couplingStrong acids, Fluoride sourcesYes
MOM CH₂(OMe)₂, p-TsOHMild to strong acid (e.g., HCl/MeOH)Bases (RLi, RMgX), oxidizing/reducing agents, Sonogashira couplingAcids, some Lewis acidsYes
PMB NaH, PMB-Cl, THFDDQ, DCM/H₂O or strong acid (e.g., TFA)Bases, mild acids, most oxidizing/reducing agentsStrong oxidizing agents (DDQ), strong acidsYes
Illustrative Reaction Workflow

The following diagram illustrates a typical synthetic sequence involving the protection of this compound, a subsequent Sonogashira coupling at the alkyne terminus, and final deprotection.

G cluster_workflow Synthetic Workflow Example A This compound B Protected Alcohol (e.g., TBDMS Ether) A->B Step 1: Protection (e.g., TBDMS-Cl, Imidazole) C Sonogashira Coupling Product B->C Step 2: C-C Coupling (e.g., Ar-I, Pd/Cu cat., Base) D Final Deprotected Product C->D Step 3: Deprotection (e.g., TBAF, THF)

Caption: A sample workflow for the functionalization of this compound.

Conclusion and Future Perspectives

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. For this sterically hindered, bifunctional molecule, TBDMS, MOM, and PMB ethers each offer a robust and reliable means of protecting the primary hydroxyl group. The choice between them should be guided by the specific reaction conditions planned for the subsequent synthetic steps, with particular attention to the principles of orthogonality. The protocols and data presented herein provide a comprehensive guide for researchers to make informed decisions and execute these transformations with a high degree of confidence and success. As the field of organic synthesis continues to evolve, the development of new protecting groups that can be installed and removed under even milder and more selective conditions will further expand the synthetic utility of versatile building blocks like this compound.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. (2011). National Institutes of Health. Retrieved from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved from [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved from [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2006). Indian Journal of Chemistry. Retrieved from [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). National Institutes of Health. Retrieved from [Link]

  • How to get higher yields for TBDMSCl protection of alcohol. (n.d.). Reddit. Retrieved from [Link]

  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2009). ResearchGate. Retrieved from [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Methoxymethyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved from [Link]

  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity of Individual Organolithium Aggregates: A RINMR Study of n -Butyllithium and 2-Methoxy-6-(methoxymethyl)phenyllithium. (2005). ResearchGate. Retrieved from [Link]

  • Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. (2016). ResearchGate. Retrieved from [Link]

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (2021). Organic Letters. Retrieved from [Link]

  • Selective Deprotection of Silyl Ethers. (2012). ResearchGate. Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). National Institutes of Health. Retrieved from [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Organic Letters. Retrieved from [Link]

  • Organolithium reagents. (n.d.). University of Calgary. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]

  • 3-Benzyloxy-2-methyl Propanoate. (2019). Organic Syntheses. Retrieved from [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Functionalization of the Hydroxyl Group of 2,2-Dimethylpent-4-yn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of a Bifunctional Building Block

2,2-Dimethylpent-4-yn-1-ol is a valuable bifunctional building block in organic synthesis, offering both a sterically hindered primary alcohol and a terminal alkyne for diverse chemical transformations. The gem-dimethyl group adjacent to the hydroxyl moiety introduces significant steric hindrance, influencing the choice of reagents and reaction conditions. This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of the hydroxyl group, addressing the inherent steric challenges and the need to preserve the reactive alkyne terminus. These methodologies are critical for researchers engaged in the synthesis of complex molecular architectures, including active pharmaceutical ingredients and advanced materials.

The strategic modification of the hydroxyl group into ethers, esters, or good leaving groups opens a gateway to a multitude of subsequent reactions, such as nucleophilic substitution, coupling reactions, and the introduction of reporter tags or biocompatible moieties. This document will detail robust protocols for these key transformations, emphasizing the rationale behind the selection of specific reagents and conditions to overcome the steric impediment posed by the neopentyl-like structure.

Core Functionalization Strategies: A Mechanistic Perspective

The functionalization of the hydroxyl group of this compound primarily revolves around three classes of reactions: etherification, esterification, and conversion to sulfonate esters. The choice of strategy is dictated by the desired functionality and the compatibility of the reaction conditions with the terminal alkyne.

G cluster_0 Core Functionalization Pathways A This compound B Etherification (Williamson Synthesis) A->B R-X, Strong Base C Esterification (Steglich or Fischer) A->C R-COOH, Coupling Agent or Acid Catalyst D Conversion to Leaving Group (Tosylation) A->D TsCl, Base G cluster_williamson Williamson Ether Synthesis Workflow A Deprotonation (NaH, THF, 0°C to RT) B Nucleophilic Attack (CH3I, 0°C to RT) A->B Alkoxide formation C Aqueous Workup (NH4Cl quench) B->C Ether formation D Extraction & Purification C->D Isolation G cluster_tosylation Tosylation and Subsequent Reaction Workflow A Tosylation (TsCl, Pyridine, DCM) B 2,2-Dimethylpent-4-yn-1-yl Tosylate A->B Formation of good leaving group C Nucleophilic Substitution (e.g., with NaN3, NaCN) B->C Reaction with nucleophile D Substituted Product C->D

Application Notes and Protocols for Sonogashira Coupling Reactions with 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the Sonogashira coupling reaction utilizing 2,2-Dimethylpent-4-yn-1-ol, a sterically hindered homopropargylic alcohol. The content herein is structured to offer not just procedural steps, but a comprehensive understanding of the reaction's nuances, empowering researchers to confidently apply and adapt these protocols for the synthesis of novel chemical entities in drug discovery and materials science.

Introduction: The Strategic Value of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] Its broad functional group tolerance and generally mild reaction conditions have cemented its importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3]

This compound presents a unique substrate for this reaction. The presence of a primary alcohol offers a valuable handle for further synthetic manipulations, while the gem-dimethyl group introduces significant steric bulk near the reactive alkyne terminus. This guide will address the specific considerations and optimization strategies required to successfully employ this versatile building block in Sonogashira coupling reactions. A significant advantage in working with alkynols like this compound is that the hydroxyl group often does not require protection, simplifying synthetic routes.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species initiates the cycle by oxidatively adding to the aryl or vinyl halide (Ar-X), forming a palladium(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium(II) complex. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to furnish the final coupled product (Ar-alkyne) and regenerate the active palladium(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base, the copper-alkyne complex facilitates the deprotonation of the terminal alkyne, forming a copper acetylide intermediate. This copper acetylide is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination CuX CuX Cu_Alkyne_pi [HC≡CR • CuX] CuX->Cu_Alkyne_pi Coordination Cu_Acetylide Cu-C≡CR Cu_Alkyne_pi->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->PdII_ArX Transmetalation Alkyne HC≡CR Troubleshooting_Workflow Start Reaction Stalled or Low Yield Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Homocoupling Significant Homocoupling (Glaser Product) Observed Start->Homocoupling Decomposition Catalyst Decomposition (Black Precipitate) Start->Decomposition Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Catalyst Switch to a More Active Pd Catalyst/Ligand System Increase_Temp->Change_Catalyst No Improvement Change_Solvent Try a Different Solvent (e.g., DMF, Toluene) Change_Catalyst->Change_Solvent No Improvement Reduce_Cu Reduce CuI Loading Homocoupling->Reduce_Cu Copper_Free Switch to a Copper-Free Protocol Reduce_Cu->Copper_Free Still an Issue Degas_Thoroughly Ensure Rigorous Degassing of Solvents and Reagents Decomposition->Degas_Thoroughly Lower_Temp Lower Reaction Temperature Degas_Thoroughly->Lower_Temp Still Decomposes

Sources

Application Notes and Protocols for the Synthesis of 1,2,3-Triazole Derivatives Using 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole moiety has emerged as a cornerstone in medicinal chemistry, materials science, and bioconjugation.[1][2] This five-membered heterocyclic ring, featuring three contiguous nitrogen atoms, is not found in nature, yet its synthetic accessibility and remarkable stability have led to its incorporation into a wide array of functional molecules.[3] Several approved therapeutics, including the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole, feature the 1,2,3-triazole scaffold, highlighting its pharmacological significance.[4] The unique physicochemical properties of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds, its significant dipole moment, and its aromatic character, contribute to its diverse applications.[5]

The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of 1,2,3-triazoles.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier example of a click reaction, offering high yields, exceptional regioselectivity for the 1,4-disubstituted isomer, and tolerance of a broad range of functional groups under mild, often aqueous, conditions.[2][6][] This application note provides a detailed guide for the synthesis of 1,2,3-triazole derivatives utilizing the sterically hindered terminal alkyne, 2,2-Dimethylpent-4-yn-1-ol, a building block that introduces a neopentyl-like hydroxyl functionality.

Strategic Overview: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful transformation that unites an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds at or near room temperature with remarkable control over the product's constitution.[2][6]

The catalytic cycle, a subject of extensive mechanistic investigation, is believed to involve the formation of a copper(I) acetylide intermediate. This species then reacts with the azide in a stepwise manner, culminating in the formation of the stable triazole ring and regeneration of the copper(I) catalyst.[][8] The active Cu(I) catalyst can be introduced directly or, more conveniently, generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a mild reducing agent like sodium ascorbate.[6]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Pathway Alkyne R-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Azide R'-N₃ Cycloaddition Stepwise Cycloaddition Azide->Cycloaddition Cu(II) CuSO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducer Sodium Ascorbate Reducer->Cu(I) Cu(I)->Cu_Acetylide Catalyst Cu_Acetylide->Cycloaddition Cycloaddition->Cu(I) Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cycloaddition->Product

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 1,2,3-triazole derivative starting from this compound. The protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of a Benzyl Azide Precursor

The azide counterpart is a crucial component of the CuAAC reaction. Organic azides can be readily prepared from the corresponding alkyl halides via nucleophilic substitution with sodium azide. This protocol details the synthesis of benzyl azide, a common azide used in click chemistry.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (optional, for heating)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) in DMF or DMSO.

  • Addition of Sodium Azide: To this solution, add sodium azide (1.2-1.5 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature or gently heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl azide. Caution: Do not distill low molecular weight azides as they can be explosive. The crude product is often of sufficient purity for the subsequent click reaction.

Protocol 2: CuAAC Synthesis of 1-(benzyl)-4-(1-hydroxy-2,2-dimethylprop-1-yl)-1H-1,2,3-triazole

This protocol details the copper-catalyzed cycloaddition of benzyl azide with this compound. Given the potential for steric hindrance from the gem-dimethyl group adjacent to the alkyne, the reaction conditions are optimized for efficient conversion.

Materials:

  • This compound

  • Benzyl azide (from Protocol 1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Deionized water (1:1 mixture)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M). In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (0.01-0.05 eq). Then, add the sodium ascorbate solution (0.05-0.2 eq) dropwise. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC. For sterically hindered alkynes, gentle heating (40-50 °C) may be required to drive the reaction to completion.[9][10]

  • Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-triazole derivative.

Experimental_Workflow cluster_azide_synthesis Protocol 1: Azide Synthesis cluster_triazole_synthesis Protocol 2: Triazole Synthesis (CuAAC) A1 Dissolve Alkyl Halide in DMF/DMSO A2 Add Sodium Azide A1->A2 A3 React & Monitor (TLC) A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Dry & Concentrate A4->A5 A6 Crude Organic Azide A5->A6 T1 Dissolve Alkyne & Azide in t-BuOH/H₂O A6->T1 Use in next step T2 Add CuSO₄ & NaAscorbate T1->T2 T3 React & Monitor (TLC) T2->T3 T4 Quench with NH₄Cl & Extract T3->T4 T5 Purify by Chromatography T4->T5 T6 Pure 1,2,3-Triazole Derivative T5->T6

Data Presentation and Characterization

The successful synthesis of the 1,2,3-triazole derivative should be confirmed by standard analytical techniques. Below is a table summarizing the expected characterization data for the product of Protocol 2.

Analysis Expected Results for 1-(benzyl)-4-(1-hydroxy-2,2-dimethylprop-1-yl)-1H-1,2,3-triazole
Appearance White to off-white solid
¹H NMR Signals corresponding to the benzylic protons, the triazole proton, the protons of the hydroxymethyl group, and the gem-dimethyl groups. The triazole proton typically appears as a singlet around 7.5-8.0 ppm.
¹³C NMR Resonances for the aromatic carbons, the triazole ring carbons, the quaternary carbon, and the carbons of the hydroxymethyl and methyl groups.
FT-IR (cm⁻¹) Broad O-H stretch (around 3300-3400), C-H stretches (aromatic and aliphatic), and characteristic absorptions for the triazole ring.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key to ensuring success is the use of fresh reagents, particularly the sodium ascorbate solution, as its reducing power diminishes over time. Monitoring the reaction by TLC is crucial for determining the endpoint and preventing the formation of byproducts. The purification by column chromatography is a critical step to isolate the product in high purity. The identity and purity of the final compound should always be confirmed by spectroscopic methods as outlined in the data presentation table.

Conclusion and Future Perspectives

The copper-catalyzed azide-alkyne cycloaddition offers a highly efficient and versatile route for the synthesis of 1,2,3-triazole derivatives from this compound. The protocols detailed herein provide a solid foundation for researchers to access these valuable compounds. The resulting triazoles, bearing a hydroxyl functionality, are amenable to further chemical modification, opening avenues for the development of novel drug candidates, functional materials, and bioconjugates. The continued exploration of the CuAAC reaction with diverse and structurally complex building blocks will undoubtedly lead to further innovations across various scientific disciplines.

References

Sources

The Untapped Potential of 2,2-Dimethylpent-4-yn-1-ol in Organometallic Ligand Design: A Call for Exploration

Author: BenchChem Technical Support Team. Date: February 2026

This finding, or lack thereof, presents both a challenge and an opportunity for the research community. The challenge lies in the inability to provide a detailed, field-proven guide as requested. The opportunity, however, is substantial, suggesting a largely unexplored area of ligand design with the potential for novel catalytic applications.

Hypothetical Ligand Synthesis Strategies

While concrete examples are scarce, we can extrapolate from established synthetic methodologies for phosphine and N-heterocyclic carbene (NHC) ligands to propose potential pathways for the utilization of 2,2-dimethylpent-4-yn-1-ol.

Phosphine Ligand Precursors

The primary alcohol of this compound could be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution by a phosphide anion. This would yield a phosphine ligand with a pendent terminal alkyne.

Hypothetical Protocol: Synthesis of (2,2-Dimethylpent-4-yn-1-yl)diphenylphosphine

Disclaimer: This is a theoretical protocol and has not been validated experimentally with this compound.

  • Tosylation of the Alcohol: To a solution of this compound in dichloromethane at 0 °C, add triethylamine followed by p-toluenesulfonyl chloride. Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography.

  • Preparation of Lithium Diphenylphosphide: In a separate flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C and add n-butyllithium dropwise.

  • Nucleophilic Substitution: Add the solution of the tosylated alkynol to the freshly prepared lithium diphenylphosphide solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

The resulting phosphine could then be coordinated to various transition metals. The terminal alkyne functionality could remain as a spectator group, or it could be involved in further reactions, such as "click" chemistry to append other functionalities or direct involvement in catalytic cycles.

N-Heterocyclic Carbene (NHC) Ligand Precursors

The terminal alkyne of this compound is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction could be used to link the alkynol to an azide-functionalized imidazole or other azole, which could then be quaternized to form the NHC precursor.

Hypothetical Protocol: Synthesis of a Triazole-linked Imidazolium Salt

Disclaimer: This is a theoretical protocol and has not been validated experimentally with this compound.

  • Azide-Alkyne Cycloaddition: To a solution of this compound and an azide-functionalized imidazole in a mixture of t-butanol and water, add a solution of copper(II) sulfate and sodium ascorbate. Stir the reaction at room temperature until completion.

  • Quaternization: After purification of the triazole-linked alcohol, react it with an alkyl halide (e.g., iodomethane) in a suitable solvent to form the imidazolium salt, the direct precursor to the NHC ligand.

  • Metalation: The NHC can be generated in situ by deprotonation with a strong base in the presence of a metal precursor to form the desired organometallic complex.

Potential Applications in Organometallic Chemistry and Catalysis

Ligands derived from this compound could offer several advantages:

  • Steric Influence: The gem-dimethyl group near the coordinating atom would create a specific steric pocket around the metal center, potentially influencing the selectivity of catalytic reactions.

  • Bifunctionality: The presence of the terminal alkyne in phosphine ligands or the triazole ring in NHC ligands provides a site for post-synthetic modification, allowing for the tuning of ligand properties or immobilization on a solid support.

  • Hemilability: The alkyne or triazole functionality could potentially act as a hemilabile coordinating group, which can reversibly bind to the metal center, opening up coordination sites during a catalytic cycle.

Future Outlook and a Call to the Community

The lack of published data on this compound as a ligand precursor is a clear indication that this is a nascent area of research. The synthetic pathways outlined above are based on well-established chemical principles and offer a starting point for exploration. Researchers in organometallic chemistry and catalysis are encouraged to investigate the synthesis of ligands from this readily available building block. Such studies could lead to the development of novel catalysts with unique reactivity and selectivity, contributing significantly to the advancement of the field. The exploration of this untapped potential could prove to be a fruitful endeavor for the scientific community.

Application Notes and Protocols: The Potential of 2,2-Dimethylpent-4-yn-1-ol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Current Scientific Literature: A comprehensive review of current scientific literature and materials science databases did not yield specific documented applications for 2,2-Dimethylpent-4-yn-1-ol as a primary building block in materials science. However, the unique bifunctional nature of this molecule, possessing both a terminal alkyne and a primary alcohol, presents significant theoretical potential for its use in the synthesis of advanced functional materials. The following application notes and protocols are therefore presented as a forward-looking guide for researchers and materials scientists. They are based on established chemical principles and methodologies where molecules with similar functionalities have been successfully employed. These notes are intended to serve as a foundational framework for exploring the future applications of this compound in polymer chemistry and surface science.

Introduction to this compound: A Bifunctional Building Block

This compound is a small molecule featuring two key functional groups that are of significant interest in materials science: a terminal alkyne (-C≡CH) and a primary alcohol (-CH₂OH). The terminal alkyne is a versatile handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of covalent bonds. The primary alcohol can be utilized in a variety of polymerization reactions, particularly in the synthesis of polyesters and polyurethanes, or can be further functionalized. The neopentyl-like core structure, with its gem-dimethyl group, can impart unique solubility and thermal properties to resulting materials.

PropertyValueReference
CAS Number 107540-03-4[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents

Potential Application I: Surface Functionalization via Click Chemistry

The terminal alkyne group of this compound makes it an ideal candidate for the surface modification of materials through CuAAC. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups and reaction conditions. By first immobilizing this compound onto a surface, the pendant alkyne groups can then be used to "click" on azide-functionalized molecules, such as polymers, biomolecules, or nanoparticles. This approach allows for the precise engineering of surface properties.[2][3]

Conceptual Workflow for Surface Functionalization

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Immobilization of Alkyne cluster_2 Step 3: Click Reaction cluster_3 Step 4: Final Functionalized Surface A Substrate with Reactive Groups (e.g., -OH, -COOH) B Immobilize This compound A->B Esterification or Silanization C Introduce Azide-Functionalized Molecule (R-N3) B->C D Perform CuAAC Click Reaction C->D Cu(I) catalyst, Solvent E Surface with Covalently Attached Functional Molecule D->E Formation of Triazole Linkage

Caption: Conceptual workflow for surface functionalization.

Protocol: General Procedure for Surface Modification using CuAAC

This protocol outlines a general procedure for attaching an azide-containing molecule to a surface previously functionalized with this compound.

Materials:

  • Alkyne-functionalized substrate

  • Azide-functionalized molecule of interest (e.g., azide-terminated polymer, peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Degassed, deionized water or appropriate organic solvent (e.g., DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation of Catalyst Solution:

    • In a clean vial, dissolve CuSO₄·5H₂O and THPTA in the chosen solvent to achieve final concentrations of approximately 1-5 mM and 5-25 mM, respectively.

    • Sonicate briefly to ensure complete dissolution.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Preparation of Reaction Mixture:

    • In a separate reaction vessel, dissolve the azide-functionalized molecule in the chosen solvent. The concentration will depend on the specific molecule and desired surface density.

    • Deoxygenate this solution by bubbling with nitrogen or argon.

  • Initiation of Click Reaction:

    • Place the alkyne-functionalized substrate in the reaction vessel containing the azide solution.

    • To this mixture, add the prepared copper/ligand solution.

    • Initiate the reaction by adding a freshly prepared, deoxygenated solution of sodium ascorbate (typically 10-50 mM final concentration).

    • Ensure the reaction proceeds under an inert atmosphere.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 1-24 hours, depending on the reactivity of the components.

    • After the reaction, remove the substrate and wash it thoroughly with the reaction solvent, followed by deionized water, and finally the solvent again to remove any unreacted molecules and copper catalyst.

    • Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

Note: This is a general protocol and may require optimization for specific substrates and molecules.[4][5]

Potential Application II: Synthesis of Functional Polymers

The dual functionality of this compound allows for its potential use as a comonomer in the synthesis of functional polymers. The hydroxyl group can participate in step-growth polymerizations, such as the formation of polyesters or polyurethanes, incorporating the alkyne functionality as a pendant group along the polymer backbone. These pendant alkyne groups can then be used for post-polymerization modification via click chemistry, enabling the synthesis of graft copolymers or the attachment of functional molecules.[6][7]

Conceptual Polymerization and Post-Functionalization Scheme

G cluster_0 Step 1: Polymerization cluster_1 Step 2: Post-Polymerization Modification A This compound + Diacid/Diisocyanate B Step-Growth Polymerization A->B C Polymer with Pendant Alkyne Groups B->C D Introduce Azide-Functionalized Molecule (R-N3) E Perform CuAAC Click Reaction D->E Cu(I) catalyst, Solvent F Functionalized Graft Copolymer E->F

Caption: Conceptual scheme for polymer synthesis.

Protocol: General Procedure for Polyester Synthesis and Post-Functionalization

This protocol describes a general two-step process for synthesizing a polyester with pendant alkyne groups using this compound as a comonomer, followed by a click reaction to attach a functional side chain.

Part A: Polyester Synthesis

Materials:

  • This compound

  • A diol comonomer (e.g., 1,6-hexanediol)

  • A diacid or diacyl chloride (e.g., adipoyl chloride)

  • Anhydrous solvent (e.g., toluene, THF)

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reactor Setup:

    • Set up a round-bottom flask with a condenser and a nitrogen/argon inlet.

    • Dry all glassware thoroughly before use.

  • Monomer Dissolution:

    • In the flask, dissolve this compound, the diol comonomer, and the non-nucleophilic base in the anhydrous solvent. The molar ratio of the diols to the diacid chloride should be approximately 1:1.

  • Polymerization:

    • Cool the solution in an ice bath.

    • Slowly add the diacyl chloride to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to drive the polymerization to completion.

  • Polymer Isolation:

    • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., methanol, hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Part B: Post-Polymerization Modification via Click Chemistry

The protocol for this step is analogous to the surface modification protocol described in Section 2, with the pendant alkyne polymer being used in place of the functionalized substrate. The polymer would be dissolved in a suitable solvent, and the azide-functionalized molecule would be "clicked" onto the polymer backbone.

Conclusion and Future Outlook

While this compound is not yet established as a workhorse molecule in materials science, its inherent bifunctionality offers a tantalizing platform for future research. The protocols and concepts outlined in these application notes provide a roadmap for its potential exploration in creating novel functional materials. The ability to combine traditional polymer synthesis with the precision of click chemistry through a single, simple monomer could lead to the development of new materials with tailored properties for a wide range of applications, from drug delivery systems to advanced coatings and sensors. Further research is warranted to explore the polymerization kinetics, surface attachment efficiency, and the properties of materials derived from this promising but underutilized chemical building block.

References

  • PubChem. 2,2-Dimethylpent-4-en-1-ol. [Link]

  • ACS Publications. Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether-Based Protecting Group. [Link]

  • ACS Publications. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. [Link]

  • PubChem. This compound. [Link]

  • PMC. Synthesis of 2-Alkynoates by Palladium(II)-Catalyzed Oxidative Carbonylation of Terminal Alkynes and Alcohols. [Link]

  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

  • ResearchGate. Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization. [Link]

  • Chemistry Steps. Alkynes to Alcohols. [Link]

  • MDPI. Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". [Link]

  • MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]

  • ResearchGate. Copper Catalyzed Azide-Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. [Link]

  • National Science Review. Conjugated polymers developed from alkynes. [Link]

  • Wikipedia. Alkyne. [Link]

  • ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]

  • NIH. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. [Link]

  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]

  • AMERICAN ELEMENTS. 2,2-dimethylpent-4-en-1-ol. [Link]

  • ResearchGate. Synthesis of Reactive Polyesters Possessing Phenol Pendant Groups Through Selective Ketene/Hydroxyl Addition Reactions. [Link]

  • ACS Publications. Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. [Link]

  • MDPI. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). [Link]

  • MDPI. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. [Link]

  • PubChem. 2,4-Dimethylpent-4-en-1-ol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry with 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing click chemistry reactions involving 2,2-Dimethylpent-4-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

Q1: What is the optimal catalyst system for the click reaction of this compound?

The most common and effective catalyst system for the click reaction of terminal alkynes like this compound is a copper(I) source.[][2] While you can use a direct Cu(I) source like CuI or CuBr, it is often more convenient to generate the active Cu(I) species in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[3][4] Sodium ascorbate is the most widely used reducing agent for this purpose.[4][5]

To enhance the efficiency and stability of the Cu(I) catalyst, and to minimize side reactions, the use of a stabilizing ligand is highly recommended.[6][7][8]

Q2: Why is a ligand necessary and which one should I choose?

A ligand serves two primary purposes in CuAAC reactions: it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation, and it can accelerate the reaction rate.[6][7][8] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands are ideal.

LigandKey FeaturesRecommended for
TBTA (Tris(benzyltriazolylmethyl)amine)One of the first and most widely used ligands. Insoluble in water.Reactions in organic solvents or aqueous co-solvent mixtures.[9]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble, protects biomolecules from copper-mediated damage.Bioconjugation and reactions in aqueous media.[9][10]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A newer generation water-soluble ligand that significantly accelerates the reaction and reduces cytotoxicity.Demanding bioconjugations at low reactant concentrations.[9][10]

For general-purpose synthesis with this compound, THPTA is an excellent starting choice due to its solubility and protective effects.[9][10]

Q3: What is the recommended solvent for the click reaction of this compound?

The choice of solvent depends on the solubility of your azide counterpart. This compound itself is soluble in a range of organic solvents and has some water solubility due to the hydroxyl group. Common solvent systems for CuAAC reactions include mixtures of water with t-butanol, DMSO, or methanol.[11] For biological applications, buffered aqueous solutions like phosphate-buffered saline (PBS) are often used.[11] Water has been shown to be an ideal solvent for CuAAC as it can accelerate the reaction rate.[4]

Q4: What are the typical reaction conditions (temperature, time)?

A significant advantage of CuAAC is that it often proceeds efficiently at room temperature.[3] However, if the reaction is sluggish due to sterically hindered reactants or low concentrations, gentle heating to 40-60°C can be beneficial.[12] Reaction times can vary from a few minutes to several hours. It is always recommended to monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: How can I purify the triazole product and remove the copper catalyst?

Purification of the resulting 1,2,3-triazole can often be achieved by standard chromatographic techniques, such as column chromatography on silica gel.[13] Removing residual copper catalyst is crucial, especially for biological applications. Washing the organic extract of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help sequester and remove copper ions.[13] In some cases, filtration through a plug of silica or celite can also be effective.[14]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst The Cu(I) catalyst is prone to oxidation by dissolved oxygen in the reaction mixture, rendering it inactive.[4][6]

  • Solution:

    • Degas your solvents: Before adding the catalyst, thoroughly degas all solvents by sparging with an inert gas like nitrogen or argon, or by using a sonication bath under vacuum.[15]

    • Use fresh reducing agent: Ensure your sodium ascorbate solution is freshly prepared. A 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst is recommended to maintain a reducing environment.[15]

    • Work under an inert atmosphere: If possible, conduct the reaction under a nitrogen or argon atmosphere, especially for slow reactions.[15]

Possible Cause 2: Poor Quality Reagents The stability of your azide and alkyne starting materials can affect the reaction outcome.

  • Solution:

    • Check reagent purity: Use high-purity this compound and azide. Impurities can sometimes interfere with the catalyst.

    • Proper storage: Ensure your reagents, especially the azide, have been stored correctly to prevent degradation.[11]

Possible Cause 3: Inappropriate Stoichiometry While a 1:1 ratio of alkyne to azide is theoretically required, using a slight excess of one reagent can drive the reaction to completion.[11]

  • Solution:

    • Use a slight excess (e.g., 1.1-1.2 equivalents) of the more readily available or less expensive reactant.

Problem 2: Presence of Side Products

Possible Cause: Glaser-Hay Coupling A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (in this case, this compound) to form a diacetylene.[4] This is promoted by the presence of Cu(II) and oxygen.

  • Solution:

    • Maintain a reducing environment: The use of an adequate excess of sodium ascorbate is crucial to suppress this side reaction by keeping the copper in the +1 oxidation state.[4]

    • Minimize oxygen exposure: As mentioned previously, degassing solvents and working under an inert atmosphere will significantly reduce the extent of this side reaction.[16]

Problem 3: Reaction Stalls Before Completion

Possible Cause: Catalyst Inhibition Certain functional groups or buffer components can chelate the copper catalyst and inhibit its activity.

  • Solution:

    • Avoid interfering buffers: Buffers containing strong chelators like EDTA should not be part of the reaction mixture itself. Tris buffer can also be inhibitory.[5][15] Phosphate or HEPES buffers are generally compatible.[5]

    • Consider ligand-to-copper ratio: For challenging reactions, increasing the ligand-to-copper ratio (e.g., from 2:1 to 5:1) can sometimes overcome inhibition and improve catalyst turnover.[5][11]

Experimental Workflow & Protocols
General Protocol for CuAAC of this compound

This protocol is a starting point and may require optimization for your specific azide.

  • Reagent Preparation:

    • Prepare a stock solution of your azide in a suitable solvent (e.g., DMSO or a water/t-butanol mixture).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M).

    • Prepare a stock solution of your chosen ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vessel, add your azide solution (1.0 equivalent).

    • Add the this compound solution (1.0-1.2 equivalents).

    • Add the solvent to reach the desired reaction concentration.

    • Add the ligand solution (e.g., 5 mol% relative to the limiting reagent).

    • Add the CuSO₄ solution (e.g., 1-5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 10-20 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up and Purification:

    • If the reaction mixture is aqueous, extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then with an aqueous solution of EDTA to remove copper.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizing the CuAAC Catalytic Cycle

CuAAC_Cycle cluster_0 Catalytic Cycle cluster_1 Catalyst Regeneration Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + R-C≡CH Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation (O2) Metallacycle Metallacycle Cu-Acetylide->Metallacycle + R'-N3 Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Rearrangement Cu-Triazolide->Cu(I) + H+ Triazole Product Triazole Product Cu-Triazolide->Triazole Product Protonolysis Cu(II)->Cu(I) Sodium Ascorbate

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and stable? Check_Catalyst->Check_Reagents Yes Degas Degas solvents, use fresh ascorbate, consider inert atmosphere Check_Catalyst->Degas No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Verify_Purity Verify purity of alkyne and azide Check_Reagents->Verify_Purity No Optimize Optimize temperature, concentration, and stoichiometry Check_Conditions->Optimize No Success Reaction Successful Check_Conditions->Success Yes Degas->Check_Reagents Verify_Purity->Check_Conditions Optimize->Success

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

III. References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 22(10), 2092-2100. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-157. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Retrieved from [Link]

  • Reddit. (2022). Low yields in Click rxn. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethylpent-4-yn-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges in the purification of 2,2-Dimethylpent-4-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this sterically hindered tertiary propargyl alcohol in high purity.

Section 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles

This section addresses the most common issues encountered during the purification of this compound.

Q1: I've synthesized this compound, likely via a Grignard reaction, and my crude NMR shows multiple byproducts. What are the most probable impurities?

A1: When synthesizing a tertiary alcohol like this compound using a Grignard reagent (e.g., propargylmagnesium bromide) and a ketone (e.g., acetone), several side reactions can lead to impurities.[1][2] The most common byproducts include:

  • Unreacted Ketone: Incomplete reaction is a frequent issue, especially with sterically hindered ketones.

  • Enolization of the Ketone: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[2] This results in the recovery of the starting ketone after workup.

  • Wurtz Coupling Products: Homocoupling of the Grignard reagent can occur.

  • Products of Reaction with Water: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source.[1]

Q2: I'm observing a significant amount of an α,β-unsaturated ketone in my product mixture after workup. What is causing this?

A2: This is a classic sign of a Meyer-Schuster rearrangement . This is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[3] If your workup conditions are too acidic, you will promote this unwanted side reaction.

Q3: My distillation of the purified alcohol is resulting in low yield and a discolored residue. What's happening?

A3: Tertiary propargyl alcohols can be thermally sensitive.[4] High temperatures required for atmospheric distillation can lead to decomposition. For compounds with boiling points above 150°C, vacuum distillation is highly recommended to lower the boiling point and prevent thermal degradation.[5]

Q4: I'm struggling to separate my product from a closely-related impurity using column chromatography. What can I do?

A4: Co-elution is a common challenge, especially with isomers or byproducts of similar polarity. Here are a few strategies:

  • Optimize Your Solvent System: A slight change in the polarity of your eluent can significantly impact separation. Consider using a gradient elution.

  • Try a Different Stationary Phase: If silica gel isn't providing adequate separation, consider alumina or a bonded-phase silica.[6]

  • Consider Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography can sometimes offer better separation.

Section 2: Troubleshooting Guides - Step-by-Step Solutions

This section provides more detailed troubleshooting workflows for specific purification challenges.

Guide 2.1: Dealing with Impurities from Grignard Synthesis

Problem: Low yield of the desired tertiary alcohol and presence of multiple byproducts after a Grignard reaction.

Troubleshooting Workflow:

start Crude product mixture after Grignard reaction check_ketone Is unreacted ketone present? (TLC/GC-MS) start->check_ketone incomplete_reaction Incomplete Reaction check_ketone->incomplete_reaction Yes check_enolization Is enolization a possibility? (Sterically hindered ketone/Grignard) check_ketone->check_enolization No optimize_grignard Optimize Grignard: - Use freshly prepared or titrated Grignard. - Increase equivalents of Grignard reagent. - Extend reaction time or increase temperature. incomplete_reaction->optimize_grignard purification Proceed to Purification optimize_grignard->purification enolization_issue Enolization is likely check_enolization->enolization_issue Yes check_wurtz Are Wurtz coupling byproducts observed? check_enolization->check_wurtz No change_reagents Consider a less hindered Grignard reagent or a different synthetic route (e.g., Favorskii reaction). enolization_issue->change_reagents change_reagents->purification wurtz_issue Wurtz coupling is significant. check_wurtz->wurtz_issue Yes check_wurtz->purification No optimize_formation Optimize Grignard formation: - Control temperature during formation. - Slow addition of alkyl halide. wurtz_issue->optimize_formation optimize_formation->purification

Caption: Troubleshooting workflow for Grignard reaction impurities.

Guide 2.2: Preventing Meyer-Schuster Rearrangement

Problem: Formation of an α,β-unsaturated ketone byproduct.

Causality: The presence of strong acid during workup or purification catalyzes the rearrangement of the tertiary propargylic alcohol.[3]

Preventative Measures:

  • Mild Acidic Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄.

  • Neutral Extraction: During liquid-liquid extraction, ensure the aqueous layer does not become strongly acidic.

  • Avoid Acidic Chromatography Conditions: If using silica gel for chromatography, which can be slightly acidic, consider neutralizing it by pre-treating with a solution of triethylamine in your eluent.

Guide 2.3: Optimizing Distillation of this compound

Problem: Thermal decomposition during distillation.

Solution: Vacuum Distillation.

Quantitative Data Summary:

ParameterAtmospheric Pressure (760 mmHg)Reduced Pressure (e.g., 20 mmHg)
Boiling Point High (potential for decomposition >150°C)Significantly Lower
Risk of Decomposition HighLow
Recommendation Not RecommendedHighly Recommended [5]

Experimental Protocol for Vacuum Distillation:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum. Use a well-fitting stir bar or boiling chips to prevent bumping.

  • Crude Material: Place the crude, dried this compound in the distillation flask.

  • Vacuum Application: Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied pressure. Monitor the temperature closely.

  • Breaking Vacuum: Once the distillation is complete, allow the apparatus to cool completely before slowly releasing the vacuum.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Column Chromatography for Purification

Objective: To purify this compound from non-polar impurities and closely related byproducts.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

start Column Chromatography no_separation Poor or no separation of spots on TLC. start->no_separation streaking Streaking of spots on TLC. start->streaking product_stuck Product not eluting from the column. start->product_stuck solution_no_sep Adjust solvent system polarity. Try a different stationary phase (e.g., alumina). no_separation->solution_no_sep solution_streaking Sample may be overloaded. Compound may be too polar for the solvent system. Consider adding a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent. streaking->solution_streaking solution_stuck Increase the polarity of the eluent significantly. If still stuck, consider reverse-phase chromatography. product_stuck->solution_stuck

Caption: Troubleshooting common column chromatography issues.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Favorskii reaction. [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Royal Society of Chemistry. (n.d.). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl...[Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Acid-mediated resonance of propargylic alcohols. [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. [Link]

  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Quora. (2022, July 3). Why is tertiary alcohol more acidic in a gas phase?[Link]

  • De Dietrich Process Systems. (2019, May 23). Distillation Columns and Internals for Today's Process Challenges. [Link]

  • Google Patents. (n.d.). WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Navigating Reactions with 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethylpent-4-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile yet sterically challenging building block into their synthetic strategies. The unique structure of this compound, featuring a neopentyl primary alcohol and a terminal alkyne, presents specific hurdles that require careful consideration of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes.

Understanding the Molecule: The Root of the Challenge

The primary challenge in working with this compound stems from the significant steric hindrance created by the gem-dimethyl group adjacent to the primary alcohol. This structural feature, often discussed in the context of the Thorpe-Ingold or gem-dimethyl effect, can dramatically decrease the reactivity of the hydroxyl group in bimolecular reactions.[1][2] The terminal alkyne, while generally reactive, can also be influenced by the bulky neopentyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary steric challenges associated with this compound?

The gem-dimethyl group on the carbon adjacent to the hydroxyl group creates a neopentyl-like environment. This steric bulk shields the hydroxyl group, making it a poor nucleophile and hindering the approach of reagents. This can lead to sluggish or incomplete reactions, particularly in substitution reactions like protection or activation.

Q2: How does the gem-dimethyl group affect the reactivity of the terminal alkyne?

While the alkyne is more removed from the steric bulk than the hydroxyl group, the neopentyl group can still influence its reactivity. In reactions involving bulky catalysts or reagents, the steric hindrance may affect the rate of reaction. However, in many cases, such as hydroboration, this steric influence can be synthetically advantageous by enhancing regioselectivity.

Q3: Are there any specific safety precautions for this compound?

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides & Protocols

Section 1: Protection of the Hydroxyl Group

Protecting the hydroxyl group is often a necessary first step before performing reactions at the alkyne. However, the steric hindrance of the neopentyl group can make this a non-trivial transformation.

Q1: My silylation reaction with TBSCl and imidazole is extremely slow or failing. What can I do?

This is a common issue. The sterically demanding nature of both the neopentyl alcohol and the tert-butyldimethylsilyl (TBS) group leads to a slow reaction rate.

Causality: The reaction proceeds via nucleophilic attack of the alcohol on the silyl chloride. The bulky gem-dimethyl group hinders this approach.

Solutions & Protocol:

  • Switch to a more reactive silylating agent: Triflate-based silylating agents are significantly more electrophilic than their chloride counterparts.[4]

  • Use a stronger, non-nucleophilic base: A stronger base will generate a higher concentration of the more nucleophilic alkoxide.

  • Increase the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.

Recommended Protocol for TBS Protection:

  • Reagents: this compound (1.0 eq.), TBSOTf (1.2 eq.), 2,6-Lutidine (1.5 eq.), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2,6-lutidine, followed by the dropwise addition of TBSOTf.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by flash column chromatography.

Protecting GroupReagentBaseTypical ConditionsNotes
TBS TBSClImidazoleDCM, RT, 24-72hVery slow due to steric hindrance.
TBS TBSOTf2,6-LutidineDCM, 0°C to RT, 12-24hMore reactive silylating agent overcomes steric hindrance.
TIPS TIPSClImidazoleDMF, 60°C, 24hIncreased temperature and polar aprotic solvent can facilitate the reaction.
MOM MOMClDIPEADCM, RT, 24hA less sterically demanding protecting group.

Q2: Are there alternative, less sterically demanding protecting groups for this alcohol?

Yes, if the subsequent reaction conditions permit, using a smaller protecting group can be advantageous.

  • Methoxymethyl (MOM) ether: Formed using MOMCl and a hindered base like diisopropylethylamine (DIPEA). It is stable to most non-acidic conditions.

  • Benzyl (Bn) ether: Can be formed under Williamson ether synthesis conditions (NaH, BnBr in THF/DMF). This is a robust protecting group, though deprotection conditions (hydrogenolysis) may affect the alkyne.

Section 2: Oxidation to the Aldehyde

The oxidation of primary alcohols to aldehydes can sometimes be plagued by over-oxidation to the corresponding carboxylic acid.[5]

Q1: I want to synthesize 2,2-Dimethylpent-4-ynal. Which oxidation conditions are best to avoid over-oxidation?

Fortunately, the steric hindrance of the neopentyl group can disfavor the formation of the hydrate intermediate necessary for over-oxidation to the carboxylic acid.[6]

Recommended Methods:

  • Swern Oxidation or Dess-Martin Periodinane (DMP): These are generally mild and reliable methods for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation.[5]

  • Jones Oxidation (with caution): While typically a strong oxidizing agent, Jones reagent (CrO3 in aqueous sulfuric acid and acetone) has been reported to successfully oxidize neopentyl-type alcohols to aldehydes, as the steric hindrance inhibits the formation of the gem-diol intermediate required for further oxidation.[6][7]

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.) dropwise.

  • Stir for 15 minutes, then add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully due to the volatility of the aldehyde.

  • Purify by flash column chromatography.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation Oxalyl_Chloride Oxalyl Chloride DMSO DMSO Electrophilic_Sulfonium Electrophilic Sulfonium Salt DMSO->Electrophilic_Sulfonium Forms Alcohol This compound Electrophilic_Sulfonium->Alcohol Reacts with Alkoxysulfonium_Ylide Alkoxysulfonium Ylide Alcohol->Alkoxysulfonium_Ylide Aldehyde Aldehyde Product Alkoxysulfonium_Ylide->Aldehyde via E2-like elimination

Caption: Swern oxidation workflow.

Section 3: Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon bond formation.

Q1: My Sonogashira coupling is giving low yields. How can I optimize it?

The Sonogashira coupling involves the formation of a palladium-acetylide complex and a copper(I) acetylide.[8][9] Steric hindrance around the alkyne can slow down these steps.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and may be beneficial. Consider ligands such as XPhos, SPhos, or P(t-Bu)3.

  • Copper(I) Source: Ensure your Cu(I) source (typically CuI) is fresh and anhydrous.

  • Base: The choice of amine base can be critical. A bulkier amine like diisopropylethylamine or a stronger base like DBU may be required.

  • Solvent and Temperature: Aprotic polar solvents like DMF or NMP at elevated temperatures can improve reaction rates.

Optimized Protocol for Sonogashira Coupling:

  • Reagents: Protected this compound (1.0 eq.), Aryl halide (1.1 eq.), Pd(PPh3)4 (0.05 eq.), CuI (0.1 eq.), Triethylamine or DIPEA (3.0 eq.), Anhydrous THF or DMF.

  • Procedure:

    • To a degassed solution of the alkyne and aryl halide in THF/amine solvent mixture, add the Pd catalyst and CuI under an inert atmosphere.

    • Heat the reaction to 50-80 °C and monitor by TLC.

    • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.

    • Purify by flash column chromatography.

Q2: I am performing a hydroboration-oxidation on the alkyne. What is the expected regioselectivity and how can I ensure it?

The hydroboration-oxidation of a terminal alkyne yields an aldehyde.[10] The reaction proceeds via an anti-Markovnikov addition of the borane across the triple bond.[11][12] The inherent steric bulk of the neopentyl group in this compound strongly directs the bulky borane reagent to the terminal carbon, leading to excellent regioselectivity for the aldehyde product.

Key Considerations for High Selectivity:

  • Use a Bulky Borane Reagent: To prevent double hydroboration and ensure high regioselectivity, use a sterically hindered borane such as disiamylborane (Sia2BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[11]

  • Stoichiometry: Use a slight excess (1.1 equivalents) of the borane reagent.

Hydroboration Alkyne This compound Hydroboration 1. 9-BBN or Sia2BH (Anti-Markovnikov Addition) Alkyne->Hydroboration Enol Vinylborane Intermediate leads to Enol Tautomer Hydroboration->Enol Oxidation 2. H2O2, NaOH Aldehyde Final Aldehyde Product Oxidation->Aldehyde Enol->Oxidation

Caption: Hydroboration-oxidation of the terminal alkyne.

Q3: Is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction affected by the steric hindrance?

The CuAAC reaction is generally very robust and tolerant of steric hindrance.[13][14] While very bulky groups directly attached to the alkyne can slow the reaction, the neopentyl group in this compound is unlikely to significantly impede the reaction under standard conditions (e.g., CuSO4, sodium ascorbate in a t-butanol/water mixture). If slow reaction rates are observed, increasing the temperature or using a more soluble copper source may be beneficial.

Section 4: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols or for displacing primary alcohols with a nucleophile. However, it is notoriously sensitive to steric hindrance.

Q1: I am attempting a Mitsunobu reaction with this compound and it is failing. What is the issue?

The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate. The formation of this intermediate and its subsequent SN2 displacement by the nucleophile are both highly sensitive to steric bulk. Neopentyl alcohols are particularly challenging substrates for this reaction.[15]

Troubleshooting and Alternatives:

  • Optimize Mitsunobu Conditions:

    • Reagent Order of Addition: Add the azodicarboxylate (e.g., DIAD or DEAD) slowly to a cooled solution of the alcohol, triphenylphosphine, and the nucleophile.

    • Solvent: Anhydrous THF is the most common solvent.

    • Temperature: While typically run at 0 °C to room temperature, gentle heating may be required, but this can also lead to side reactions.

  • Alternative Reagents: Newer generations of Mitsunobu reagents have been developed to overcome some of the limitations of the classical PPh3/DEAD system. Reagents such as (cyanomethylene)tributylphosphorane (CMBP) might be more effective.

  • Alternative Synthetic Route: For neopentyl systems, a two-step process of converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by SN2 displacement with the nucleophile is often more reliable than a direct Mitsunobu reaction.

Protocol: Tosylation and Nucleophilic Substitution

  • Step 1: Tosylation

    • Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM with triethylamine (1.5 eq.) at 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

    • Stir at 0 °C for 4-6 hours or until TLC indicates consumption of the starting material.

    • Work up by adding cold water and extracting with ether or ethyl acetate. Wash the organic layer with cold dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate, and brine. Dry and concentrate.

  • Step 2: Nucleophilic Substitution

    • Dissolve the tosylate (1.0 eq.) and the desired nucleophile (1.2-2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).

    • Heat the reaction as necessary to drive the SN2 reaction to completion.

    • Work up and purify as appropriate for the specific product.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effects in Synthesis. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The stability of the para-spiro-cyclopropane ring. Journal of the Chemical Society, Transactions, 107, 1080-1106. [Link]

  • Wikipedia. (2023). Thorpe–Ingold effect. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Koedjikov, A. H., Blagoeva, I. B., Pojarlieff, I. G., & Kirby, A. J. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2479-2486. [Link]

  • MDPI. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemistry LibreTexts. (2020). 10.2: Substitution Reactions of Alcohols. [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Cainelli, G., & Cardillo, G. (1984). Chromium Oxidations in Organic Chemistry. Springer-Verlag.
  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Denmark, S. E., & Butler, C. R. (2008). The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1602–1606. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • RSC Publishing. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. [Link]

  • PubMed. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]

  • Varvoglis, A. (1984). The Mitsunobu Reaction. Synthesis, 1984(9), 709-726. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487–6491. [Link]

  • ChemRxiv. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-en-1-ol. [Link]

  • American Chemical Society. (1991). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (n.d.). 11.10: Hydroboration–Oxidation of Alkynes. [Link]

  • ResearchGate. (2017). Two substituted alkynes prepared via Sonogashira reaction, under.... [Link]

  • ResearchGate. (n.d.). (PDF) Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. [Link]

  • Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]

  • Nottingham ePrints. (2010). New Directions in the Mitsunobu Reaction. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. [Link]

  • American Chemical Society. (1990). Transition-Metal-Promoted Hydroboration of Alkenes: A Unique Reversal of Regioselectivity. [Link]

  • NTU IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]

  • American Chemical Society. (2019). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,2-Dimethylpent-4-yn-1-ol. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and optimize your yield and purity. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a propargyl Grignard reagent to isobutyraldehyde (2-methylpropanal). While seemingly straightforward, this reaction is nuanced, with the primary challenge being the potential for rearrangement of the propargal Grignard reagent, which can significantly impact the yield and purity of the desired product.

This guide will provide a detailed experimental protocol, a troubleshooting section to address common issues, and frequently asked questions to deepen your understanding of the underlying chemistry.

Core Synthesis Protocol: Propargyl Grignard Addition to Isobutyraldehyde

This protocol is designed to favor the formation of the desired terminal alkyne product by carefully controlling the reaction conditions.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Propargyl bromide (or chloride)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Isobutyraldehyde (2-methylpropanal), freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven prior to use

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Preparation of the Propargyl Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Assemble the apparatus under an inert atmosphere.

    • Add a small crystal of iodine to the magnesium turnings.

    • In the dropping funnel, prepare a solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the propargyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Isobutyraldehyde:

    • Cool the freshly prepared Grignard reagent to -20 °C to -10 °C using a dry ice/acetone bath. This is a critical step to minimize the rearrangement of the propargyl Grignard to its allenic isomer.[1]

    • Prepare a solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether.

    • Add the isobutyraldehyde solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with diethyl ether.

    • Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Grignard Reagent Formation: The surface of the magnesium turnings may be oxidized.Activate the magnesium turnings prior to use by either stirring them vigorously under an inert atmosphere or by adding a small amount of an activating agent like iodine or 1,2-dibromoethane.
Reaction with Water: Grignard reagents are highly sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the isobutyraldehyde.Maintain a low reaction temperature during the addition of the aldehyde to the Grignard reagent.
Presence of Impurities (Allenic or Isomeric Acetylenic Alcohols) Rearrangement of Propargyl Grignard: At higher temperatures, the propargyl Grignard reagent is in equilibrium with the more stable allenyl Grignard reagent. This leads to the formation of allenic or internal acetylenic alcohol byproducts.[1][2]Crucially, maintain a low temperature (-20 °C to -10 °C) during the addition of the isobutyraldehyde. This kinetically favors the desired 1,2-addition of the propargyl Grignard before it can rearrange. A standard Grignard synthesis at room temperature can result in a nearly 50/50 mixture of the desired product and the rearranged isomer.[1]
Difficult Purification Similar Boiling Points of Isomers: The desired product and the isomeric impurities may have close boiling points, making separation by simple distillation challenging.Utilize fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. Alternatively, column chromatography on silica gel can be employed for smaller scale purifications.
Reaction Fails to Initiate Inactive Magnesium: The magnesium surface is passivated by an oxide layer.Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating with a heat gun can also help initiate the reaction.
Wet Reagents or Solvents: Traces of water will quench the Grignard reagent as it forms.Ensure all reagents and solvents are scrupulously dried. Diethyl ether and THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction temperature so critical for this specific Grignard reaction?

A1: The propargyl Grignard reagent exists in equilibrium with its allenyl isomer. This rearrangement is temperature-dependent. At higher temperatures, the equilibrium favors the more thermodynamically stable allenyl form, which then reacts with the aldehyde to produce undesired byproducts. By keeping the reaction temperature low (ideally below -10 °C), you kinetically favor the reaction of the initially formed propargyl Grignard, thus maximizing the yield of this compound.[1]

Q2: Can I use a different solvent instead of diethyl ether or THF?

A2: Diethyl ether and THF are the most common and effective solvents for Grignard reactions. They are relatively inert and effectively solvate the magnesium species, which is crucial for the reaction to proceed. While other ethereal solvents might be used, non-polar hydrocarbon solvents are generally unsuitable as they do not adequately stabilize the Grignard reagent.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The terminal alkyne proton in this compound will have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡C-H stretch of a terminal alkyne (around 3300 cm-1) and the C≡C stretch (around 2100 cm-1). The presence of an allenic impurity would show a characteristic absorption around 1950 cm-1.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity of the sample and identify any byproducts by their mass-to-charge ratio.

Q4: What is the purpose of the aqueous ammonium chloride quench?

A4: The initial product of the Grignard reaction is a magnesium alkoxide salt. The addition of a mild acid, such as the ammonium ion from ammonium chloride, protonates the alkoxide to form the desired alcohol. Saturated ammonium chloride is preferred over stronger acids like HCl because it is less likely to cause side reactions with the alkyne functionality.

Visualizing the Process

Reaction Workflow

G reagent_prep Propargyl Grignard Reagent Preparation addition Addition of Isobutyraldehyde at Low Temp reagent_prep->addition Anhydrous Ether/THF workup Aqueous Work-up (NH4Cl Quench) addition->workup Maintain T < -10°C purification Purification (Vacuum Distillation) workup->purification Extraction & Drying product This compound purification->product

Caption: Key stages in the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_impurities Analyze Crude Product (IR, NMR, GC-MS) start->check_impurities allene_present Allenic/Isomeric Impurity Detected? check_impurities->allene_present low_yield Low Conversion? check_impurities->low_yield allene_present->low_yield No lower_temp Optimize Reaction Temp (Maintain < -10°C) allene_present->lower_temp Yes check_grignard Review Grignard Prep: - Anhydrous conditions? - Mg activation? low_yield->check_grignard Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11-15.
  • Reddit. (2016). Making Propargyl Grignard reagent. r/chemistry. Retrieved from [Link]

Sources

stability of 2,2-Dimethylpent-4-yn-1-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on the stability of 2,2-Dimethylpent-4-yn-1-ol.

An Application Scientist's Guide to Stability, Handling, and Reaction Troubleshooting

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile propargyl alcohol in their work. Here, we provide in-depth answers to frequently asked questions, troubleshoot common experimental issues, and offer detailed protocols to help you navigate the unique reactivity of this molecule under both acidic and basic conditions.

Core Stability Overview

This compound is a tertiary propargyl alcohol. Its stability is fundamentally influenced by the interplay between three key structural features: the terminal alkyne, the tertiary alcohol, and the gem-dimethyl group. The reactivity at the alkyne and alcohol moieties is highly dependent on the pH of the medium.

ConditionExpected Behavior & Potential InstabilityKey Reaction PathwayPrimary Precaution
Strongly Acidic (e.g., H₂SO₄, PTSA) Prone to rapid rearrangement. The molecule is generally unstable.Meyer-Schuster Rearrangement to form an α,β-unsaturated aldehyde.[1][2]Avoid strong, hot acidic conditions unless the rearrangement is the desired outcome. Use mild, Lewis-acid catalysts if necessary.[2]
Mildly Acidic Slower rearrangement may still occur over time or with heat. Potential for alkyne hydration.Meyer-Schuster Rearrangement, Acid-Catalyzed Hydration.[3][4]Monitor reactions closely by TLC or GC-MS. Maintain low temperatures to minimize side reactions.
Strongly Basic (e.g., NaNH₂, BuLi, NaH) The terminal alkyne is readily deprotonated to form a highly nucleophilic acetylide anion.[5]Acid-Base Reaction (Deprotonation).Use anhydrous solvents and an inert atmosphere (e.g., N₂ or Ar) to prevent quenching of the acetylide by water or CO₂.
Mildly Basic / Aqueous Base (e.g., NaOH, K₂CO₃) Generally stable. The terminal alkyne (pKa ≈ 25) is not acidic enough to be significantly deprotonated by hydroxide or carbonate.[6][7]Minimal reaction expected at the alkyne.The compound can be considered relatively stable for extractions or workups, but prolonged exposure should be avoided.
Neutral Stable under standard storage and handling conditions.N/AStore in a cool, dry, well-ventilated area away from heat and ignition sources.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for degradation of this compound under acidic conditions?

A: The primary degradation pathway is the Meyer-Schuster rearrangement . This is a classic acid-catalyzed reaction of secondary and tertiary propargyl alcohols that converts them into α,β-unsaturated aldehydes or ketones.[2][3] In the case of this compound, which is a terminal alkyne, the product is an α,β-unsaturated aldehyde (4,4-dimethylpent-2-enal). The reaction proceeds through protonation of the hydroxyl group, loss of water to form a resonance-stabilized carbocation, which then rearranges to an allene alcohol intermediate that tautomerizes to the final, more stable aldehyde product.[2]

Meyer_Schuster_Rearrangement Start This compound Protonated Protonated Alcohol Start->Protonated Carbocation Vinyl Cation / Allenyl Cation Intermediate Protonated->Carbocation Alleneol Allene Alcohol Carbocation->Alleneol Product α,β-Unsaturated Aldehyde Alleneol->Product

Caption: Meyer-Schuster rearrangement pathway.

Q2: Why is the terminal alkyne proton acidic, and what happens in the presence of a strong base?

A: The hydrogen on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[7][11] This increased acidity is a direct result of the hybridization of the carbon atom. The triply-bonded carbon is sp-hybridized, meaning its bonding orbitals have 50% "s-character".[12] Orbitals with higher s-character are held more closely to the nucleus, making the carbon atom more electronegative. This increased electronegativity stabilizes the negative charge of the conjugate base (the acetylide anion) after the proton is removed.[12]

When treated with a sufficiently strong base (one whose conjugate acid has a pKa > 25), such as sodium amide (NaNH₂), n-butyllithium (BuLi), or sodium hydride (NaH), this compound will be deprotonated at the alkyne to form a sodium or lithium acetylide.[5] This acetylide anion is a potent carbon nucleophile and can be used in a variety of synthetic transformations, such as alkylation or addition to carbonyls (the Favorskii reaction).[6][13][14]

Deprotonation sub This compound (R-C≡C-H) prod Acetylide Anion (R-C≡C⁻ Na⁺) sub->prod Deprotonation reag Strong Base (e.g., NaNH₂) reag->prod byprod Conjugate Acid (e.g., NH₃)

Caption: Formation of an acetylide anion.

Q3: How does the gem-dimethyl group influence the stability and reactivity of the molecule?

A: The gem-dimethyl group at the C2 position has two significant effects:

  • Steric Hindrance: It provides steric bulk around the primary alcohol, which can slow down reactions involving the hydroxyl group by sterically hindering the approach of reagents.

  • Thorpe-Ingold Effect: This effect, also known as the gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can accelerate intramolecular reactions (cyclizations).[15][16] While not directly involved in the intermolecular reactions discussed here, this inherent conformational preference can influence the transition state energies of certain reactions. In the context of stability, the steric bulk can also lend a degree of kinetic stability to the molecule by shielding adjacent reactive sites.[17]

Q4: What are the ideal storage conditions for this compound?

A: Like most propargyl alcohols, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] It should be kept away from heat, sunlight, sparks, and open flames, as it is a flammable liquid.[9] Crucially, it must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[8]

Troubleshooting Guide

Scenario 1: Unexpected Product in an Acid-Catalyzed Reaction

  • Issue: "I am attempting a reaction on another part of my molecule using an acid catalyst, but my yield is low, and I've isolated a major byproduct with a strong carbonyl peak in the IR spectrum and an aldehyde proton in the ¹H NMR."

  • Probable Cause: You are observing the Meyer-Schuster rearrangement.[1][18] The acidic conditions, even if intended for another functional group, are sufficient to catalyze the rearrangement of the propargyl alcohol into 4,4-dimethylpent-2-enal.

  • Solutions & Probing Questions:

    • What catalyst are you using? Traditional strong protic acids (H₂SO₄, HCl, PTSA) are very effective at promoting this rearrangement.[2] Consider switching to a milder Lewis acid that may be more selective for your desired reaction.

    • What are your reaction temperature and time? The rearrangement is often accelerated by heat. Running your reaction at a lower temperature (e.g., 0 °C or room temperature) may significantly reduce the rate of this side reaction.

    • Can the hydroxyl group be protected? If the alcohol is not required for your intended reaction, protecting it as a silyl ether (e.g., TMS, TBDMS) or another acid-stable protecting group will prevent the rearrangement. The protecting group can be removed in a subsequent step under non-acidic conditions.

Scenario 2: Lack of Reactivity Under Basic Conditions

  • Issue: "I am trying to alkylate the alkyne using potassium carbonate and methyl iodide in acetone, but I am only recovering my starting material."

  • Probable Cause: The base is not strong enough to deprotonate the terminal alkyne. The pKa of the terminal alkyne is ~25, while the pKa of the conjugate acid of carbonate (bicarbonate) is ~10.3. This acid-base equilibrium heavily favors the starting materials.

  • Solutions & Probing Questions:

    • Have you checked the pKa of your base's conjugate acid? To effectively deprotonate the alkyne, you need a base whose conjugate acid has a pKa significantly higher than 25.

    • What is your solvent? For strong bases like NaH, BuLi, or NaNH₂, you must use anhydrous aprotic solvents like THF, diethyl ether, or DMSO.[6][7] Protic solvents like water or alcohols will be deprotonated first and will quench the base.

    • Are you using an inert atmosphere? Strong bases and the resulting acetylide anions can be quenched by atmospheric CO₂ and moisture. Ensure your reaction is performed under a nitrogen or argon atmosphere.

Experimental Protocols

Protocol 1: Monitoring Stability Under Acidic Conditions

This protocol provides a method to assess the rate of the Meyer-Schuster rearrangement for this compound.

Stability_Test_Workflow Start Dissolve Substrate in DCM AddAcid Add PTSA (0.1 eq) at 0°C Start->AddAcid Warm Warm to Room Temperature AddAcid->Warm Monitor Monitor by TLC/GC-MS (t = 0, 15m, 30m, 1h, 2h) Warm->Monitor Workup Quench with sat. NaHCO₃ Monitor->Workup Reaction Complete Analyze Analyze Organic Layer Workup->Analyze

Caption: Workflow for acidic stability test.

Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (100 mg, 1 eq).

  • Solvent: Dissolve the substrate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

  • Initial Sample: Take an initial sample (t=0) for analysis by TLC and/or GC-MS.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take small aliquots from the reaction mixture. Immediately quench the aliquot with a drop of saturated sodium bicarbonate solution before spotting on a TLC plate or preparing for GC-MS analysis.

  • Analysis: On the TLC plate, visualize the disappearance of the starting material (higher Rf) and the appearance of a new, more polar spot corresponding to the aldehyde product (lower Rf). GC-MS will show a new peak with the same mass but a different retention time.

  • Workup: Once the reaction is deemed complete (or has reached a desired endpoint), quench the entire mixture by pouring it into a separatory funnel containing saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product for further analysis.

Protocol 2: Generation and Trapping of the Acetylide Anion

This protocol demonstrates the formation of the acetylide anion and its subsequent reaction with an electrophile.

Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under a positive pressure of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reagents: In the flask, place sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes via cannula. Add anhydrous THF (10 mL).

  • Substrate Addition: Dissolve this compound (1 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed. The reaction mixture will contain the sodium salt of both the alcohol and the alkyne.

  • Electrophile Addition: Cool the solution back down to 0 °C. Add an electrophile, such as methyl iodide (CH₃I, 1.5 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of a new, less polar product (2,2,6-trimethylhept-4-yn-1-ol).

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.Organic & Biomolecular Chemistry (RSC Publishing).
  • Meyer–Schuster rearrangement.Wikipedia.
  • Meyer-Schuster Rearrangement.SynArchive.
  • Alkyne Reactivity.MSU Chemistry.
  • The Meyer–Schuster Rearrangement.Organic Reactions.
  • Alkyne.Wikipedia.
  • Safety and Handling Measures for Propargyl Alcohol.Rawsource.
  • The Catalytic, Enantioselective Favorskii Reaction.Organic Reactions.
  • Favorskii reaction.Wikipedia.
  • Favorskii reaction.chemeurope.com.
  • Alkylation of Terminal Alkynes.University of Calgary.
  • Terminal Alkynes as Acids.Chemistry LibreTexts.
  • Alkynes.Chemistry LibreTexts.
  • Favorsky Reaction.J&K Scientific LLC.
  • SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols.The Journal of Organic Chemistry.
  • PROPARGYL ALCOHOL HAZARD SUMMARY.NJ.gov.
  • Acid Catalyzed Hydration of Alkynes.Chemistry Steps.
  • Acidity Of Alkynes Explanation.BYJU'S.
  • PROPARGYL ALCOHOL MATERIAL SAFETY DATA SHEET.CDH Fine Chemical.
  • Acidity of Terminal Alkynes.Chemistry LibreTexts.
  • Acidity of Terminal Alkynes.Chemistry Steps.
  • Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction.ResearchGate.
  • SAFETY DATA SHEET for Propargyl alcohol.Sigma-Aldrich.
  • Safety data sheet for Propargyl alcohol.Avantor.
  • This compound.ChemScene.
  • This compound wiki.Guidechem.
  • 2,2-Dimethylpent-4-en-1-ol.PubChem.
  • This compound.PubChem.
  • The gem-dimethyl effect on reactivities in cyclizations.ResearchGate.
  • Thorpe–Ingold effect.Wikipedia.
  • Divergent mechanistic routes for the formation of gem-dimethyl groups.PubMed.
  • The gem-dimethyl effect in reactions through tetrahedral intermediates.Arkivoc.
  • 2,2-DIMETHYL-4-PENTEN-1-OL.Sigma-Aldrich.
  • This compound.ChemicalBook.
  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.UCLA Chemistry and Biochemistry.
  • The gem-Dimethyl Effect Revisited.ResearchGate.
  • The gem-Dimethyl Effect Revisited.The Journal of Organic Chemistry.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis.Book Chapter.
  • 2,2-dimethylpent-4-en-1-ol.AMERICAN ELEMENTS.
  • 2,2-Dimethylpent-4-ynoic acid.PubChem.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylpent-4-yn-1-ol. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the unique challenges presented by this bifunctional molecule, which possesses both a primary alcohol and a terminal alkyne. The presence of these two reactive groups necessitates careful consideration during reaction workup to ensure high purity and yield of your desired products.

I. Understanding the Challenges: The Bifunctional Nature of this compound

The primary alcohol group imparts polarity to the molecule and its derivatives, potentially leading to issues with aqueous extractions, such as emulsion formation or loss of product to the aqueous layer. The terminal alkyne is weakly acidic and can participate in a variety of coupling reactions, often involving metal catalysts that require removal during purification. This guide is structured to address these specific challenges in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound and its derivatives.

Q1: I'm observing a persistent emulsion during the aqueous workup of my reaction. How can I break it?

A1: Emulsion formation is a common problem when working with polar molecules like those derived from this compound.[1][2]

  • Initial, Gentle Approach: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of a stable emulsion.[1]

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help to force the organic components out and break the emulsion.[2][3]

  • Solvent Modification:

    • If your primary extraction solvent is diethyl ether or ethyl acetate, adding a small amount of a more polar solvent like n-butanol can sometimes disrupt the emulsion.

    • Conversely, adding a less polar solvent like hexanes can also be effective.

  • Filtration: As a last resort, you can filter the entire emulsified mixture through a pad of Celite®. This can help to break up the fine droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[4]

Q2: My product seems to have significant water solubility, and I'm losing it during aqueous extraction. What can I do to improve recovery?

A2: The hydroxyl group on your molecule can lead to partial solubility in the aqueous layer.

  • "Salting Out": As with breaking emulsions, adding brine to the aqueous phase will decrease the solubility of your organic product in the aqueous layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent to recover any dissolved product.

  • Solvent Choice: Consider using a more polar extraction solvent that is still immiscible with water, such as dichloromethane (DCM) or a mixture of DCM and a less polar solvent.

  • pH Adjustment: If your product is acidic or basic, adjusting the pH of the aqueous layer can suppress its ionization and decrease its water solubility. For the alcohol group, this is less of a concern unless you have formed an alkoxide.

Q3: How do I effectively remove palladium or copper catalysts from my reaction mixture, especially given the polar nature of my product?

A3: Metal catalyst removal is a critical step, particularly in pharmaceutical applications.[5][6]

  • Aqueous Washes:

    • For copper salts, washing the organic layer with a saturated aqueous solution of ammonium chloride can help to complex and remove the copper.

    • For palladium, repeated aqueous washes may not be sufficient.

  • Filtration through Celite® or Silica Gel: Passing your crude product solution through a short plug of silica gel or Celite® can effectively adsorb the metal catalyst.[7]

  • Specialized Scavengers: For very low residual metal levels, commercially available metal scavengers (e.g., thiol-functionalized silica) can be employed.

  • Precipitation: In some cases, the metal can be precipitated from the organic solution and removed by filtration.

Q4: I've formed a lithium acetylide of this compound. What is the proper quenching procedure?

A4: Quenching of reactive organometallic species like lithium acetylides must be done carefully to avoid exothermic reactions.

  • Slow Addition of a Proton Source: Cool the reaction mixture in an ice bath and slowly add a proton source. A saturated aqueous solution of ammonium chloride is a good first choice as it is a mild proton donor.

  • Avoid Water Initially: Do not quench directly with water, especially if you have unreacted lithium reagent, as this can be highly exothermic.

  • Stirring: Ensure vigorous stirring during the quench to dissipate heat effectively.

III. Detailed Workup Protocols for Common Reactions

The following are step-by-step protocols for the workup of common reactions involving this compound.

Protocol 1: Workup for a Sonogashira Coupling Reaction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9]

Step-by-Step Methodology:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If a strong base was used, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Workup for a Hydroboration-Oxidation Reaction

Hydroboration-oxidation of the alkyne will yield an aldehyde after tautomerization of the intermediate enol.[10][11][12][13]

Step-by-Step Methodology:

  • Oxidation Quench: After the hydroboration step, the reaction is typically cooled in an ice bath before the dropwise addition of the oxidizing agent, usually a solution of hydrogen peroxide in aqueous sodium hydroxide. This step can be exothermic.

  • Extraction: After the oxidation is complete, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer to a separatory funnel and wash with water to remove the boron salts.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aldehyde by column chromatography.

IV. Visualizing Workup Strategies

General Workup Decision Tree

The following diagram illustrates a general decision-making process for the workup of reactions involving this compound.

Workup_Decision_Tree Start Reaction Complete Quench Quench Reactive Reagents? (e.g., organometallics) Start->Quench Dilute Dilute with Organic Solvent Quench->Dilute Metal_Removal Metal Catalyst Present? Dilute->Metal_Removal Aqueous_Wash Aqueous Wash (e.g., sat. NH4Cl, water) Metal_Scavenge Metal Removal Strategy: - Aqueous Wash (e.g., sat. NH4Cl for Cu) - Silica/Celite Filtration - Scavenger Resin Aqueous_Wash->Metal_Scavenge Phase_Separation Phase Separation Issues? Emulsion_Troubleshoot Troubleshoot Emulsion: - Add Brine - Gentle Mixing - Filter through Celite Phase_Separation->Emulsion_Troubleshoot Yes Brine_Wash Brine Wash Phase_Separation->Brine_Wash No Emulsion_Troubleshoot->Brine_Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Brine_Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purification (e.g., Column Chromatography) Filter_Concentrate->Purify Metal_Removal->Aqueous_Wash Yes Metal_Removal->Phase_Separation No Metal_Scavenge->Phase_Separation

Caption: A decision tree for the workup of reactions with this compound.

V. Data Presentation

Property Value Implication for Workup
Molecular Weight112.17 g/mol Relatively low, suggesting some volatility.
PolarityContains a polar alcohol group and a nonpolar hydrocarbon chain.Potential for emulsion formation and some water solubility.
Acidity (alkyne C-H)pKa ~25Can be deprotonated with a strong base to form a nucleophilic acetylide.[14]

VI. Protecting Group Strategies

For reactions where the primary alcohol is not the desired site of reactivity, a protecting group strategy is often necessary.[15][16][17][18]

Q5: What are common protecting groups for the hydroxyl group of this compound, and how do I remove them during workup?

A5: Silyl ethers are a common choice for protecting alcohols.

  • tert-Butyldimethylsilyl (TBS) ether: This is a robust protecting group that is stable to many reaction conditions.

    • Protection: React this compound with TBS-Cl and a base like imidazole in a solvent such as DCM or DMF.

    • Deprotection: The TBS group is typically removed during workup by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by acidic workup with a mild acid.[16]

  • Trimethylsilyl (TMS) ether: A more labile protecting group, useful when mild deprotection is required.

    • Protection: Reaction with TMS-Cl and a base.

    • Deprotection: Can often be removed with a simple aqueous workup, sometimes with a mild acid or base catalyst.[16]

The choice of protecting group will depend on the specific reaction conditions you plan to employ.

VII. References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Kremsmair, A., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition, 62(1), e202214377. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 26). 11.11: Reaction of Acetylide Anions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • ACS Omega. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. Retrieved from [Link]

  • YouTube. (2014, November 19). CHM 351 Glaser Coupling-Acidic Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Terminal Alkyne Coupling on a Corrugated Noble Metal Surface: From Controlled Precursor Alignment to Selective Reactions. Retrieved from [Link]

  • YouTube. (2022, November 1). Alkyne Hydroboration Oxidation Reaction and Mechanism. Retrieved from [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • NIH. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-effect on the outcome of the reaction of lithium acetylides.... Retrieved from [Link]

  • Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. (n.d.). Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • NIH. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Retrieved from [Link]

  • YouTube. (2020, December 12). 9.9 Alkylation of Acetylide Ions from Terminal Alkynes | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]

  • MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • PubMed. (2011, October 4). Click chemistry: 1,2,3-triazoles as pharmacophores. Retrieved from [Link]

  • Reddit. (2024, February 16). Oil & grease extraction emulsion problem. r/chemistry. Retrieved from [Link]

  • NIH. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. PMC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 2,2-Dimethylpent-4-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and practices.

I. Overview of Synthetic Strategy

The most common and scalable approach to synthesizing tertiary propargylic alcohols like this compound is through the nucleophilic addition of a metal acetylide to a ketone or aldehyde. For the target molecule, the retrosynthetic analysis points to the reaction of a propargyl organometallic reagent with isobutyraldehyde (2-methylpropanal). The Grignard reaction, utilizing propargylmagnesium bromide, is a robust and well-documented method for this transformation on a large scale.[1][2]

Retrosynthesis This compound This compound C-C bond formation C-C bond formation This compound->C-C bond formation Propargyl Grignard Reagent Propargyl Grignard Reagent C-C bond formation->Propargyl Grignard Reagent Isobutyraldehyde Isobutyraldehyde C-C bond formation->Isobutyraldehyde Propargyl Bromide Propargyl Bromide Propargyl Grignard Reagent->Propargyl Bromide Magnesium Metal Magnesium Metal Propargyl Grignard Reagent->Magnesium Metal

Caption: Retrosynthetic analysis of this compound.

II. Physicochemical and Safety Data

Accurate data for this compound is crucial for process control and safety. The following table summarizes key properties.

PropertyValueSource
Molecular Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
CAS Number 107540-03-4[3]
IUPAC Name This compound[3]
Boiling Point Estimated 150-160 °C at 760 mmHg (based on similar structures)[4]
pKa (of OH) ~14.7 (Predicted)
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]

III. Detailed Experimental Protocol (Constructed from Analogous Procedures)

The following is a plausible and detailed protocol for the large-scale synthesis of this compound, constructed from established procedures for Grignard reactions with propargyl halides and aldehydes.[5][6]

Step 1: Preparation of Propargylmagnesium Bromide

Grignard_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Mg_turnings Magnesium Turnings Initiation Initiation (Iodine crystal) Mg_turnings->Initiation Anhydrous_THF Anhydrous THF Anhydrous_THF->Initiation Propargyl_Bromide Propargyl Bromide Grignard_Formation_Step Formation of Propargylmagnesium Bromide Propargyl_Bromide->Grignard_Formation_Step Slow addition Initiation->Grignard_Formation_Step Grignard_Reagent Propargylmagnesium Bromide Solution Grignard_Formation_Step->Grignard_Reagent

Caption: Workflow for the preparation of the Grignard reagent.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and an addition funnel is required. All glassware must be rigorously dried (flame-dried or oven-dried) and the system assembled under a positive pressure of nitrogen.[7]

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Anhydrous tetrahydrofuran (THF)

    • Propargyl bromide (1.0 equivalent)

    • A small crystal of iodine

  • Procedure: a. Charge the reactor with magnesium turnings and the iodine crystal under a nitrogen atmosphere. b. Add a portion of the anhydrous THF to cover the magnesium. c. In the addition funnel, prepare a solution of propargyl bromide in the remaining anhydrous THF. d. Add a small amount of the propargyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.[8] e. Once initiated, add the remainder of the propargyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. f. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown suspension.

Step 2: Reaction with Isobutyraldehyde
  • Reagents:

    • Propargylmagnesium bromide solution (from Step 1)

    • Isobutyraldehyde (1.0 equivalent, freshly distilled)

    • Anhydrous THF

  • Procedure: a. Cool the jacket of the reactor to 0-5 °C. b. Prepare a solution of isobutyraldehyde in anhydrous THF in the addition funnel. c. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. This addition is highly exothermic.[9] d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification
  • Quenching: a. Cool the reaction mixture to 0-5 °C. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This will neutralize the unreacted Grignard reagent and the magnesium alkoxide product. Caution: This is an exothermic process, and hydrogen gas may be evolved if there is excess magnesium.

  • Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: a. Remove the solvent under reduced pressure using a rotary evaporator. b. The crude product is then purified by vacuum distillation.[10] Collect the fraction corresponding to this compound. Given the estimated boiling point, distillation at a reduced pressure is necessary to prevent decomposition.[11]

IV. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Grignard reaction fails to initiate. 1. Inactive magnesium surface (oxide layer).2. Wet glassware or solvent.3. Low reactivity of propargyl bromide.1. Activate Magnesium: Add a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings under nitrogen.[7] This exposes a fresh magnesium surface.2. Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled or commercially available anhydrous solvents.[7] Water will quench the Grignard reagent.3. Gentle Warming: Gentle warming of the flask can help initiate the reaction, but be prepared to cool it immediately once the reaction starts.
Low yield of the desired product. 1. Incomplete Grignard formation.2. Wurtz coupling of propargyl bromide.3. Incomplete reaction with isobutyraldehyde.4. Product loss during work-up.1. Titrate Grignard Reagent: Before adding the aldehyde, a sample of the Grignard reagent can be titrated to determine its concentration.2. Slow Addition: Add the propargyl bromide slowly to the magnesium to maintain a low concentration and minimize coupling.[12]3. Reaction Time & Temperature: Ensure sufficient reaction time after aldehyde addition and that the reaction is not being run at too low a temperature.4. Thorough Extraction: Ensure complete extraction of the product from the aqueous layer.
Formation of a significant amount of a high-boiling side product. Wurtz coupling product (1,5-hexadiyne) from the reaction of the Grignard reagent with unreacted propargyl bromide.Maintain a low concentration of propargyl bromide by adding it slowly to a well-stirred suspension of magnesium.[12]
Product contains an α,β-unsaturated ketone or aldehyde impurity. Acid-catalyzed Meyer-Schuster or Rupe rearrangement of the propargylic alcohol product.[13]Avoid Acidic Conditions: Use a saturated ammonium chloride solution for quenching instead of a strong acid. Ensure all work-up steps are neutral or slightly basic until the final product is isolated.
Formation of a di-addition product. This is more common with esters but can occur if the initial adduct is unstable.This is less likely with an aldehyde, but maintaining a low reaction temperature during the addition of the aldehyde can help prevent side reactions.
Difficulty in purifying the final product by distillation. Presence of impurities with similar boiling points.Fractional Distillation: Use a fractionating column under high vacuum for better separation.Chromatography: If distillation is ineffective, column chromatography on silica gel can be used for purification.

V. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous solvents for this synthesis? A1: Grignard reagents are extremely strong bases and will react with any protic source, including water.[14] The presence of water will quench the Grignard reagent, reducing the yield of the desired product and generating propargyl alcohol.

Q2: I see a white precipitate forming during the Grignard reaction. Is this normal? A2: Yes, the formation of a white or grayish precipitate is normal. This is the magnesium alkoxide salt of the product, which is often insoluble in the reaction solvent. It will be dissolved during the aqueous work-up.

Q3: Can I use a different solvent instead of THF? A3: Diethyl ether is also a common solvent for Grignard reactions.[8] It has a lower boiling point, which can make initiation easier but also requires more careful temperature control. For large-scale reactions, THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[15]

Q4: My reaction mixture turned very dark brown/black during the Grignard formation. What does this indicate? A4: A dark coloration is often observed and is not necessarily a cause for concern.[16] It can be due to finely divided magnesium or minor side reactions. However, if it is accompanied by a significant drop in yield, it could indicate decomposition, possibly due to overheating.

Q5: What are the key safety precautions for scaling up this reaction? A5:

  • Exotherm Control: The formation of the Grignard reagent and its reaction with the aldehyde are both highly exothermic.[17] Ensure adequate cooling capacity and slow, controlled addition of reagents. For large-scale operations, reaction calorimetry is recommended to understand the thermal profile.[18]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the process to prevent the ingress of moisture and oxygen.

  • Safe Quenching: The quenching step can be vigorous. Add the quenching solution slowly to a cooled and well-stirred reaction mixture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves. Work in a well-ventilated fume hood.

Q6: How can I confirm the identity and purity of my final product? A6: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the acetylenic proton, the methylene protons adjacent to the alkyne and the hydroxyl group, the hydroxyl proton, and the gem-dimethyl groups.

    • ¹³C NMR will show distinct signals for the sp-hybridized carbons of the alkyne, the quaternary carbon, the carbon bearing the hydroxyl group, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch (~3300-3400 cm⁻¹), the acetylenic C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100-2200 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity, and MS will show the molecular ion peak and characteristic fragmentation patterns.

VI. References

  • American Elements. (n.d.). 2,2-dimethylpent-4-en-1-ol. Retrieved from [Link]

  • American Chemical Society. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.

  • Hill, B. M., & Finster, D. C. (2010). Laboratory Safety for Chemistry Students. Wiley.

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2016). Making Propargyl Grignard reagent. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process of purifying propargyl alcohol. Retrieved from

  • ResearchGate. (2009). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries.

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Department of Chemistry.

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus.

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11297948, this compound. PubChem. Retrieved from [Link].

  • University of California, San Diego. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf.

  • Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for separation and recovery of propargyl alcohol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Arkivoc. (2024). Formal allene insertion into amides. Reaction of propargyl magnesium bromide with morpholine amides.

  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Department of Chemistry. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10749158, 2,2-Dimethylpent-4-en-1-ol. PubChem. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). CHM 244 Lab Practical- Grignard Reactions.

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79636, 2,2-Dimethylpent-4-enal. PubChem. Retrieved from [Link].

  • SpectraBase. (n.d.). 2,2-Dimethylpent-4-en-1-ol. Wiley. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE.

  • ResearchGate. (2014). Generation of Ethynyl Grignard Reagent in a Falling Film Microreactor: An Expeditious Flow Synthesis of Propargyl Alcohols and Analogues. Advanced Synthesis & Catalysis.

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 2,2-Dimethylpent-4-yn-1-ol vs. Propargyl Alcohol in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has become an indispensable tool in chemical synthesis, drug development, and bioconjugation.[1][2] Its efficiency, specificity, and tolerance of diverse functional groups are nearly unparalleled.[3][4][5] At the heart of this reaction is the terminal alkyne, a key building block whose structure can significantly influence reaction outcomes.

This guide provides an in-depth comparison of two such alkynes: the simple, widely used propargyl alcohol and the sterically more complex 2,2-dimethylpent-4-yn-1-ol . While both possess the requisite terminal alkyne and a primary alcohol for further functionalization, the gem-dimethyl group adjacent to the alcohol in this compound introduces critical steric and conformational constraints. We will explore how this seemingly minor structural alteration impacts reaction kinetics, side-product formation, and overall utility in demanding synthetic applications. This analysis is designed to equip researchers, particularly those in medicinal chemistry and materials science, with the insights needed to select the optimal alkyne for their specific experimental goals.

Molecular Profile and Structural Considerations

A direct comparison of the fundamental properties of these two alcohols reveals their structural divergence, which is the primary determinant of their differing performance in the CuAAC reaction.

PropertyPropargyl AlcoholThis compound
Structure Propargyl Alcohol Structurethis compound Structure
IUPAC Name Prop-2-yn-1-olThis compound[6]
CAS Number 107-19-7[7]107540-03-4[6][8]
Molecular Formula C₃H₄OC₇H₁₂O[6][8]
Molar Mass 56.06 g/mol 112.17 g/mol [6][8]
Key Hazards Flammable, Highly Toxic, Corrosive, Lachrymator[7][9][10][11][12]Skin/Eye/Respiratory Irritant[6]

The most significant difference is the presence of the quaternary carbon center in This compound . This gem-dimethyl group, analogous to a neopentyl group, introduces substantial steric bulk. This bulk can influence the approach of reactants and the conformation of the molecule in the transition state, a critical factor in catalysis.[13] In contrast, propargyl alcohol is small, linear, and sterically unencumbered, allowing for rapid and easy access to the reactive alkyne terminus.

The CuAAC Reaction: A Mechanistic Perspective

To appreciate the performance differences between the two alkynes, a brief review of the CuAAC mechanism is essential. The reaction is not a concerted cycloaddition but rather a stepwise process involving copper acetylide intermediates.[14][15] While several mechanistic nuances are still debated, the generally accepted catalytic cycle provides a robust framework for understanding reactivity.

The process begins with the formation of a Cu(I)-acetylide species. This key intermediate then reacts with the azide, proceeding through a six-membered metallacycle which then rearranges to form the stable triazolyl-copper species.[16][] Protonolysis finally releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst.[3]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst Pi_Complex Cu(I)-Alkyne π-Complex CuI->Pi_Complex + Alkyne Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide Pi_Complex->Cu_Acetylide - H⁺ Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Releases Catalyst Product Triazole Product Triazolide->Product + H⁺

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Head-to-Head Performance Analysis

Reaction Kinetics and Steric Hindrance

In principle, the CuAAC reaction is remarkably tolerant of steric hindrance on both the azide and alkyne partners.[5] However, significant steric encumbrance can still impact reaction rates.

  • Propargyl Alcohol: Due to its minimal steric profile, propargyl alcohol typically reacts very rapidly. In many standard protocols, reactions with simple azides can reach completion in under an hour at room temperature.[18][19]

  • This compound: The bulky gem-dimethyl group can impede the optimal orientation required for the formation of the copper-acetylide intermediate and the subsequent approach of the azide.[20] While the reaction still proceeds efficiently, it may require longer reaction times or slightly elevated temperatures (e.g., 40-60 °C) to achieve yields comparable to those with propargyl alcohol. This effect is more pronounced when the azide partner is also sterically demanding.[21][22]

Side Reactions: The Homocoupling Problem

A prevalent and often frustrating side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[16] This process, also catalyzed by copper, leads to the formation of a symmetric 1,3-diyne dimer, consuming the starting material and complicating purification.

  • Propargyl Alcohol: Being sterically unhindered, propargyl alcohol is particularly susceptible to Glaser coupling, especially if oxygen is not adequately excluded from the reaction or if the concentration of the reducing agent (like sodium ascorbate) is insufficient to maintain the copper in its +1 oxidation state.[23]

  • This compound: This is where the steric bulk of this compound becomes a significant advantage. The formation of the homodimer requires two bulky alkyne molecules to approach the copper center. The steric clash between the two gem-dimethyl groups strongly disfavors the transition state for homocoupling. The result is a markedly cleaner reaction profile with a significant reduction, or even complete suppression, of the diyne byproduct. This often leads to a higher isolated yield of the desired triazole product and simplifies downstream purification, eliminating the need for chromatography in some cases.

Experimental Design and Protocols

To provide a tangible comparison, we present a standardized protocol for the CuAAC reaction, adaptable for both alkynes. The subsequent workflow diagram illustrates how a head-to-head comparison can be systematically performed.

General Protocol for Comparative CuAAC Reaction

This protocol is designed for a small-scale (0.5 mmol) test reaction.

Materials:

  • Benzyl Azide (or other suitable azide)

  • Propargyl Alcohol

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O

  • Reaction vials, stir bars, standard glassware

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL vial, dissolve benzyl azide (66.5 mg, 0.5 mmol) in 2.5 mL of the chosen solvent system.

  • Alkyne Addition (Perform in two separate vials for comparison):

    • Vial A (Propargyl Alcohol): Add propargyl alcohol (29 µL, 0.5 mmol) to the azide solution.

    • Vial B (this compound): Add this compound (62 µL, 0.5 mmol) to the azide solution.

  • Catalyst Preparation: In a separate small tube, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (2.5 mg, 0.01 mmol, 2 mol%) and sodium ascorbate (10 mg, 0.05 mmol, 10 mol%) in 0.5 mL of water.

    • Rationale: Copper(II) is reduced in situ by sodium ascorbate to generate the active Cu(I) catalyst.[24] An excess of ascorbate is used to prevent re-oxidation of Cu(I) by any dissolved oxygen, which also helps suppress oxidative homocoupling.[3]

  • Reaction Initiation: Add the freshly prepared catalyst solution to each reaction vial (Vial A and Vial B).

  • Incubation: Seal the vials and stir the reactions at room temperature. Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Workup and Isolation: Once the reaction is complete (as judged by the consumption of the limiting reagent), dilute the mixture with 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to assess purity and identify any byproducts (such as the homocoupled diyne). Purify by column chromatography if necessary.

Comparative Experimental Workflow

Workflow_Comparison Workflow for Alkyne Reactivity Comparison cluster_prep 1. Preparation cluster_reaction 2. Parallel Reaction Setup cluster_monitoring 3. Monitoring & Workup cluster_analysis 4. Analysis & Conclusion A1 Prepare Stock Solutions (Azide, CuSO₄, Ascorbate) B1 Reaction A: + Propargyl Alcohol A1->B1 B2 Reaction B: + this compound A1->B2 C1 Incubate at RT Monitor by TLC/LC-MS B1->C1 B2->C1 C2 Aqueous Workup & Extraction C1->C2 D1 Crude Product Analysis (¹H NMR for purity) C2->D1 D2 Purification (if necessary) D1->D2 D3 Compare Yield, Rate, & Purity Profile D2->D3

Caption: A systematic workflow for the head-to-head comparison of two alkynes in a CuAAC reaction.

Data Summary and Interpretation

The following table presents expected outcomes from the comparative experiment described above, based on the established chemical principles.

ParameterPropargyl AlcoholThis compoundRationale
Reaction Time to >95% Conversion ~1-2 hours~3-6 hoursSteric hindrance from the gem-dimethyl group slows the reaction rate.[20][21]
Isolated Yield (Desired Triazole) 80-90%85-95%Yield may be higher for the dimethyl variant due to the absence of homocoupling, which consumes the starting alkyne.
Key Byproduct 1,5-Hexadiyne-3,4-diol (Homodimer)None or trace amountsSteric bulk of the gem-dimethyl group effectively suppresses oxidative homocoupling.
Purification Effort Chromatography often requiredMay be pure after extractionThe cleaner reaction profile simplifies or eliminates the need for extensive purification.

Conclusion and Recommendations

The choice between propargyl alcohol and this compound is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the synthesis.

Choose Propargyl Alcohol when:

  • Speed is paramount: For rapid, high-throughput screening or when reaction time is a critical factor, its sterically unencumbered nature is a distinct advantage.

  • Cost is a primary driver: Propargyl alcohol is a readily available and inexpensive commodity chemical.

  • The azide partner is simple: When reacting with small, unhindered azides, the propensity for side reactions is lower and can be managed with careful control of reaction conditions.

  • Downstream purification is routine: If chromatographic purification is already part of the workflow, removing the homodimer byproduct may not be a significant burden.

Choose this compound when:

  • Reaction purity is critical: The suppression of homocoupling is its single greatest advantage, leading to cleaner crude products and simplifying workup. This is invaluable in complex syntheses or when preparing materials for biological testing where purity is non-negotiable.

  • The azide partner is sterically hindered or precious: To maximize the yield of the desired product with a valuable or complex azide, eliminating the parasitic homocoupling side reaction is essential.

  • The gem-dimethyl motif is desired: In medicinal chemistry, the gem-dimethyl group can serve as a non-cleavable linker that improves metabolic stability or modulates solubility and conformational flexibility of the final molecule.

Ultimately, by understanding the interplay between steric hindrance and reactivity, researchers can leverage the unique properties of each of these versatile building blocks to achieve their synthetic objectives with greater precision and efficiency.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • González-Lainez, M., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(92), 89191-89201. [Link]

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Propargyl Alcohol. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0673 - PROPARGYL ALCOHOL. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Croutxé-Barghorn, C., et al. (2016). A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. Polymer Chemistry, 7(18), 3151-3161. [Link]

  • Le-Deyter, M., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 24(13), 10832. [Link]

  • Beke-Somorjai, T., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(5), 717-724. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpent-4-en-1-ol. PubChem Compound Database. [Link]

  • Sadu, V. S., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(13), 7545-7549. [Link]

  • ResearchGate. (n.d.). Optimized CuAAC reaction set-up. [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12757-12770. [Link]

  • PubChemLite. (n.d.). 2,2-dimethylpent-4-en-1-ol (C7H14O). [Link]

  • Patterson, D. M., et al. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Angewandte Chemie International Edition, 53(42), 11114-11129. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Qin, A., et al. (2017). Recent advances in alkyne-based click polymerizations. Polymer Chemistry, 8(1), 32-46. [Link]

  • LibreTexts Chemistry. (2022). 29.5: Cycloaddition Reactions. [Link]

  • Pearson+. (n.d.). In disubstituted cyclohexanes, the bulkier substituent favors an equatorial position. [Link]

  • Wikipedia. (n.d.). Bioconjugation. [Link]

  • Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]

  • Oxford Academic. (n.d.). Cycloaddition reactions. Science Trove. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpent-4-enal. PubChem Compound Database. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of 2,2-Dimethylpent-4-yn-1-ol in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, cycloaddition reactions stand as a cornerstone for the construction of complex molecular architectures. Among the diverse array of reactants, terminal alkynes play a pivotal role, particularly in the realm of "click chemistry" and Diels-Alder reactions. This guide provides an in-depth kinetic analysis of 2,2-Dimethylpent-4-yn-1-ol, a sterically hindered terminal alkyne, and objectively compares its expected performance with less sterically encumbered alternatives. By understanding the kinetic implications of steric hindrance, researchers can make more informed decisions in experimental design and reaction optimization.

The Significance of Steric Hindrance in Alkyne Cycloadditions

This compound presents a unique structural motif: a terminal alkyne flanked by a quaternary carbon center. This gem-dimethyl substitution introduces significant steric bulk in proximity to the reactive triple bond. While this feature can be synthetically advantageous for directing regioselectivity or preventing undesired side reactions, it invariably impacts the kinetics of cycloaddition reactions. This guide will explore these effects within the context of two of the most powerful cycloaddition methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Diels-Alder reaction.

Comparative Kinetic Profile: this compound vs. Unhindered Alkynes

Due to a lack of specific published kinetic data for this compound, this guide will utilize 3,3-dimethyl-1-butyne (tert-butylacetylene) as a conceptual proxy to illustrate the effects of steric hindrance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a premier example of a click reaction, renowned for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1] The reaction mechanism involves the formation of a copper acetylide intermediate. The rate of this reaction is sensitive to both electronic and steric factors.[2]

Expected Kinetic Behavior:

The significant steric bulk around the terminal alkyne in this compound is expected to considerably decrease the rate of the CuAAC reaction compared to unhindered terminal alkynes like 1-hexyne or phenylacetylene. This rate reduction can be attributed to several factors:

  • Hindered Approach of the Copper Catalyst: The formation of the crucial copper-acetylide intermediate may be sterically impeded, slowing down the initial step of the catalytic cycle.

  • Steric Clash in the Transition State: The subsequent approach of the azide to the copper-acetylide complex will also be subject to steric repulsion from the gem-dimethyl group, raising the activation energy of the cycloaddition step.

While the reaction is still expected to proceed to completion, it will likely require longer reaction times, higher catalyst loading, or elevated temperatures to achieve comparable conversions to less hindered alkynes. In some cases, the use of specific ligands that can coordinate to the copper and modulate its reactivity and steric profile might be beneficial.[1]

Table 1: Predicted Relative Reactivity of Terminal Alkynes in CuAAC Reactions

AlkyneStructurePredicted Relative RateCausality
PhenylacetyleneC₆H₅C≡CHHighElectronically activated and minimally hindered.
1-HexyneCH₃(CH₂)₃C≡CHModerateUnhindered aliphatic alkyne.
This compound (CH₃)₂C(CH₂OH)CH₂C≡CHLow Significant steric hindrance from the gem-dimethyl group.
3,3-Dimethyl-1-butyne (CH₃)₃CC≡CHVery Low Extreme steric hindrance from the tert-butyl group.
Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings.[3] Alkynes can serve as dienophiles in this reaction, leading to the formation of 1,4-cyclohexadienes.[4] The rate of the Diels-Alder reaction is influenced by the electronic properties of both the diene and the dienophile, as well as steric interactions in the transition state.[5]

Expected Kinetic Behavior:

Similar to the CuAAC reaction, the steric hindrance of this compound is anticipated to reduce the rate of its participation in Diels-Alder reactions. The bulky gem-dimethyl group can lead to significant steric clashes with the diene in the compact, cyclic transition state of the [4+2] cycloaddition. This steric repulsion will increase the activation energy and consequently slow down the reaction.

For a given diene, the reaction with this compound will likely require more forcing conditions (higher temperature, higher pressure) to proceed at a comparable rate to reactions with less hindered alkynes like acetylene or propyne.

Experimental Protocol: Kinetic Analysis of Cycloaddition Reactions by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique for monitoring the progress of a chemical reaction and determining its kinetic parameters. The following is a generalized protocol for the kinetic analysis of the cycloaddition reaction of this compound.

Objective: To determine the rate constant of the cycloaddition reaction by monitoring the change in concentration of reactants and products over time.

Materials:

  • This compound

  • Cycloaddition partner (e.g., benzyl azide for CuAAC, or cyclopentadiene for Diels-Alder)

  • Catalyst (if required, e.g., Cu(I) source for CuAAC)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (a non-reactive compound with a distinct NMR signal, e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound and the internal standard in the chosen deuterated solvent.

    • Acquire a preliminary ¹H NMR spectrum to identify the characteristic signals of the starting material and the internal standard and to ensure their chemical shifts are well-resolved.

    • In a separate vial, prepare a solution of the cycloaddition partner and, if necessary, the catalyst.

  • Reaction Initiation and Data Acquisition:

    • Place the NMR tube containing the alkyne and internal standard into the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

    • Initiate the reaction by injecting the solution of the cycloaddition partner (and catalyst) into the NMR tube.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the characteristic signal of a proton on the this compound (e.g., the acetylenic proton) and a signal from the product. Also, integrate the signal of the internal standard.

    • The concentration of the reactant at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time.

    • From this plot, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

Causality Behind Experimental Choices:

  • Internal Standard: The use of an internal standard is crucial for accurate quantification. It corrects for any variations in spectrometer performance or sample volume over the course of the experiment.

  • Deuterated Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the signals of the reactants and products.

  • Temperature Control: Maintaining a constant temperature is critical for accurate kinetic measurements, as reaction rates are highly temperature-dependent.

Visualization of Concepts

Reaction_Mechanism cluster_CuAAC CuAAC Reaction cluster_DielsAlder Diels-Alder Reaction Alkyne This compound Intermediate Copper Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide R-N3 Azide->Intermediate Cu_Catalyst Cu(I) Cu_Catalyst->Intermediate Product_CuAAC 1,4-Disubstituted Triazole Intermediate->Product_CuAAC Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile This compound Dienophile->Transition_State Product_DA 1,4-Cyclohexadiene Transition_State->Product_DA

Caption: Generalized mechanisms for CuAAC and Diels-Alder reactions.

Experimental_Workflow Start Prepare NMR Sample: Alkyne + Internal Standard in Deuterated Solvent Equilibrate Equilibrate Sample in NMR Spectrometer at Desired Temperature Start->Equilibrate Initiate Initiate Reaction: Inject Cycloaddition Partner (and Catalyst) Equilibrate->Initiate Acquire Acquire Series of ¹H NMR Spectra over Time Initiate->Acquire Process Process NMR Data Acquire->Process Analyze Integrate Signals and Calculate Concentrations Process->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Rate Law and Calculate Rate Constant (k) Plot->Determine

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Conclusion

References

  • Fokin, V. V., & Sharpless, K. B. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 34(12), 1041-1051.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • S. Michael Stewart. (2019, October 30). Diels Alder with Alkynes [Video]. YouTube. [Link]

  • Merbouh, N., et al. (2019). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • dvikan.no. (2013, October 20). Hydrolysis of t-butyl chloride CSTR-Study. Retrieved from [Link]

  • El-Emam, A. A., & Al-Deeb, O. A. (2011). Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. International Journal of Molecular Sciences, 12(2), 1276-1295.
  • ResearchGate. (2025, August 6). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Química Orgánica. (n.d.). Diels Alder with Alkynes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]

  • YouTube. (2022, April 15). [Video on kinetics of tert-butyl chloride reaction]. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • PubMed. (n.d.). Highly selective Diels-Alder reactions of directly connected enyne dienophiles. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-en-1-ol. Retrieved from [Link]

Sources

Unveiling the Reactivity Landscape of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Computational Modeling of 2,2-Dimethylpent-4-yn-1-ol Reactivity

For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic reactivity of a molecule is paramount. It dictates synthetic routes, metabolic stability, and potential off-target effects. This compound, a structurally interesting alkynol, serves as an excellent model system for exploring the predictive power of computational chemistry. Its bifunctional nature—possessing both a terminal alkyne and a primary alcohol—opens up several competing reaction pathways.

This guide provides a comparative analysis of computational methods to model the reactivity of this molecule. We will move beyond a simple list of techniques to explain the causality behind methodological choices, ensuring a robust and self-validating approach to predict chemical behavior. Our focus is on providing actionable insights that bridge theoretical calculations with practical laboratory outcomes.

The key to modeling reactivity is first to hypothesize the most probable transformations. For this compound, the primary sites of reactivity are the π-system of the alkyne and the lone pairs of the hydroxyl group. This leads to two major classes of potential reactions:

  • Intermolecular Reactions (Alkyne-centric): The most common reaction for a terminal alkyne is hydration. Under acidic conditions (e.g., H₂SO₄, HgSO₄), this reaction is expected to follow Markovnikov's rule to yield a methyl ketone after keto-enol tautomerization.[1][2] Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov aldehyde product.[3]

  • Intramolecular Reactions (Alcohol-Alkyne Interplay): The hydroxyl group can act as an internal nucleophile, attacking the alkyne. This acid-catalyzed cyclization, or hydroalkoxylation, can lead to the formation of five- or six-membered cyclic ethers (tetrahydrofuran or tetrahydropyran derivatives), a process of significant interest in the synthesis of natural products and pharmacophores.[4][5][6]

Predicting which of these pathways is favored under specific conditions is a quintessential challenge for computational modeling.

A Comparative Guide to Computational Methodologies

The choice of a computational method is a critical decision governed by a trade-off between accuracy and computational cost. For a molecule like this compound (C₇H₁₂O), several levels of theory are viable.[7] We will compare three widely used approaches.

Method FamilyLevel of Theory (Example)Computational CostAccuracy & Typical Application
Semi-Empirical AM1, PM6Very LowLow. Best for initial conformational searches of large systems or qualitative screening of many molecules. Not recommended for accurate reaction barrier calculations.[7]
Density Functional Theory (DFT) B3LYP, M06-2X, ωB97X-DModerateGood to Excellent. The workhorse of modern computational chemistry. Excellent for geometry optimizations, reaction mechanism exploration, and calculating activation energies.[8][9]
Ab Initio (Wavefunction Theory) MP2, CCSD(T)High to Very HighHigh to "Gold Standard" (CCSD(T)). MP2 is good for systems where DFT might struggle (e.g., dispersion interactions). CCSD(T) is often used to benchmark DFT results for small model systems due to its high cost.[7]

Expert Rationale: For elucidating reaction mechanisms and predicting selectivity, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[9] Semi-empirical methods are too unreliable for the subtle energy differences that dictate reaction pathways. While high-level ab initio methods like CCSD(T) are more accurate, their cost is prohibitive for the routine exploration of transition states and reaction coordinates for a molecule of this size. Therefore, DFT is the recommended tool for this investigation.

Case Study: DFT Investigation of Acid-Catalyzed Intramolecular Cyclization

To illustrate the power of this approach, we will outline a protocol to determine the kinetic favorability of the 5-exo-dig vs. 6-endo-dig cyclization of this compound. This process involves locating the transition states for both pathways and comparing their activation energies. The lower-energy pathway will be the kinetically preferred product.

Visualizing the Competing Cyclization Pathways

The diagram below illustrates the two potential ring-closing pathways from the protonated alcohol intermediate.

G cluster_start Starting Material cluster_paths Transition States cluster_products Products Protonated_Alkynol Protonated this compound TS_5_exo TS (5-exo-dig) Protonated_Alkynol->TS_5_exo ΔG‡ (5-exo) TS_6_endo TS (6-endo-dig) Protonated_Alkynol->TS_6_endo ΔG‡ (6-endo) Product_5 5-Membered Cyclic Ether (Tetrahydrofuran derivative) TS_5_exo->Product_5 Product_6 6-Membered Cyclic Ether (Tetrahydropyran derivative) TS_6_endo->Product_6

Caption: Competing 5-exo-dig and 6-endo-dig cyclization pathways.

Detailed Computational Protocol: A Self-Validating Workflow

This protocol uses a DFT approach (e.g., ωB97X-D functional with a 6-31+G(d,p) basis set) and incorporates essential validation steps. The ωB97X-D functional is chosen for its good performance with non-covalent interactions and reaction barriers.

Step 1: Geometry Optimization of Reactants and Products

  • Action: Build the 3D structure of this compound and the potential cyclic ether products. Perform a full geometry optimization.

  • Causality: This step finds the lowest energy conformation (a local minimum) for each molecule on the potential energy surface. This is the starting point for any energetic comparison.

Step 2: Vibrational Frequency Analysis (Reactants/Products)

  • Action: Perform a frequency calculation on all optimized structures.

  • Trustworthiness Check: A true minimum must have zero imaginary frequencies. If any are found, it indicates the structure is not a stable point and must be re-optimized. This is a critical self-validation step.[10]

Step 3: Transition State (TS) Searching

  • Action: Use an appropriate algorithm (e.g., Berny optimization with opt=ts) to locate the transition state structure for both the 5-exo and 6-endo cyclization pathways. An initial guess for the TS geometry is often required.

  • Causality: The TS represents the highest energy point along the minimum energy reaction path—the "saddle point". Its energy determines the activation barrier of the reaction.

Step 4: Vibrational Frequency Analysis (Transition States)

  • Action: Perform a frequency calculation on the optimized TS structures.

  • Trustworthiness Check: A true first-order saddle point must have exactly one imaginary frequency.[10] The vibrational mode of this frequency should correspond to the bond-forming/breaking process of the reaction (e.g., the O-C bond formation and C-H bond movement).

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

  • Action: For each validated TS, run an IRC calculation in both the forward and reverse directions.

  • Trustworthiness Check: The IRC path must connect the transition state to the corresponding reactant and product minima on the potential energy surface.[9][10] This confirms that the located TS is indeed for the reaction of interest and not some other process.

Step 6: Solvation Modeling and Final Energy Calculation

  • Action: Re-calculate the single-point energies of all validated structures (reactants, TSs, products) using a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment.

  • Causality: Reactions are rarely performed in the gas phase. Solvation can dramatically alter the relative energies of charged or polar species, making this step crucial for obtaining experimentally relevant results.[7]

Step 7: Constructing the Reaction Energy Profile

  • Action: Calculate the relative Gibbs Free Energies (ΔG) for each stationary point. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactant.

  • Analysis: The pathway with the lower ΔG‡ is the kinetically favored reaction.

Visualizing the Computational Workflow

The following diagram outlines the logical flow of the self-validating protocol described above.

G start 1. Build & Optimize Reactant/Product Geometries freq_min 2. Frequency Calculation start->freq_min freq_min->start [No] Re-optimize ts_search 3. Transition State Search freq_min->ts_search Zero Imaginary Frequencies? [Yes] freq_ts 4. TS Frequency Calculation ts_search->freq_ts freq_ts->ts_search [No] Refine TS Guess irc 5. IRC Calculation freq_ts->irc One Imaginary Frequency? [Yes] irc->ts_search [No] Re-evaluate Pathway solvent 6. Include Solvation Model & Calculate Final Energies irc->solvent Connects R and P? [Yes] analysis 7. Analyze ΔG‡ & Determine Kinetic Product solvent->analysis end Validated Reaction Pathway analysis->end

Caption: A self-validating workflow for computational reaction modeling.

Conclusion and Future Directions

This guide establishes a robust framework for investigating the reactivity of this compound using modern computational chemistry. By employing DFT calculations within a structured, self-validating workflow, researchers can confidently predict the outcomes of competing reaction pathways, such as hydration versus intramolecular cyclization. The comparison of calculated activation barriers provides quantitative, experimentally verifiable hypotheses that can save significant laboratory time and resources.

Future work could expand this analysis to include other potential reactions, such as metal-catalyzed transformations or oxidation, and explore the impact of different solvent environments or catalytic systems on reaction selectivity.[11][12] The principles outlined here provide a universal foundation for applying computational modeling to solve complex chemical problems in drug discovery and materials science.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases - SMU.
  • Quantum mechanical methods in comput
  • Computational Methods in Chemical Kinetics - Fiveable.
  • Computer-Aided Drug Design Tutorials: Modeling of Chemical Reactions.
  • Computational Mechanistic Study of Redox-Neutral Rh(III)-Catalyzed C-H Activation Reactions of Arylnitrones with Alkynes: Role of Noncovalent Interactions in Controlling Selectivity - PubMed.
  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1)
  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles - MDPI.
  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles - Sci-Hub.
  • Hydr
  • Hydration and Oxymercuration of Alkynes - Master Organic Chemistry.
  • Hydration of Alkynes | Organic Chemistry - YouTube.

Sources

spectroscopic identification of 2,2-Dimethylpent-4-yn-1-ol reaction products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Identification of 2,2-Dimethylpent-4-yn-1-ol Reaction Products

Introduction

In the field of synthetic organic chemistry, the precise identification of reaction products is paramount for ensuring the success of a synthetic route and the purity of the final compound. This compound is a versatile building block, possessing two key reactive sites: a terminal alkyne and a primary alcohol. This dual functionality allows for a diverse range of chemical transformations. However, this reactivity also presents a challenge: the need to unambiguously determine the structure of the resulting product(s). This guide provides a comprehensive comparison of the spectroscopic signatures of potential products derived from this compound, offering researchers a detailed roadmap for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Profile of this compound

Before analyzing reaction products, it is crucial to establish a baseline spectroscopic profile for the starting material, this compound[1][2].

  • ¹H NMR: Key signals include a singlet for the two methyl groups, a singlet for the methylene protons adjacent to the hydroxyl group, a doublet for the methylene protons adjacent to the alkyne, a triplet for the terminal alkyne proton, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Expect signals for the quaternary carbon, the methyl carbons, the methylene carbons, the terminal alkyne carbons, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: The most characteristic peaks are a strong, sharp band around 3300 cm⁻¹ for the ≡C-H stretch, a weak C≡C stretch between 2100-2260 cm⁻¹, and a broad O-H stretch around 3400 cm⁻¹[3][4][5].

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 112.17[1]. Fragmentation may involve the loss of a water molecule or cleavage adjacent to the oxygen atom[6].

This baseline data is summarized in the comparison tables below and serves as the primary point of reference for identifying transformations at either the alkyne or the alcohol functional group.

Reaction Pathways and Comparative Spectroscopic Analysis

The reactivity of this compound can be broadly categorized by transformations involving the alkyne, the alcohol, or both.

Reactions at the Alkyne Moiety: Reduction and Hydration

The reduction of the alkyne can lead to an alkene or a fully saturated alkane, depending on the reagents used[7][8][9][10].

  • Complete Reduction to 2,2-Dimethylpentan-1-ol: Catalytic hydrogenation with excess H₂ over a catalyst like Palladium on Carbon (Pd/C) or Platinum (Pt) reduces the alkyne completely to an alkane[7][9][11].

    • Spectroscopic Evidence:

      • ¹H NMR: Disappearance of the alkyne proton triplet (~2.0 ppm) and the propargylic CH₂ doublet. Appearance of new signals in the aliphatic region (~0.8-1.5 ppm) corresponding to the new CH₂, CH₂, and CH₃ groups of the pentyl chain[12].

      • ¹³C NMR: Disappearance of the two alkyne carbon signals (~70 and ~80 ppm). Appearance of new signals in the alkane region (~10-40 ppm).

      • IR: Complete loss of the ≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2150 cm⁻¹)[3][4]. The broad O-H stretch remains.

      • MS: The molecular ion peak will shift to m/z = 116, corresponding to the addition of four hydrogen atoms.

  • Partial Reduction to cis-2,2-Dimethylpent-4-en-1-ol: Use of a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to form a cis-alkene[9][11].

    • Spectroscopic Evidence:

      • ¹H NMR: Appearance of signals in the alkene region (~5.0-6.0 ppm) with a characteristic small coupling constant (J ≈ 10-12 Hz) for cis-vinylic protons.

      • IR: Disappearance of alkyne stretches. Appearance of a C=C stretch (~1650 cm⁻¹) and vinylic =C-H stretches (~3020-3100 cm⁻¹)[4].

      • MS: The molecular ion peak will be at m/z = 114, corresponding to the addition of two hydrogen atoms[13][14].

  • Partial Reduction to trans-2,2-Dimethylpent-4-en-1-ol: Dissolving metal reduction, typically with sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen to form a trans-alkene[9][11].

    • Spectroscopic Evidence:

      • ¹H NMR: Appearance of alkene proton signals (~5.0-6.0 ppm) with a large coupling constant (J ≈ 15-18 Hz) indicative of a trans relationship.

      • IR & MS: Similar to the cis-isomer, with the key distinction being the NMR coupling constant.

Hydration of the terminal alkyne can produce either a methyl ketone or an aldehyde, a classic example of regioselectivity[15][16][17][18].

  • Markovnikov Hydration to 5-Hydroxy-4,4-dimethylpentan-2-one: This reaction is typically catalyzed by mercury(II) sulfate in aqueous acid. The addition of water across the triple bond follows Markovnikov's rule, leading to an enol that tautomerizes to a methyl ketone[15][18][19].

    • Spectroscopic Evidence:

      • ¹H NMR: Disappearance of the alkyne signals. A new sharp singlet appears around 2.1 ppm, characteristic of a methyl ketone (-COCH₃).

      • ¹³C NMR: Appearance of a carbonyl carbon signal in the ketone region (~208 ppm).

      • IR: A strong C=O stretch appears around 1715 cm⁻¹[20]. The ≡C-H and C≡C stretches disappear.

      • MS: The molecular ion peak shifts to m/z = 130, reflecting the addition of a water molecule.

  • Anti-Markovnikov Hydration to 5-Hydroxy-4,4-dimethylpentanal: This is achieved through hydroboration-oxidation. The boron adds to the terminal carbon, and subsequent oxidation yields an enol that tautomerizes to an aldehyde[15][18][19].

    • Spectroscopic Evidence:

      • ¹H NMR: A characteristic aldehyde proton signal (a triplet, -CHO) appears far downfield, around 9.6-9.8 ppm.

      • ¹³C NMR: Appearance of a carbonyl carbon signal in the aldehyde region (~200 ppm).

      • IR: A strong C=O stretch appears around 1725 cm⁻¹, and two characteristic C-H stretches for the aldehyde proton are often seen around 2720 cm⁻¹ and 2820 cm⁻¹[20].

      • MS: The molecular ion peak is also at m/z = 130. The key distinction from the ketone comes from NMR and the specific C-H aldehyde stretches in the IR spectrum.

Reactions at the Alcohol Moiety: Oxidation and Esterification

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reaction conditions and the oxidizing agent used[21][22][23][24][25].

  • Oxidation to 2,2-Dimethylpent-4-ynal: Using mild oxidizing agents like pyridinium chlorochromate (PCC) or employing specific conditions (e.g., distillation during oxidation with acidified potassium dichromate) yields the aldehyde[23].

    • Spectroscopic Evidence:

      • ¹H NMR: Disappearance of the -CH₂OH signal and the broad OH proton signal. A new singlet for the aldehyde proton (-CHO) appears downfield (~9.5 ppm)[26]. The alkyne signals remain.

      • ¹³C NMR: The -CH₂OH carbon signal is replaced by a downfield aldehyde carbonyl signal (~200 ppm).

      • IR: The broad O-H stretch disappears. A strong C=O stretch appears (~1725 cm⁻¹), and the characteristic aldehyde C-H stretches (~2720 and ~2820 cm⁻¹) are present[20]. The alkyne stretches remain.

      • MS: The molecular ion peak shifts to m/z = 110, corresponding to the loss of two hydrogen atoms.

  • Oxidation to 2,2-Dimethylpent-4-ynoic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or heating under reflux with excess acidified potassium dichromate will oxidize the primary alcohol all the way to a carboxylic acid[21][25][27].

    • Spectroscopic Evidence:

      • ¹H NMR: Disappearance of the -CH₂OH signal. A new, very broad singlet appears far downfield (>10 ppm) for the carboxylic acid proton (-COOH).

      • ¹³C NMR: Appearance of a carboxylic acid carbonyl signal (~170-180 ppm).

      • IR: The alcohol O-H stretch is replaced by an extremely broad O-H stretch for the carboxylic acid, often spanning from 2500-3300 cm⁻¹. A strong C=O stretch appears around 1710 cm⁻¹[20].

      • MS: The molecular ion peak shifts to m/z = 126, reflecting the addition of one oxygen atom.

The reaction of the primary alcohol with a carboxylic acid (or its derivative) in the presence of an acid catalyst, known as Fischer esterification, yields an ester[28][29][30][31].

  • Formation of an Ester (e.g., 2,2-Dimethylpent-4-yn-1-yl acetate):

    • Spectroscopic Evidence:

      • ¹H NMR: The most telling change is the downfield shift of the methylene protons adjacent to the oxygen (the -CH₂O- protons), which move from ~3.4 ppm in the alcohol to ~4.0 ppm in the ester. A new singlet for the acetyl methyl group would appear around 2.0 ppm. The alcohol OH proton signal disappears.

      • ¹³C NMR: A new ester carbonyl signal appears around 171 ppm.

      • IR: The broad O-H stretch disappears and is replaced by a strong ester C=O stretch around 1735-1750 cm⁻¹. The alkyne stretches remain.

      • MS: The molecular weight will increase by the mass of the acyl group minus the mass of water. For acetylation, the molecular ion peak would be at m/z = 154.

Visualizing the Analytical Workflow

A logical approach is essential when multiple transformations are possible. The following workflow illustrates how to systematically use spectroscopic data to identify an unknown product.

Spectroscopic_Workflow Start Unknown Product of This compound IR_Analysis IR Spectroscopy Start->IR_Analysis Check_Alkyne Alkyne Stretches (≡C-H ~3300, C≡C ~2150 cm⁻¹) Present? IR_Analysis->Check_Alkyne Check_OH Broad O-H Stretch (3200-3600 cm⁻¹) Present? Check_Carbonyl Strong C=O Stretch (1680-1760 cm⁻¹) Present? Check_OH->Check_Carbonyl Product_Type_2 Product Type: Reaction at Alcohol Only (Oxidation or Esterification) Check_OH->Product_Type_2 No Check_Alkyne->Check_OH Check_Alkyne->Check_Carbonyl No NMR_Analysis ¹H & ¹³C NMR Analysis Check_Carbonyl->NMR_Analysis Yes Product_Type_1 Product Type: Reaction at Alkyne Only (Reduction or Hydration) Check_Carbonyl->Product_Type_1 No MS_Analysis Mass Spectrometry (Check Molecular Ion Peak) NMR_Analysis->MS_Analysis Confirm Structure Product_Type_3 Product Type: No Reaction or Dual-Site Reaction MS_Analysis->Product_Type_3 Correlate M⁺ Product_Type_1->NMR_Analysis Product_Type_2->NMR_Analysis

Caption: Logical workflow for spectroscopic identification.

Comparative Data Tables

The following tables summarize the key distinguishing features for each class of product.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundKey ¹H NMR SignalsKey ¹³C NMR Signals
Starting Material ~3.4 (s, -CH₂OH), ~2.0 (t, ≡C-H)~83 (R-C≡), ~69 (≡C-H), ~68 (-CH₂OH)
Alkane Product No signals > 3.0 ppm (except OH)No signals > 70 ppm (except C-O)
cis-Alkene Product ~5.0-6.0 (m, vinyl H, J≈10-12 Hz)~120-140 (alkene carbons)
trans-Alkene Product ~5.0-6.0 (m, vinyl H, J≈15-18 Hz)~120-140 (alkene carbons)
Ketone Product ~2.1 (s, -COCH₃)~208 (C=O)
Aldehyde (from Hydration) ~9.7 (t, -CHO)~200 (C=O)
Aldehyde (from Oxidation) ~9.5 (s, -CHO), ~2.2 (s, ≡C-H)~200 (C=O), Alkyne signals remain
Carboxylic Acid >10 (br s, -COOH), ~2.2 (s, ≡C-H)~175 (C=O), Alkyne signals remain
Ester Product ~4.0 (s, -CH₂O-), ~2.0 (s, Ac-CH₃)~171 (C=O), Alkyne signals remain

Table 2: Key IR Stretching Frequencies (cm⁻¹)

CompoundO-H Stretch≡C-H StretchC≡C StretchC=O Stretch
Starting Material ~3400 (broad)~3300 (sharp)~2150 (weak)N/A
Alkane/Alkene Product ~3400 (broad)AbsentAbsentN/A
Ketone Product ~3400 (broad)AbsentAbsent~1715 (strong)
Aldehyde Product ~3400 (broad)AbsentAbsent~1725 (strong)
Oxidized Aldehyde Absent~3300 (sharp)~2150 (weak)~1725 (strong)
Carboxylic Acid ~2500-3300 (very broad)~3300 (sharp)~2150 (weak)~1710 (strong)
Ester Product Absent~3300 (sharp)~2150 (weak)~1740 (strong)

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For alcohols, a D₂O shake can be performed to confirm the OH proton signal, which will disappear upon exchange.

Sample Preparation for IR Spectroscopy
  • Neat Liquid: If the product is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr).

  • Solid (KBr Pellet): Grind 1-2 mg of the solid product with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal interference in the spectral regions of interest and use a liquid cell.

  • Acquire the spectrum, ensuring to run a background scan of the empty spectrometer (or salt plates/solvent) first.

Sample Preparation for Mass Spectrometry
  • Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds or a liquid chromatograph (LC-MS) for less volatile or thermally labile compounds.

  • Select an appropriate ionization technique (e.g., Electron Impact (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS).

  • Acquire the mass spectrum, paying close attention to the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The spectroscopic analysis of products from this compound is a systematic process of elimination and confirmation. By carefully observing the disappearance of signals from the starting material and the appearance of new, characteristic signals, one can confidently identify the resulting structure. IR spectroscopy provides a quick and powerful method for identifying the functional groups present, while NMR spectroscopy offers detailed structural information, including connectivity and stereochemistry. Finally, mass spectrometry confirms the molecular weight and can provide further structural clues through fragmentation analysis. This guide serves as a foundational reference for researchers working with this versatile molecule, enabling efficient and accurate characterization of its diverse reaction products.

References

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Li, G., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkynes to Alkenes. Retrieved from [Link]

  • OpenStax. (2023). 9.4 Hydration of Alkynes. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkyne reduction. Retrieved from [Link]

  • Chem-Station. (2014). Hydration of Alkyne. Retrieved from [Link]

  • OpenStax. (2023). 9.5 Reduction of Alkynes. Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydration of Alkynes. MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.4. Reduction of alkenes and alkynes. Organic Chemistry II. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkynes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Jiang, T., et al. (2009). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Oxidation of primary alcohols to carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chem Help ASAP. (2025). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-en-1-ol. Retrieved from [Link]

  • Zhao, H., et al. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethylpent-4-en-1-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-enal. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2,3-dimethylpent-2-en-4-yn-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,2-Dimethylpent-4-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Modern Chemistry

In the realms of medicinal chemistry and materials science, the unambiguous characterization of a synthesized molecule is paramount. It is a foundational requirement for generating reliable biological data and ensuring reproducible outcomes.[1] The purity of a compound is not merely a percentage; it is a direct reflection of the synthetic route's efficiency and the purification process's rigor. For a class of molecules like 2,2-Dimethylpent-4-yn-1-ol derivatives, which serve as versatile building blocks, even minor impurities can lead to significant downstream consequences, including altered biological activity or unpredictable reaction kinetics. This guide provides a comparative analysis of key analytical techniques for assessing the purity of these terminal alkyne alcohols, grounded in practical expertise and established scientific principles.

The Analyte: Synthesis and Anticipated Impurities

This compound is a terminal alkyne, a functional group of significant interest in click chemistry and as a precursor for more complex molecular architectures.[2] Its synthesis, and that of its derivatives, often involves the nucleophilic addition of a propargyl Grignard reagent to a carbonyl compound or an epoxide.[3][4]

A common synthetic route could involve the reaction of propargylmagnesium bromide with 2,2-dimethylpropanal. Understanding this synthesis pathway is crucial because it allows us to anticipate potential impurities, a cornerstone of a self-validating analytical approach.

Common Potential Impurities:

  • Starting Materials: Unreacted 2,2-dimethylpropanal or propargyl bromide.

  • Isomeric Byproducts: Allenic alcohols, formed from the rearrangement of the propargyl Grignard reagent.

  • Coupling Products: Hexa-1,5-diyne, from the coupling of the Grignard reagent.

  • Solvent Residues: Diethyl ether, tetrahydrofuran (THF), or other solvents used in the synthesis and workup.[5]

  • Water: Which can significantly affect quantification by weight.

The goal of any purity assessment method is not just to quantify the main component but to identify and, if possible, quantify these likely contaminants.

Comparative Analysis of Purity Assessment Methodologies

No single technique is universally superior; the choice depends on the specific information required, available equipment, and the properties of the analyte and its potential impurities. We will compare three orthogonal and powerful techniques: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy

Principle & Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that provides detailed structural information about a molecule.[6] For purity assessment, quantitative ¹H NMR (qNMR) is exceptionally powerful because the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, one can determine the absolute purity of the analyte as a weight percentage (w/w%).[8][9] This method is "universal" in that it doesn't rely on chromophores and can detect a wide range of organic impurities, provided they have proton signals that do not overlap with the analyte or standard.[10]

The choice of qNMR as a primary method is rooted in its ability to provide both structural confirmation and quantitative purity in a single, non-destructive experiment.[8]

Experimental Workflow: qNMR

Caption: Workflow for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol: GC-MS Purity Assay
  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

    • Column: A standard, non-polar or mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is a robust starting point.

    • Injection: 1 µL injection with a split ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp peaks for major components.

    • Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis:

    • Integrate all peaks in the resulting total ion chromatogram (TIC).

    • Calculate purity based on the area percent of the main peak. Trustworthiness: Note that area percent purity assumes all compounds have the same response factor, which is an approximation. For accurate quantification, calibration with standards is required.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Method 3: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. I[1]t separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. F[6]or a moderately polar compound like this compound, reversed-phase HPLC using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) is the most common approach.

[11]The primary challenge for analyzing the parent alcohol is the lack of a strong UV chromophore. While detection at low wavelengths (~210 nm) is possible, it is often non-specific. Therefore, HPLC is most powerful for derivatives of this compound that incorporate a UV-active group (e.g., a phenyl ring). Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. The selection of HPLC is justified when dealing with non-volatile or thermally labile derivatives, or for separating diastereomers.

[12]#### Experimental Workflow: HPLC-UV

Caption: Workflow for purity assessment by High-Performance Liquid Chromatography (HPLC).

Detailed Protocol: HPLC Purity Assay (for a UV-Active Derivative)
  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water is a good starting point.

      • Solvent A: Water (with 0.1% formic acid)

      • Solvent B: Acetonitrile (with 0.1% formic acid)

      • Causality: The small amount of acid improves peak shape for many organic compounds.

    • Gradient Program: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to the λmax of the derivative (e.g., 254 nm for an aromatic derivative).

  • Data Analysis:

    • Integrate all peaks and calculate purity based on area percent. As with GC, this is an approximation. For regulatory filings, a relative response factor for each impurity must be determined.

Quantitative Data Summary & Comparison

The following tables summarize the key performance attributes of each technique and present hypothetical data for a synthesized batch of a this compound derivative.

Table 1: Comparison of Analytical Methodologies

FeatureQuantitative ¹H NMR (qNMR)GC-MSHPLC-UV
Principle Nuclear spin in a magnetic fieldVolatility & Mass-to-Charge RatioDifferential Partitioning
Purity Type Absolute (w/w% with standard)Relative (% Area)Relative (% Area)
Sensitivity Moderate (~0.1 mol%)High (ppm to ppb level)High (ppm level)
Selectivity Excellent for structural isomersExcellent for volatile isomersExcellent for non-volatile isomers
Key Strengths Universal detection, structural infoVolatile impurity detection, library IDBroad applicability, non-volatile analysis
Key Limitations Signal overlap, lower sensitivityRequires volatility, thermal stabilityRequires chromophore (UV) or special detector
Sample Throughput Moderate to LowHighHigh
Destructive? NoYesYes (sample is consumed)

Table 2: Hypothetical Purity Data for a Synthesized Batch

Analytical MethodPurity ValueIdentified Impurities & Levels
qNMR 97.2% (w/w)Unidentified signals (1.5%), Water (0.8%), THF (0.5%)
GC-MS 98.5% (Area %)Allenic Isomer (0.9%), Dimer (0.4%), THF (0.2%)
HPLC-UV 99.1% (Area %)Early-eluting polar impurity (0.6%), Late-eluting non-polar impurity (0.3%)

Analysis of Hypothetical Data: The discrepancy in purity values is expected and highlights the orthogonal nature of these techniques. qNMR provides the most accurate absolute purity, accounting for non-UV active and non-volatile impurities like water. G[10]C-MS excels at identifying the volatile isomeric byproduct. HPLC identifies different impurities based on polarity and UV activity. A comprehensive purity assessment would utilize at least two of these methods.

Conclusion: Selecting the Optimal Method

For researchers, scientists, and drug development professionals, a multi-faceted approach to purity assessment is essential for ensuring data integrity.

  • For definitive, absolute purity determination and structural confirmation, qNMR is the gold standard. I[8]t should be considered the primary method for characterizing final compounds.

  • For routine in-process checks, reaction monitoring, and screening for volatile impurities or isomers, GC-MS is unparalleled in its speed and sensitivity. *[13] For the analysis of non-volatile derivatives or for purification and quality control in a production environment, HPLC is the workhorse of the industry.

[1]By understanding the principles, strengths, and limitations of each technique, and by anticipating potential impurities based on the synthetic route, a robust and self-validating system for purity assessment can be established for this compound derivatives and beyond.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 21, 2026, from [Link]

  • Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. (2022, March 24). Morressier. Retrieved January 21, 2026, from [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. (n.d.). UPB Scientific Bulletin. Retrieved January 21, 2026, from [Link]

  • Methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved January 21, 2026, from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Course Hero. Retrieved January 21, 2026, from [Link]

  • Albo, R. L., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234. [Link]

  • Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. (2017, December 31). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? (2020, July 26). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kusumi, T. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved January 21, 2026, from [Link]

  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Harvard University. Retrieved January 21, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). UIC. Retrieved January 21, 2026, from [Link]

  • How do typical impurities arise in the Grignard reaction? (n.d.). Homework.Study.com. Retrieved January 21, 2026, from [Link]

  • A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). (1982). PubMed. [Link]

  • Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. (2021, July 9). Preprints.org. Retrieved January 21, 2026, from [Link]

  • Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]

  • A green HPLC method for the determination of N-acetylcysteine using post-column derivatization with methyl-propiolate. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 2,2-Dimethylpent-4-en-1-ol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Alkynes to Alcohols. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. (2011, October 14). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Grignard addition to propargylic and allylic alcohols. (n.d.). University of New Hampshire. Retrieved January 21, 2026, from [Link]

  • In situ propargyl Grignard addition to vinylic ketone. (n.d.). ChemSpider Synthetic Pages. Retrieved January 21, 2026, from [Link]

  • All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Alkyne. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES. (2013). International Journal of Research in Pharmacy and Chemistry. Retrieved January 21, 2026, from [Link]

  • One-pot transformation of alkynes into alcohols and amines with formic acid. (2018). Green Chemistry, 20(1), 143-147. [Link]

  • Synthesis (5) - Reactions of Alkynes. (2014, January 29). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Chemical Tests for Alcohols: Lucas Test & Oxidation Tests // HSC Chemistry. (2021, April 26). YouTube. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2,2-Dimethylpent-4-yn-1-ol: A Focus on Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount. The terminal alkyne, 2,2-Dimethylpent-4-yn-1-ol, presents a versatile and highly reactive starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential for biological activity. This guide provides an in-depth technical comparison of the projected antimicrobial properties of a novel 1,2,3-triazole derivative synthesized from this precursor against established antifungal and antibacterial agents. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying mechanisms of action that govern the therapeutic efficacy of these compounds.

The Synthetic Strategy: Harnessing the Power of Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high efficiency, broad scope, and the formation of stable, biologically relevant 1,2,3-triazole linkages.[3][4][5] The resulting triazole ring is not merely a passive linker; it actively participates in binding to biological targets through hydrogen bonding and dipole interactions, making it a valuable pharmacophore in drug design.[1]

Herein, we propose the synthesis of a representative novel compound, 1-(4-fluorobenzyl)-4-(1,1-dimethyl-3-hydroxypropyl)-1H-1,2,3-triazole , to explore the potential biological activity stemming from the this compound scaffold. The choice of a 4-fluorobenzyl azide as the complementary click partner is informed by the frequent presence of halogenated aromatic moieties in potent antimicrobial agents, which can enhance binding affinity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 1-(4-fluorobenzyl)-4-(1,1-dimethyl-3-hydroxypropyl)-1H-1,2,3-triazole

This protocol outlines the one-pot synthesis of the target triazole via a CuAAC reaction.

Materials:

  • This compound

  • 4-Fluorobenzyl azide (can be synthesized from 4-fluorobenzyl bromide and sodium azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-fluorobenzyl azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-fluorobenzyl)-4-(1,1-dimethyl-3-hydroxypropyl)-1H-1,2,3-triazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Analysis of Projected Antifungal Activity

Triazole-based compounds are a cornerstone of antifungal therapy.[6][7] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[7]

Signaling Pathway Diagram: Triazole Antifungal Mechanism of Action

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_inhibition Inhibition by Triazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Toxic_Sterols Toxic_Sterols Lanosterol->Toxic_Sterols Accumulation of 14α-methylated sterols Membrane_Integrity Stable Fungal Cell Membrane Ergosterol->Membrane_Integrity Maintains fluidity and function Triazole Triazole Triazole->Lanosterol Inhibits CYP51 Membrane_Disruption Disrupted Fungal Cell Membrane Toxic_Sterols->Membrane_Disruption MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Test Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Duration Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow for MIC determination.

Conclusion and Future Directions

The versatile chemical scaffold of this compound serves as an excellent starting point for the synthesis of novel, biologically active compounds. Through the strategic application of click chemistry, we have outlined the synthesis of a representative 1,2,3-triazole derivative with significant projected antifungal activity. The comparative analysis against established antimicrobial agents highlights the potential of this new chemical entity as a lead compound for further development.

Future research should focus on the empirical synthesis and biological evaluation of a library of triazole derivatives from this compound, exploring a variety of substitutions on the triazole ring to optimize potency and spectrum of activity. Structure-activity relationship (SAR) studies will be crucial in identifying the key molecular features that govern the antimicrobial effects. Furthermore, cytotoxicity and in vivo efficacy studies will be necessary to assess the therapeutic potential of the most promising candidates. The insights gained from such investigations will undoubtedly contribute to the ongoing battle against infectious diseases and the development of the next generation of antimicrobial drugs.

References

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Der Pharma Chemica. Available at: [Link]

  • Triazole antifungals. EBSCO. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. Available at: [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI. Available at: [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. Available at: [Link]

  • Synthesis and antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Royal Society of Chemistry. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • A Decade of Progress in Click Reactions Based on CuAAC Home. Royal Society of Chemistry. Available at: [Link]

  • Click chemistry as a route to cyclic tetrapeptide analogs: Synthesis of cyclo-[Pro-Val-Psi (triazole)-Pro-Tyr]. ResearchGate. Available at: [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. Available at: [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

Sources

A Comparative Guide to Catalysts for the Transformation of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of alkynes remains a cornerstone for the construction of complex molecular architectures. Among the myriad of acetylenic compounds, 2,2-Dimethylpent-4-yn-1-ol stands out as a particularly versatile building block. Its structure, featuring a terminal alkyne, a primary alcohol, and a gem-dimethyl group, offers a unique platform for a variety of catalytic transformations, leading to the formation of valuable cyclic and acyclic motifs. This guide provides a comparative analysis of the catalytic behavior of gold, palladium, and ruthenium complexes in the reactions of this compound, offering insights into the mechanistic pathways and providing a rationale for catalyst selection in the synthesis of fine chemicals and pharmaceutical intermediates. While direct comparative studies on this specific substrate are limited, this guide synthesizes data from analogous systems to provide a predictive framework for researchers.

The Crossroads of Reactivity: Hydration vs. Cycloisomerization

The primary reactive sites of this compound are the terminal alkyne and the hydroxyl group. The interplay between these functionalities under catalytic conditions dictates the product outcome. Two principal reaction pathways are envisioned:

  • Hydration: The addition of water across the carbon-carbon triple bond. This can proceed with either Markovnikov or anti-Markovnikov selectivity, yielding a methyl ketone or an aldehyde, respectively.

  • Intramolecular Cyclization (Cycloisomerization): The nucleophilic attack of the hydroxyl group onto the activated alkyne, leading to the formation of a cyclic ether.

The choice of catalyst is paramount in directing the reaction towards a desired outcome. This guide will delve into the catalytic systems that favor each of these transformations.

Gold Catalysis: A Gateway to Cyclic Ethers via Intramolecular Hydroalkoxylation

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally effective for the activation of alkynes towards nucleophilic attack.[1] In the case of acetylenic alcohols like this compound, this activation paves the way for intramolecular hydroalkoxylation, yielding valuable cyclic ethers.

Mechanism of Action:

The catalytic cycle of gold(I)-catalyzed intramolecular hydroalkoxylation is generally understood to proceed through the following key steps:[2][3]

  • π-Activation: The cationic gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

  • Nucleophilic Attack: The tethered hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization typically follows a 5-exo-dig pathway, which is kinetically favored, to form a five-membered ring.

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, typically by a protic solvent or trace acid, to release the final cyclic ether product and regenerate the active gold(I) catalyst.

For this compound, the expected product of this reaction is 2,2-dimethyl-5-methylenetetrahydrofuran .

Gold_Catalyzed_Hydroalkoxylation cluster_catalyst_regeneration Catalyst Regeneration Substrate This compound Activated_Complex π-Alkyne Gold(I) Complex Substrate->Activated_Complex + [Au(I)]+ Au_Catalyst [Au(I)]+ Cyclization_TS 5-exo-dig Cyclization Transition State Activated_Complex->Cyclization_TS Intramolecular Nucleophilic Attack Vinyl_Gold Vinyl-Gold Intermediate Cyclization_TS->Vinyl_Gold Vinyl_Gold->Au_Catalyst - Product Product 2,2-Dimethyl-5-methylenetetrahydrofuran Vinyl_Gold->Product + H+ Proton_Source H+ Regenerated_Catalyst [Au(I)]+

Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed intramolecular hydroalkoxylation of this compound.

Comparative Performance:

While specific data for this compound is scarce, studies on analogous substrates such as 4-pentyn-1-ol demonstrate the high efficiency of gold catalysts for this transformation. Typical catalysts include phosphine-gold(I) complexes activated by a silver salt (e.g., PPh₃AuCl/AgOTf) or N-heterocyclic carbene (NHC)-gold(I) complexes. These reactions are often characterized by:

  • High Selectivity: Strong preference for the 5-exo-dig cyclization product.

  • Mild Reaction Conditions: Often proceeding at room temperature.

  • Good Functional Group Tolerance.

Catalyst SystemTypical ProductSelectivityReference
PPh₃AuCl / AgOTfCyclic EtherHigh for 5-exo-dig[4]
[IPrAuCl] / AgOTfCyclic EtherHigh for 5-exo-dig[5]

Table 1: Expected outcomes of gold-catalyzed reactions of acetylenic alcohols.

Palladium Catalysis: Navigating the Landscape of Cycloisomerization

Palladium catalysts are renowned for their versatility in C-C and C-heteroatom bond formation. For enyne substrates, which this compound can be considered an analogue of, palladium catalysis can promote a variety of cycloisomerization reactions.[6][7][8] The specific outcome is highly dependent on the palladium oxidation state (Pd(0) vs. Pd(II)), the ligands, and the reaction conditions.

Mechanistic Considerations:

Two primary mechanistic manifolds are generally considered for palladium-catalyzed enyne cycloisomerizations:

  • Pd(II)/Pd(IV) Catalytic Cycle: This pathway is often initiated by the coordination of the alkyne to a Pd(II) species, followed by intramolecular nucleophilic attack of the alkene (or in this case, the hydroxyl group). Subsequent oxidative addition and reductive elimination steps involving a Pd(IV) intermediate lead to the cyclized product.

  • Pd(0)/Pd(II) Catalytic Cycle: This cycle typically involves the oxidative addition of a C-H or other bond to a Pd(0) complex, followed by migratory insertion of the alkyne and alkene, and subsequent reductive elimination to afford the product and regenerate the Pd(0) catalyst.[9][10]

For this compound, a palladium-catalyzed reaction could potentially lead to the same cyclic ether as the gold-catalyzed pathway, but other isomerization or dimerization products might also be formed depending on the specific catalytic system.

Palladium_Catalyzed_Cycloisomerization cluster_PdII_PdIV Pd(II)/Pd(IV) Pathway cluster_Pd0_PdII Pd(0)/Pd(II) Pathway Substrate_II This compound Coordination_II Coordination Substrate_II->Coordination_II + [Pd(II)] Pd(II) [Pd(II)] Cyclization_II Intramolecular Nucleophilic Attack Coordination_II->Cyclization_II Pd(IV)_Intermediate Pd(IV) Intermediate Cyclization_II->Pd(IV)_Intermediate Reductive_Elimination_II Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination_II Reductive_Elimination_II->Pd(II) Regenerates Catalyst Product_II Cyclic Product Reductive_Elimination_II->Product_II Substrate_0 This compound Oxidative_Addition Oxidative Addition Substrate_0->Oxidative_Addition + [Pd(0)] Pd(0) [Pd(0)] Pd(II)_Intermediate_0 Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate_0 Migratory_Insertion Migratory Insertion Pd(II)_Intermediate_0->Migratory_Insertion Reductive_Elimination_0 Reductive Elimination Migratory_Insertion->Reductive_Elimination_0 Reductive_Elimination_0->Pd(0) Regenerates Catalyst Product_0 Cyclic Product Reductive_Elimination_0->Product_0

Figure 2: Generalized mechanistic pathways for palladium-catalyzed cycloisomerization of enynes.

Comparative Performance:

The choice of palladium precursor and ligands is critical in determining the reaction outcome. For instance, Pd(OAc)₂ is a common precursor, and ligands can range from simple phosphines to more complex chiral ligands for asymmetric catalysis.

Catalyst SystemTypical ProductMechanistic PathwayReference
Pd(OAc)₂ / LigandCycloisomerized ProductsPd(0)/Pd(II) or Pd(II)/Pd(IV)[9]
Pd(0) complexesCycloisomerized ProductsPd(0)/Pd(II)[10]

Table 2: Potential outcomes of palladium-catalyzed reactions of enynes.

Ruthenium Catalysis: Selective Formation of Aldehydes via Anti-Markovnikov Hydration

Ruthenium catalysts offer a distinct reactivity profile compared to gold and palladium. For terminal alkynes, certain ruthenium complexes are highly effective in catalyzing the anti-Markovnikov hydration, leading to the formation of aldehydes.[11][12][13] This transformation is particularly valuable as it provides a complementary approach to the more common Markovnikov hydration that yields ketones.

Mechanism of Action:

The mechanism of ruthenium-catalyzed anti-Markovnikov hydration is believed to involve the formation of a ruthenium-vinylidene intermediate.[14] The key steps are:

  • Vinylidene Formation: The terminal alkyne coordinates to the ruthenium center and rearranges to a vinylidene complex.

  • Nucleophilic Attack: Water attacks the α-carbon of the vinylidene ligand, which is electrophilic.

  • Tautomerization and Product Release: The resulting intermediate undergoes tautomerization and subsequent steps to release the aldehyde product and regenerate the active ruthenium catalyst.

For this compound, this reaction would yield 2,2-dimethyl-4-oxobutanal .

Ruthenium_Catalyzed_Hydration cluster_catalyst_regeneration Catalyst Regeneration Substrate This compound Alkyne_Complex π-Alkyne Ruthenium Complex Substrate->Alkyne_Complex + [Ru] Ru_Catalyst [Ru] Vinylidene_Complex Ruthenium Vinylidene Alkyne_Complex->Vinylidene_Complex Isomerization Hydroxyvinyl_Complex Hydroxyvinyl Ruthenium Complex Vinylidene_Complex->Hydroxyvinyl_Complex + H₂O Water H₂O Tautomerization Tautomerization Hydroxyvinyl_Complex->Tautomerization Product 2,2-Dimethyl-4-oxobutanal Tautomerization->Product Product->Ru_Catalyst - Product

Figure 3: Simplified mechanism for the ruthenium-catalyzed anti-Markovnikov hydration of a terminal alkyne.

Comparative Performance:

Several ruthenium complexes have been shown to be effective for this transformation. A notable example is the use of [CpRuCl(dppm)] (Cp = cyclopentadienyl, dppm = bis(diphenylphosphino)methane).[12] These reactions are characterized by:

  • High Regioselectivity: Strong preference for the anti-Markovnikov product (aldehyde).

  • Good Yields: Often providing high conversions to the desired aldehyde.

  • Functional Group Tolerance: Compatible with a range of functional groups.

Catalyst SystemTypical ProductSelectivityReference
[CpRuCl(dppm)]AldehydeHigh for anti-Markovnikov[12]
[RuCl₂(PR₃)ₓ]AldehydeHigh for anti-Markovnikov[11]
[Ru(p-cymene)Cl₂]₂Methyl KetoneMarkovnikov[15][16]

Table 3: Expected outcomes of ruthenium-catalyzed hydration of terminal alkynes. It is important to note that some ruthenium catalysts can also promote Markovnikov hydration.[15][16]

Experimental Protocols for Analogous Reactions

Due to the lack of specific published protocols for this compound with all three catalyst types, the following are representative procedures for analogous substrates that can be adapted.

Workflow for a Typical Catalytic Experiment

Experimental_Workflow start Start setup Reaction Setup: - Add substrate and solvent to a dry flask - Purge with inert gas (e.g., Argon) start->setup catalyst Catalyst Preparation/Addition: - Prepare catalyst solution - Add to the reaction mixture setup->catalyst reaction Reaction: - Stir at the specified temperature - Monitor progress by TLC or GC catalyst->reaction workup Work-up: - Quench the reaction - Extract with organic solvent - Dry the organic layer reaction->workup purification Purification: - Remove solvent in vacuo - Purify by column chromatography workup->purification characterization Characterization: - Obtain NMR, IR, and MS data - Compare with expected product purification->characterization end End characterization->end

Figure 4: A generalized workflow for conducting a catalytic reaction with this compound.

Protocol 1: Gold-Catalyzed Intramolecular Hydroalkoxylation of 4-Pentyn-1-ol (Analogous Reaction)
  • Materials: 4-pentyn-1-ol, PPh₃AuCl, AgOTf, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of 4-pentyn-1-ol (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere is added PPh₃AuCl (0.02 mmol, 2 mol%) and AgOTf (0.02 mmol, 2 mol%).

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is filtered through a short pad of silica gel, eluting with DCM.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to afford the desired 2-methylenetetrahydrofuran.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Cycloisomerization of a 1,6-Enyne (Analogous Reaction)
  • Materials: 1,6-enyne substrate, Pd(OAc)₂, ligand (e.g., a phosphine), solvent (e.g., toluene, anhydrous).

  • Procedure:

    • In a flame-dried Schlenk tube, Pd(OAc)₂ (0.05 mmol, 5 mol%) and the desired ligand (0.10 mmol, 10 mol%) are dissolved in anhydrous toluene (2 mL) under an argon atmosphere.

    • The solution is stirred at room temperature for 15 minutes.

    • A solution of the 1,6-enyne (1.0 mmol) in anhydrous toluene (3 mL) is added to the catalyst mixture.

    • The reaction is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 12-24 hours).

    • The reaction is monitored by GC-MS.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography.

  • Characterization: The structure of the cyclized product is confirmed by spectroscopic methods (NMR, IR, MS).

Protocol 3: Ruthenium-Catalyzed Anti-Markovnikov Hydration of a Terminal Alkyne (Analogous Reaction)
  • Materials: Terminal alkyne, [CpRuCl(dppm)], water, solvent (e.g., 1,4-dioxane).

  • Procedure:

    • A mixture of the terminal alkyne (1.0 mmol), [CpRuCl(dppm)] (0.01 mmol, 1 mol%), and water (5.0 mmol) in 1,4-dioxane (2 mL) is placed in a sealed tube.

    • The reaction mixture is heated at 100 °C for 12 hours.

    • After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a short pad of celite.

    • The filtrate is washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

    • The resulting crude aldehyde is purified by column chromatography.

  • Characterization: The identity of the aldehyde is confirmed by ¹H NMR, ¹³C NMR, and comparison with authentic samples if available.

Conclusion and Outlook

The catalytic transformation of this compound offers a rich field of study with significant potential for the synthesis of diverse and valuable molecules. This guide has provided a comparative overview of the expected reactivity of this substrate in the presence of gold, palladium, and ruthenium catalysts.

  • Gold catalysts are the prime choice for the selective synthesis of the cyclic ether, 2,2-dimethyl-5-methylenetetrahydrofuran, via a 5-exo-dig intramolecular hydroalkoxylation.

  • Palladium catalysts present a more complex scenario, with the potential for various cycloisomerization pathways depending on the specific catalytic system employed. This offers opportunities for divergent synthesis but requires careful optimization to achieve selectivity.

  • Ruthenium catalysts provide a distinct and highly valuable transformation, the anti-Markovnikov hydration of the terminal alkyne to produce an aldehyde, a functionality that is complementary to the products of many other alkyne reactions.

The rational selection of a catalyst, based on an understanding of the underlying reaction mechanisms, is crucial for achieving the desired synthetic outcome. While this guide provides a framework based on analogous systems, further experimental investigation into the catalytic reactions of this compound is warranted to fully unlock its synthetic potential and to provide a direct, quantitative comparison of these powerful catalytic systems.

References

  • Trost, B. M., & Krische, M. J. (1998).
  • Tokunaga, M., Wakatsuki, Y., et al. (1998). The First Anti-Markovnikov Hydration of Terminal Alkynes: Formation of Aldehydes Catalyzed by a Ruthenium(II)/Phosphane Mixture.
  • Herzon, S. B., et al. (2011). An anti-Markovnikov Hydration Reaction of Terminal Alkynes Using Ruthenium Complexes. TCI Mail, 149, 2-15.
  • Trost, B. M., & Toste, F. D. (2003). Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. Journal of the American Chemical Society, 125(11), 3090-3100.
  • Zhang, J., Schmalz, H.-G., et al. (2013). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
  • Trost, B. M., & Toste, F. D. (2003). Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations. Journal of the American Chemical Society, 125(39), 11844-11845.
  • Suzuki, T., Tokunaga, M., & Wakatsuki, Y. (2001). Ruthenium complex-catalyzed anti-Markovnikov hydration of terminal alkynes. Organic Letters, 3(5), 735-737.
  • Babu, U. S., et al. (2022). Palladium-Catalyzed Carbo-Aminative Cyclization of 1,6-Enynes: Access to Napthyridinone Derivatives. Organic Letters, 24(5), 1136-1140.
  • Zhang, Q., & Lu, X. (2005). Cycloisomerization of 1,6-Enynes Using Acetate as a Nucleophile under Palladium(II) Catalysis. The Journal of Organic Chemistry, 70(4), 1505-1507.
  • Mainkar, P. S., et al. (2016). Ruthenium(II)-Catalyzed Hydration of Terminal Alkynes in PEG-400. Synlett, 27(13), 1969-1972.
  • Tokunaga, M., et al. (2001). Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry. Journal of the American Chemical Society, 123(48), 11917-11924.
  • Toste, F. D., et al. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Journal of the American Chemical Society, 134(22), 9134-9137.
  • Gockel, B., & Krause, N. (2013). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. The Journal of Organic Chemistry, 78(1), 6-14.
  • Mainkar, P. S., et al. (2016). Ruthenium(II)-Catalyzed Hydration of Terminal Alkynes in PEG-400. Synlett, 27(13), 1969-1972.
  • Mainkar, P. S., et al. (2016). Ruthenium(II)-Catalyzed Hydration of Terminal Alkynes in PEG-400.
  • Zhang, Y., & Ma, S. (2005). Palladium-catalyzed Tandem cyclization/Suzuki Coupling of 1,6-enynes: Reaction Scope and Mechanism. The Journal of Organic Chemistry, 70(5), 1712-1717.
  • Zhang, Y., & Ma, S. (2005). Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes. Request PDF.
  • Oh, C. H., et al. (2004). Palladium-catalyzed carbocyclization of 1,6-enynes leading to six-membered rings or oxidized five-membered trifluoroacetates. Proceedings of the National Academy of Sciences, 101(33), 12009-12013.
  • Zhang, Q., Xu, W., & Lu, X. (2005). Cycloisomerization of 1,6-Enynes Using Acetate as a Nucleophile under Palladium(II)
  • Urban, S., et al. (2017). From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis.
  • Suzuki, T., et al. (2001).
  • Nolan, S. P., et al. (2015). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes.
  • PubChem. (n.d.). 2,2-Dimethylpent-4-en-1-ol. Retrieved from [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5088-5145.
  • Hashmi, A. S. K. (2010). Gold-Catalyzed Oxidative Coupling of Arenes and Arylsilanes. Organic Syntheses, 87, 296.
  • Gagosz, F., et al. (2014). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes.
  • SIELC Technologies. (2018, May 16). 2,2-Dimethylpent-4-enal. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpent-4-enal. Retrieved from [Link]

  • Nguyen, C. C., et al. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances, 15(1), 1-20.
  • PubChem. (n.d.). Furan, tetrahydro-2,2-dimethyl-5-(1-methylpropyl)-. Retrieved from [Link]

  • Reddy, R. S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1)
  • Gandon, V., et al. (2011). One-pot Diels–Alder cycloaddition/gold(I)-catalyzed 6-endo-dig cyclization for the synthesis of the complex bicyclo[3.3.1]alkenone framework. Beilstein Journal of Organic Chemistry, 7, 987-992.
  • PubChem. (n.d.). 2,5-Dimethyltetrahydrofuran. Retrieved from [Link]

  • Kshirsagar, A. S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2,2-Dimethylpent-4-yn-1-ol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for rational design and optimization.[1][2] For derivatives of 2,2-Dimethylpent-4-yn-1-ol, a scaffold with potential applications in medicinal chemistry, understanding the exact spatial arrangement of atoms is paramount. This guide provides an in-depth comparison of X-ray crystallography with other structural elucidation techniques, supported by experimental insights and protocols, to underscore its definitive role in structural validation.

The Imperative of Unambiguous Structure Determination

The journey from a promising chemical entity to a viable drug candidate or advanced material is paved with rigorous analytical checkpoints.[3][4] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for deducing connectivity and molecular formula, they often fall short of providing the unequivocal three-dimensional structure.[5][6] X-ray crystallography, in contrast, offers a direct visualization of the molecule in the solid state, revealing crucial details about conformation, stereochemistry, and intermolecular interactions with atomic-level precision.[7][8][9] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with improved potency and selectivity.[1]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While a suite of analytical techniques is employed for structural elucidation, each possesses inherent strengths and limitations.[6]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[7]Considered the "gold standard" for unambiguous structure determination.[10][11]Requires a suitable single crystal, which can be challenging to grow.[10][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), solution-state conformation.[5][14]Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.Can be ambiguous for complex structures or molecules with multiple chiral centers. Does not provide precise bond lengths or angles.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[14]Highly sensitive, provides molecular formula confirmation.Provides no direct information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.[14]Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.

As the table illustrates, while spectroscopic methods provide essential pieces of the structural puzzle, only X-ray crystallography delivers the complete, high-resolution picture necessary for definitive validation.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow X-ray Crystallography Workflow for this compound Derivatives cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Validation Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization Homogeneous Sample Mounting Crystal Mounting Crystallization->Mounting High-Quality Single Crystal Diffraction X-ray Diffraction Experiment Mounting->Diffraction Data_Processing Data Processing & Scaling Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation & Analysis Refinement->Validation Final Structural Model

Caption: A schematic overview of the key stages in determining the crystal structure of a small molecule.

Part 1: Crystal Growth - The Critical First Step

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal.[9][13] Growing diffraction-quality single crystals of this compound derivatives, like many small organic molecules, can be the most challenging part of the process.[10][12]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified derivative (typically 5-10 mg) in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble.

  • Vessel Preparation: Transfer the solution to a small, clean vial.

  • Controlled Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.[13]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Causality Behind Experimental Choices: Slow evaporation is often the first method attempted due to its simplicity.[13] The gradual increase in solute concentration as the solvent evaporates allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation into an amorphous solid.[13]

Alternative Crystallization Techniques:

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble (the precipitant).[15] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[15]

  • Antisolvent Crystallization: An antisolvent (a solvent in which the compound is insoluble) is slowly added to a solution of the compound, inducing crystallization.[15]

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern that is dependent on the arrangement of atoms within the crystal lattice.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction images are collected at various orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

Causality Behind Experimental Choices: Modern diffractometers with sensitive detectors and powerful X-ray sources have significantly reduced data collection times and allow for the use of smaller crystals.[2] The rotation of the crystal ensures that a complete dataset of diffraction intensities is collected.

Part 3: Structure Solution, Refinement, and Validation

The processed diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structural model is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and other geometric parameters against known values from databases like the Cambridge Structural Database (CSD).[16]

Trustworthiness Through Self-Validation: A key aspect of a reliable crystal structure is the convergence of the refinement process, indicated by low R-factors (a measure of the agreement between the calculated and observed structure factors). Additionally, the final model should be chemically sensible, with reasonable bond lengths and angles, and no unexplained electron density.

Interpreting the Crystallographic Data of a Hypothetical this compound Derivative

To illustrate the power of X-ray crystallography, let's consider the hypothetical crystallographic data for a novel derivative.

Parameter Value Significance
Chemical Formula C₁₅H₁₇NO₂Confirms the elemental composition.
Formula Weight 243.30Consistent with the chemical formula.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 10.123(4), 8.456(3), 15.678(6)The dimensions of the unit cell.
β (°) 98.76(2)The angle of the monoclinic unit cell.
Volume (ų) 1324.5(9)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Resolution (Å) 0.82A measure of the level of detail in the electron density map.
R-factor (R1) 0.045A measure of the agreement between the model and the data.
Goodness-of-fit (GooF) 1.05An indicator of the quality of the refinement.

The low R-factor and Goodness-of-fit close to 1.0 for this hypothetical derivative would indicate a high-quality and reliable crystal structure determination.

Conclusion: The Indisputable Authority of X-ray Crystallography

For researchers, scientists, and drug development professionals working with this compound derivatives, X-ray crystallography stands as the definitive method for structural validation.[10][11] While other techniques provide valuable complementary information, the unambiguous, high-resolution three-dimensional structure obtained from a successful crystallographic experiment is essential for advancing our understanding of molecular properties and for guiding the design of new and improved chemical entities.[1][2] The rigorous, self-validating nature of the technique ensures a high degree of confidence in the resulting structural model, providing a solid foundation for further research and development.[17]

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Organic Chemistry Tutor. Structure Elucidation – Online Organic Chemistry Tutor. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Published March 1, 2023. [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 6), m133–m141. Published June 2015. [Link]

  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • École Polytechnique Fédérale de Lausanne. crystallization of small molecules. [Link]

  • NPTEL. Structural Elucidation of Organic Systems by Spectroscopic Methods. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. Published March 1, 2023. [Link]

  • YouTube. Structure Elucidation from Spectroscopic Data in Organic Chemistry. Published March 2, 2019. [Link]

  • Smart, O. S., et al. Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D, 74(Pt 3), 195–207. Published March 2, 2018. [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Drug Discovery World. Molecular Target Validation in preclinical drug discovery. Published May 2, 2014. [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Patsnap. How are chemical structures analyzed in drug discovery? Published March 20, 2025. [Link]

  • International Union of Crystallography. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 9(Pt 2), 164–172. Published April 1, 2022. [Link]

  • Crown Bioscience. Navigating Phase 1: Target Identification and Validation in Drug Discovery. Published January 12, 2026. [Link]

  • Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. [Link]

  • Bracconi, P., et al. Principles of early drug discovery. British Journal of Pharmacology, 169(8), 1752–1769. Published August 2013. [Link]

  • JoVE. Video: Growing Crystals for X-ray Diffraction Analysis. Published March 4, 2015. [Link]

  • Deschamps, J. R., & George, C. X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 276, 53–73. Published 2004. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylpent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical reagents we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,2-Dimethylpent-4-yn-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment directly informs the handling, segregation, and ultimate disposal pathway. This compound is an organic alcohol whose hazard profile dictates its classification as a hazardous waste.

The primary hazards identified for this compound are related to its irritant properties.[1][2] It is crucial to recognize that even in the absence of a specific flammability classification from all data sources, its nature as a C7 organic alcohol warrants cautious handling as a potentially combustible liquid. Therefore, standard precautions for flammable or combustible organic waste streams should be applied as a matter of best practice.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValue / InformationSource
IUPAC Name This compound[1]
CAS Number 107540-03-4[1][3]
Molecular Formula C₇H₁₂O[1][3]
GHS Hazard Codes H315, H319, H335[1]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
Waste Classification Hazardous Chemical Waste[4][5][6]

Part 2: Waste Segregation and Storage Workflow

Proper segregation is a critical, proactive step in waste management. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.[7] this compound waste must be kept separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[8]

The following diagram outlines the logical workflow for handling this chemical waste from the point of generation to its readiness for collection.

G cluster_0 Point of Generation cluster_1 Segregation & Containerization cluster_2 Accumulation & Storage cluster_3 Final Disposition gen Waste this compound Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiate Disposal container Step 2: Select Approved Hazardous Waste Container ppe->container labeling Step 3: Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards container->labeling accumulate Step 4: Accumulate Waste in Container (Keep Closed) labeling->accumulate saa Step 5: Store in Designated Satellite Accumulation Area (SAA) accumulate->saa pickup Step 6: Arrange Pickup via EHS or Licensed Waste Vendor saa->pickup Container Full or Max Storage Time Reached

Caption: Disposal workflow for this compound waste.

Part 3: Step-by-Step Disposal Protocol

This protocol provides the detailed operational steps for safely disposing of this compound. Adherence to this procedure is mandatory for regulatory compliance and laboratory safety.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Given the compound's classification as a skin and eye irritant, appropriate PPE is non-negotiable.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

Step 2: Select a Suitable Waste Container

The integrity of the waste container is fundamental to preventing leaks and spills.

  • Material: Use a chemically compatible container made of glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[4][9]

  • Condition: Ensure the container is clean, dry, and has a secure, leak-proof screw cap. Never use food-grade containers.[9]

  • Integrity: Do not use containers that are cracked, stressed, or show any signs of degradation.

Step 3: Correctly Label the Waste Container

Proper labeling is a regulatory requirement and essential for communicating hazards.[10][11] Before any waste is added, the container must be labeled with the following:

  • The words "Hazardous Waste" .[10][11]

  • The full chemical name: "Waste this compound" . Vague terms like "Solvent Waste" are not acceptable.[4]

  • A clear indication of the associated hazards (e.g., "Irritant").

Step 4: Accumulate Waste Safely

Waste should be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[4][9] This minimizes the release of vapors and prevents spills.

  • Fill Level: Do not overfill the container. A maximum of 90% capacity is recommended to allow for vapor expansion.[12]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[12]

Step 5: Arrange for Final Disposal

Hazardous waste must be managed from "cradle-to-grave," meaning its journey is tracked from generation to final disposal.[5]

  • Contact EHS: Once the container is full or has been in storage for the maximum allowable time (per institutional policy), contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup.[4]

  • Licensed Vendor: The EHS office will work with a licensed and certified hazardous waste management company for the transportation, treatment, and disposal of the chemical waste in accordance with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]

  • Prohibition on Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[4][6][14] This action is illegal and harmful to the environment.

Part 4: Emergency Preparedness

Even with careful planning, spills or exposures can occur. A clear emergency plan is vital.

  • Spill Response: In case of a small spill, alert personnel in the area. While wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[8] Collect the contaminated material in a sealed container and manage it as hazardous waste. Ensure the area is well-ventilated.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.

References

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]

  • How to Safely Dispose of Highly Flammable Chemicals. Greenflow. [Link]

  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. AllSource Environmental. [Link]

  • Hazardous Waste Materials Guide: Flammable Liquids. MLI Environmental. [Link]

  • 2,2-dimethylpent-4-en-1-ol | CAS 3420-42-6. American Elements. [Link]

  • 2,2-Dimethylpent-4-en-1-ol | C7H14O | CID 10749158. PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C7H12O | CID 11297948. PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University, Environmental Health & Safety. [Link]

  • Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

  • Chemical Storage and Handling Recommendations. New York State Department of Environmental Conservation. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Analytics-Shop. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,2-Dimethylpent-4-yn-1-ol: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals and researchers, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2,2-Dimethylpent-4-yn-1-ol requires a meticulous approach that goes beyond mere procedural adherence. This guide provides an in-depth operational plan grounded in scientific principles, ensuring both your safety and the validity of your experimental outcomes. We will explore the causality behind each safety recommendation, establishing a self-validating system of protocols for handling this unique alkynol.

Hazard Assessment: Understanding the Compound

A thorough understanding of a chemical's hazard profile is the foundation of safe handling. While comprehensive GHS data for this compound is not fully documented in all databases, available information and data from structurally similar compounds provide a clear basis for a cautious approach.

The primary known hazards are related to its irritant properties.[1] However, its structural analogues, 2,2-Dimethyl-4-pentenal and 2,2-Dimethylpent-4-en-1-ol, are both classified as flammable liquids.[2][3] This structural similarity strongly suggests that this compound should also be treated as a flammable substance.

Hazard ClassificationDescriptionGHS CodePrimary Source
Skin Irritation Causes skin irritation upon contact.H315ChemicalBook[1]
Eye Irritation Causes serious eye irritation.H319ChemicalBook[1]
Respiratory Irritation May cause respiratory irritation if inhaled.H335ChemicalBook[1]
Flammability (Inferred) Assumed to be a flammable liquid and vapor.H226 (Inferred)PubChem (analogue data)[3]

This assessment dictates a multi-faceted personal protective equipment (PPE) strategy that addresses contact, inhalation, and fire hazards.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The following protocol is designed to provide comprehensive protection against the identified hazards of this compound.

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[4]

  • Enhanced Precaution: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[4][5][6] This provides a secondary barrier, protecting the entire face from splashes.

Skin and Body Protection

Given the compound's classification as a skin irritant and its inferred flammability, protection must prevent skin contact and be resistant to fire.[1]

  • Lab Coat: A flame-resistant (e.g., Nomex®) lab coat is required.[4] The coat must be fully buttoned with sleeves rolled down to cover as much skin as possible.

  • Gloves: Disposable nitrile gloves provide adequate protection against incidental splashes.[4] However, it is critical to consult the glove manufacturer's chemical resistance guide for specific data on alkynols if prolonged contact is possible.[7]

    • Protocol: Inspect gloves for any signs of degradation or puncture before each use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[4]

  • Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material to protect against spills.[4]

Respiratory Protection

To mitigate the risk of respiratory tract irritation from vapors, engineering controls are the first and most effective line of defense.[1]

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[8]

  • Secondary Control: If engineering controls are not feasible or fail, a respirator is required. The specific type of respirator and cartridge should be determined based on a formal risk assessment by your institution's environmental health and safety department.[6]

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Safe Handling and Operational Workflow

The following diagram and step-by-step plan outline a comprehensive workflow for safely managing this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation & Pre-Handling cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_node Verify Fume Hood Operation Inspect PPE for Integrity Locate Spill Kit & Eyewash Station handling_node Don Appropriate PPE Ground Container (if transferring >1L) Use Spark-Proof Tools Work Within Fume Hood Keep Container Tightly Closed prep_node->handling_node Proceed to Handling post_node Decontaminate Work Surfaces Wipe Down Equipment Remove PPE in Correct Order handling_node->post_node Experiment Complete disposal_node Characterize Waste as Hazardous Segregate Liquid & Solid Waste Label Waste Container Clearly Transfer to Approved Waste Facility post_node->disposal_node Dispose of Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylpent-4-yn-1-ol
Reactant of Route 2
2,2-Dimethylpent-4-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.